sodium;2-methylpropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGKFXBDXYJIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sodium Isobutyrate and its Isomer, Sodium Butyrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively details the mechanism of action for sodium butyrate (B1204436), a short-chain fatty acid and well-characterized histone deacetylase (HDAC) inhibitor. Its structural isomer, sodium isobutyrate (the sodium salt of 2-methylpropanoic acid), is less thoroughly studied. While both are short-chain fatty acids, this guide will primarily focus on the well-documented mechanisms of sodium butyrate as a representative model for this class of compounds. Information specific to sodium isobutyrate will be included where available, but much of the detailed pathway analysis is based on studies of sodium butyrate.
Introduction: Short-Chain Fatty Acids as Epigenetic Modulators
Sodium isobutyrate is the sodium salt of isobutyric acid, a branched-chain fatty acid.[1] It is structurally isomeric to sodium butyrate, a straight-chain fatty acid produced in the colon by the bacterial fermentation of dietary fiber.[2][3] Both compounds have garnered significant interest for their ability to influence cellular processes, including proliferation, differentiation, and apoptosis.[4] The primary mechanism underlying these effects is the inhibition of histone deacetylase (HDAC) enzymes, which positions these molecules as key players in the epigenetic regulation of gene expression.[4][5]
Core Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)
The foundational mechanism of action for sodium butyrate, and likely sodium isobutyrate, is the inhibition of Class I and Class IIa histone deacetylases (HDACs).[4][5]
-
Role of HDACs: HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[6]
-
Inhibitory Action: Sodium butyrate acts as a non-competitive inhibitor of HDACs by binding to the zinc-containing active site of the enzyme.[5][7] This action prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation).[2][8] The consequence of histone hyperacetylation is a more relaxed, open chromatin structure (euchromatin), which facilitates gene transcription.[8]
The inhibitory potency of sodium butyrate against specific HDAC isoforms has been quantified, as detailed in Table 1.
Data Presentation
Table 1: Inhibitory Profile of Sodium Butyrate against HDAC Isoforms
| HDAC Isoform | IC50 Value (mM) | Reference(s) |
| HDAC1 | 0.3 | |
| HDAC2 | 0.4 | |
| HDAC3 | Not specified | [4] |
| HDAC7 | 0.3 | |
| HDAC6 | No inhibition | |
| HDAC10 | No inhibition | |
| Total HDACs | 0.80 | [7] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data for sodium isobutyrate is not widely available.
Mandatory Visualization
References
- 1. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]
- 2. Sodium Butyrate - HDAC Inhibitor [hdacis.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Sodium butyrate - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical Properties of Sodium 2-Methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate, is the sodium salt of 2-methylpropanoic acid. This white, crystalline solid is gaining attention in biomedical research due to the biological activities of its anionic component, isobutyrate. As a short-chain fatty acid (SCFA), isobutyrate has been shown to influence various cellular processes, including gene expression and signaling pathways, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the chemical properties of sodium 2-methylpropanoate, including its physicochemical characteristics, reactivity, and stability. Detailed experimental protocols for its synthesis and the determination of key chemical properties are provided, alongside an exploration of its known interactions with cellular signaling pathways, visualized through logical diagrams.
Physicochemical Properties
Sodium 2-methylpropanoate is a stable, water-soluble compound. Its chemical and physical properties are summarized in the table below. There are some discrepancies in the reported melting and boiling points in the literature, which may be attributed to different experimental conditions or the presence of impurities. The data presented here represents a consolidation of available information.
| Property | Value | Reference(s) |
| Chemical Name | Sodium 2-methylpropanoate | [1][2] |
| Synonyms | Sodium isobutyrate, Isobutyric acid sodium salt | [1][][4] |
| CAS Number | 996-30-5 | [1][] |
| Molecular Formula | C₄H₇NaO₂ | [1][2] |
| Molecular Weight | 110.09 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | >300 °C | [][4][6] |
| Boiling Point | Decomposes | [6] |
| Density | 0.983 g/cm³ | [][6] |
| pKa of parent acid | 4.84 - 4.86 (for 2-methylpropanoic acid) |
Solubility
While specific quantitative solubility data for sodium 2-methylpropanoate is limited, its solubility profile can be inferred from its salt structure and data available for the similar short-chain fatty acid salt, sodium butyrate (B1204436). It is highly soluble in polar solvents like water and has limited solubility in non-polar organic solvents.
| Solvent | Solubility (for Sodium Butyrate as a proxy) | Reference(s) |
| Water | ~100 mg/mL | [7][8] |
| Ethanol | ~5 mg/mL | [7][9][10] |
| Methanol | Soluble | |
| DMSO | <1 mg/mL | [7][8] |
Reactivity and Stability
Sodium 2-methylpropanoate is a stable compound under normal laboratory conditions.[1][6] As the salt of a weak acid and a strong base, its aqueous solutions are slightly alkaline due to the hydrolysis of the isobutyrate anion.
Hydrolysis Reaction:
C₃H₇COO⁻ + H₂O ⇌ C₃H₇COOH + OH⁻
The compound is stable in air but may be hygroscopic. It should be stored in a tightly sealed container in a dry place.[1] Thermal decomposition is expected to occur at high temperatures, likely yielding sodium carbonate and various organic products.
Experimental Protocols
Synthesis of Sodium 2-Methylpropanoate
This protocol describes the synthesis of sodium 2-methylpropanoate via the neutralization of 2-methylpropanoic acid with sodium hydroxide (B78521).
Materials:
-
2-methylpropanoic acid (isobutyric acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Drying oven
Procedure:
-
In a beaker, dissolve a known quantity of sodium hydroxide in deionized water to create a concentrated solution.
-
In a separate flask equipped with a magnetic stir bar, add a molar equivalent of 2-methylpropanoic acid.
-
Slowly add the sodium hydroxide solution to the 2-methylpropanoic acid with continuous stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH reaches approximately 8.5-10.0, indicating the complete neutralization of the acid.[11]
-
Once the reaction is complete, transfer the solution to a round-bottom flask and remove the water using a rotary evaporator.
-
The resulting solid is crude sodium 2-methylpropanoate. For further purification, it can be recrystallized from a suitable solvent such as ethanol.
-
Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 110 °C) to remove any residual solvent.[12]
Reaction:
(CH₃)₂CHCOOH + NaOH → (CH₃)₂CHCOONa + H₂O[13]
Determination of pKa of 2-Methylpropanoic Acid
The pKa of the parent carboxylic acid is a critical parameter that influences the properties of its sodium salt. A common method for its determination is potentiometric titration.
Materials:
-
2-methylpropanoic acid
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a dilute aqueous solution of 2-methylpropanoic acid of a known concentration.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the 2-methylpropanoic acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.
Involvement in Signaling Pathways
Isobutyrate, the active component of sodium 2-methylpropanoate, is a short-chain fatty acid that has been shown to modulate several key cellular signaling pathways. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent changes in gene expression.[14][15][16][17][18] This epigenetic modification affects a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Histone Deacetylase (HDAC) Inhibition
The inhibition of HDACs by isobutyrate is a key mechanism underlying its biological effects. This leads to the activation or repression of various genes involved in cell cycle control and apoptosis.
Figure 1. Isobutyrate-mediated inhibition of HDACs and its downstream effects.
Modulation of Inflammatory Signaling
Isobutyrate has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade.
Figure 2. Isobutyrate inhibits the TLR4/MyD88/NF-κB signaling pathway.
Experimental Workflows
Investigating the Effect of Sodium 2-Methylpropanoate on Cell Viability
This workflow outlines a typical experiment to assess the impact of sodium 2-methylpropanoate on the viability of a cancer cell line.
Figure 3. Experimental workflow for determining the effect of sodium 2-methylpropanoate on cell viability.
Spectroscopic Data
¹H NMR Spectroscopy
In a ¹H NMR spectrum of sodium 2-methylpropanoate in D₂O, the following signals would be expected:
-
A doublet corresponding to the six equivalent protons of the two methyl groups.
-
A septet (or multiplet) corresponding to the single proton of the methine group.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum would be expected to show three distinct signals:
-
A signal for the two equivalent methyl carbons.
-
A signal for the methine carbon.
-
A signal for the carboxylate carbon.
FT-IR Spectroscopy
The FT-IR spectrum of sodium 2-methylpropanoate would be characterized by:
-
The absence of the broad O-H stretch of the carboxylic acid.
-
A strong asymmetric stretching vibration of the carboxylate group (COO⁻) typically in the region of 1550-1610 cm⁻¹.
-
A weaker symmetric stretching vibration of the carboxylate group in the region of 1400-1450 cm⁻¹.
-
C-H stretching and bending vibrations from the alkyl groups.
Conclusion
Sodium 2-methylpropanoate is a chemically stable compound with interesting biological activities stemming from its isobutyrate anion. Its ability to inhibit HDACs and modulate key signaling pathways makes it a valuable tool for research in areas such as cancer biology and immunology. This guide has provided a detailed overview of its chemical properties, along with practical experimental protocols and visualizations of its known cellular interactions, to support its application in scientific and drug development endeavors. Further research is warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physicochemical properties.
References
- 1. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]
- 2. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biofuranchem.com [biofuranchem.com]
- 5. americanelements.com [americanelements.com]
- 6. chemos.de [chemos.de]
- 7. Sodium butyrate, 98+% - FAQs [thermofisher.com]
- 8. 酪酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. CN103601631A - Preparation method of feed additive sodium butyrate - Google Patents [patents.google.com]
- 12. CN102070435A - Preparation method of sodium butyrate - Google Patents [patents.google.com]
- 13. quora.com [quora.com]
- 14. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 15. pnas.org [pnas.org]
- 16. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Sodium 2-Methylpropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate. This document outlines detailed experimental protocols, presents quantitative data for key methodologies, and includes characteristic spectroscopic data for the final product. The synthesis of this simple carboxylate salt is fundamental in various research and development applications, including its use as a chemical intermediate and in the formulation of pharmaceutical products.
Core Synthesis Pathways
The preparation of sodium 2-methylpropanoate is primarily achieved through two straightforward and efficient chemical reactions: the neutralization of 2-methylpropanoic acid and the saponification of a corresponding ester.
Neutralization of 2-Methylpropanoic Acid
The most direct and common method for synthesizing sodium 2-methylpropanoate is the acid-base neutralization of 2-methylpropanoic acid (isobutyric acid) with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This reaction is typically fast, exothermic, and proceeds with a high yield.
The reaction between 2-methylpropanoic acid and sodium hydroxide is a classic acid-base neutralization that produces sodium 2-methylpropanoate and water.
Neutralization of 2-methylpropanoic acid with sodium hydroxide.
Using sodium bicarbonate is a milder alternative, which produces sodium 2-methylpropanoate, water, and carbon dioxide gas. This method is advantageous when a less aggressive base is preferred.
Neutralization of 2-methylpropanoic acid with sodium bicarbonate.
Saponification of Methyl 2-Methylpropanoate
Saponification is the base-promoted hydrolysis of an ester. In this case, an ester of 2-methylpropanoic acid, such as methyl 2-methylpropanoate, is treated with a strong base like sodium hydroxide to yield sodium 2-methylpropanoate and the corresponding alcohol (methanol).
Saponification of methyl 2-methylpropanoate.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of sodium 2-methylpropanoate.
Protocol 1: Neutralization with Sodium Hydroxide
Materials:
-
2-Methylpropanoic acid
-
Sodium hydroxide (pellets or concentrated solution)
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
pH indicator or pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a beaker, dissolve a known molar equivalent of sodium hydroxide in a minimal amount of deionized water with stirring. Allow the solution to cool to room temperature as the dissolution is exothermic.
-
Acid Addition: Slowly add an equimolar amount of 2-methylpropanoic acid to the sodium hydroxide solution while stirring continuously. Monitor the temperature and pH of the mixture. The pH should be maintained around 7-8.
-
Reaction Completion: Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation: Remove the water by rotary evaporation to obtain the crude sodium 2-methylpropanoate as a white solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Saponification of Methyl 2-Methylpropanoate
Materials:
-
Methyl 2-methylpropanoate
-
Sodium hydroxide
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium hydroxide in a mixture of methanol and a small amount of water.
-
Ester Addition: Add an equimolar amount of methyl 2-methylpropanoate to the basic solution.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.
-
Work-up: Dissolve the residue in a minimal amount of water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Isolation and Purification: Isolate the sodium 2-methylpropanoate from the aqueous layer by evaporation of the water. The crude product can be further purified by recrystallization from hot ethanol as described in Protocol 1.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of sodium 2-methylpropanoate. Yields and purity are dependent on the specific reaction conditions and purification methods employed.
| Parameter | Neutralization (NaOH) | Saponification |
| Typical Yield | > 95% | 85-95% |
| Purity (Post-Recrystallization) | > 98% | > 98% |
| Reaction Time | < 1 hour | 1-3 hours |
| Reaction Temperature | Room Temperature | Reflux |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄H₇NaO₂ | [][2] |
| Molecular Weight | 110.09 g/mol | [][2] |
| Appearance | White crystalline solid | |
| Melting Point | > 300 °C | [] |
| Solubility | Soluble in water | [3] |
Spectroscopic Analysis
¹H NMR (D₂O):
-
The proton NMR spectrum of sodium 2-methylpropanoate in D₂O is expected to show two signals.
-
A doublet corresponding to the six equivalent methyl protons (-CH₃).
-
A septet corresponding to the single methine proton (-CH).
¹³C NMR (D₂O):
-
The carbon NMR spectrum is expected to show three distinct signals.
-
A signal for the two equivalent methyl carbons (-CH₃).
-
A signal for the methine carbon (-CH).
-
A downfield signal for the carboxylate carbon (-COO⁻).[4][5]
FTIR (KBr Pellet):
-
The infrared spectrum of sodium 2-methylpropanoate is characterized by the absence of the broad O-H stretch of the carboxylic acid and the C=O stretch of the undissociated acid.
-
Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[6][7][8]
Mass Spectrometry:
-
Mass spectrometry of sodium salts of carboxylic acids can be complex due to their low volatility.
-
Electron impact ionization may show fragment ions corresponding to the loss of the sodium and carboxylate groups.[9][10]
Experimental Workflow
The general workflow for the synthesis and purification of sodium 2-methylpropanoate is depicted below.
General workflow for the synthesis of sodium 2-methylpropanoate.
References
- 2. wbcil.com [wbcil.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. scilit.com [scilit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
The Biological Role of Sodium Isobutyrate in the Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant modulator of gut health. Produced by the gut microbiota through the fermentation of branched-chain amino acids, isobutyrate, alongside its more extensively studied isomer butyrate (B1204436), plays a crucial role in host-microbiota interactions. This technical guide provides an in-depth analysis of the biological functions of sodium isobutyrate within the gastrointestinal tract, with a focus on its impact on the gut microbiota, intestinal barrier integrity, and host immune responses. We present a synthesis of current quantitative data, detailed experimental methodologies, and key signaling pathways to support further research and therapeutic development in this area.
Introduction
The gut microbiota and its metabolites are integral to host physiology and pathophysiology. Short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, are the most well-characterized of these metabolites, primarily derived from dietary fiber fermentation.[1] Isobutyrate, a branched-chain fatty acid (BCFA), originates from protein fermentation, specifically the catabolism of the amino acid valine.[2] While present in lower concentrations than straight-chain SCFAs, isobutyrate exhibits distinct and potent biological activities.[1] Emerging evidence suggests that imbalances in isobutyrate levels are associated with inflammatory bowel diseases (IBD), highlighting its potential as a therapeutic agent.[3] This guide will explore the multifaceted role of sodium isobutyrate in the gut, providing a technical resource for the scientific community.
Data Presentation: Quantitative Effects of Sodium Isobutyrate
The following tables summarize the quantitative data from key studies investigating the effects of sodium isobutyrate and the closely related sodium butyrate on the gut microbiota and host responses.
Table 1: Effects of Sodium Isobutyrate/Butyrate on Gut Microbiota Composition
| Organism/Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Increased relative abundance of Lactobacillus reuteri. | [4] |
| DSS-induced Colitis Mice | Sodium butyrate | 100 mg/kg/day (oral) | 7 days | Increased abundance of Firmicutes; Decreased abundance of Bacteroidetes and Proteobacteria. | [2] |
| Neonatal Piglets | Sodium butyrate | 0.1% of diet | 21 days | Increased abundance of Proteobacteria and Actinobacteria in the stomach on day 8; Decreased Lactobacillus in the stomach on day 8. | [1] |
| Broilers with DSS-induced intestinal inflammation | Sodium butyrate | 300 mg/kg of feed | - | Altered microbial community structure to be more similar to control group. | |
| IBD Patients (Ulcerative Colitis) | Microencapsulated sodium butyrate | - | 2 months | Increased abundance of Lachnospiraceae. | [5] |
| IBD Patients (Crohn's Disease) | Microencapsulated sodium butyrate | - | 2 months | Increased abundance of Butyricicoccus. | [5] |
Table 2: Effects of Sodium Isobutyrate/Butyrate on Host Physiological and Molecular Markers
| Organism/Model | Treatment | Dosage | Duration | Marker | Effect | Reference |
| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Colonic Claudin-1 expression | Increased | [4] |
| Weaned Piglets | Sodium isobutyrate | 0.1% of diet | 28 days | Colonic Occludin expression | Increased | [4] |
| DSS-induced Colitis Pigs | Isobutyrate prefeeding | - | 14 days | Colonic Indole-3-lactic acid | Increased | [3] |
| DSS-induced Colitis Pigs | Isobutyrate prefeeding | - | 14 days | Colonic 3-hydroxybutyric acid | Increased | [3] |
| Caco-2 cells | Sodium butyrate | 1 mM | 24 hours | LPS-induced IL-8 secretion | Decreased | [6] |
| Caco-2 cells | Sodium butyrate | 1 mM | 24 hours | Occludin expression | Enhanced | [6] |
| Human primary astrocytes | Sodium butyrate | - | 24 hours | LPS-induced IL-6, IL-12, GM-CSF, MCP-1 | Decreased | [7] |
| Neonatal Piglets | Sodium butyrate | 0.1% of diet | 8 days | Ileal IL-6, IL-8, IFN-γ, IL-10, TGF-β expression | Decreased | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.
In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol describes the induction of colitis in mice to study the therapeutic effects of sodium isobutyrate.
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Colitis Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[8][9]
-
Sodium Isobutyrate Administration: Sodium isobutyrate can be administered orally via gavage (e.g., 100 mg/kg/day) or in the drinking water.[2][10] Treatment can be prophylactic (before DSS) or therapeutic (concurrent with or after DSS).
-
Monitoring: Daily monitoring includes body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length and weight are measured. Colonic tissues are collected for histological analysis (H&E staining), gene expression analysis (qRT-PCR), and protein analysis (Western blot, ELISA). Cecal contents are collected for microbiota (16S rRNA sequencing) and metabolite analysis.
In Vitro Intestinal Epithelial Cell Barrier Function Assay
This protocol assesses the effect of sodium isobutyrate on the integrity of the intestinal epithelial barrier using Caco-2 cells.
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Transwell Seeding: Cells are seeded on Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Treatment: The differentiated Caco-2 monolayers are treated with sodium isobutyrate (e.g., 1 mM) in the apical and/or basolateral compartments for a specified duration (e.g., 24 hours).[6] An inflammatory stimulus like lipopolysaccharide (LPS) can be added to assess the protective effects of isobutyrate.[6]
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltohmmeter to assess the integrity of the tight junctions. An increase in TEER indicates enhanced barrier function.
-
Paracellular Permeability Assay: A fluorescent marker of low molecular weight, such as fluorescein (B123965) isothiocyanate (FITC)-dextran, is added to the apical chamber. The amount of FITC-dextran that crosses the monolayer into the basolateral chamber is quantified using a fluorescence plate reader. A decrease in paracellular flux indicates improved barrier integrity.
-
Tight Junction Protein Analysis: Following the permeability assays, cells are lysed for Western blot or immunofluorescence analysis of tight junction proteins such as claudin-1, occludin, and ZO-1.[6][11]
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol outlines the steps for analyzing changes in the gut microbial community in response to sodium isobutyrate.
-
Sample Collection: Fecal or cecal content samples are collected and immediately stored at -80°C.
-
DNA Extraction: Total genomic DNA is extracted from the samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.[12]
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R).[13]
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. Sequencing is performed on a high-throughput sequencing platform such as Illumina MiSeq.
-
Bioinformatic Analysis: The raw sequencing data is processed using a bioinformatics pipeline like QIIME2 or mothur.[12] This includes quality filtering, chimera removal, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database (e.g., Greengenes, SILVA).
-
Statistical Analysis: Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) are calculated to assess within-sample and between-sample diversity, respectively. Statistical tests (e.g., ANOSIM, PERMANOVA) are used to identify significant differences in microbial community structure between treatment groups. Differential abundance analysis (e.g., LEfSe, DESeq2) is performed to identify specific taxa that are significantly altered by sodium isobutyrate treatment.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological role of sodium isobutyrate.
Sodium Isobutyrate Signaling in Intestinal Epithelial Cells
Caption: Signaling pathways of sodium isobutyrate in intestinal epithelial cells.
Experimental Workflow for In Vivo Colitis Model
Caption: Experimental workflow for an in vivo colitis model.
Logical Relationship of Isobutyrate's Anti-inflammatory Action
Caption: Logical relationship of isobutyrate's anti-inflammatory action.
Conclusion and Future Directions
Sodium isobutyrate is a key microbial metabolite with significant potential for modulating gut health. Its ability to enhance intestinal barrier function, regulate the composition of the gut microbiota, and exert anti-inflammatory effects through defined signaling pathways makes it a compelling candidate for further investigation as a therapeutic agent for gastrointestinal disorders. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to advance our understanding of sodium isobutyrate's biological role and translate these findings into novel clinical applications. Future research should focus on elucidating the precise molecular mechanisms of isobutyrate's action, its long-term effects on the gut microbiome, and its efficacy in human clinical trials for conditions such as IBD.
References
- 1. Effects of Early Intervention with Sodium Butyrate on Gut Microbiota and the Expression of Inflammatory Cytokines in Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbiota changes induced by microencapsulated sodium butyrate in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate prevents lipopolysaccharide induced inflammation and restores the expression of tight junction protein in human epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. gerardpeinture.fr [gerardpeinture.fr]
- 13. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium 2-Methylpropanoate
This technical guide provides a comprehensive overview of sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's chemical structure, properties, synthesis, and safety information.
Chemical Identity and Structure
Sodium 2-methylpropanoate is the sodium salt of 2-methylpropanoic acid (isobutyric acid).[1] Its chemical identity is well-established with the CAS number 996-30-5.[1][2][3][4][5]
The structure consists of a propanoate backbone with a methyl group at the second carbon, and a sodium ion forming an ionic bond with the carboxylate group.
Physicochemical Properties
A summary of the key quantitative data for sodium 2-methylpropanoate is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 996-30-5 | [1][2][3][4][5] |
| Molecular Weight | 110.09 g/mol | [1][3] |
| Density | 0.983 g/cm³ | [2] |
| Melting Point | 253.7 °C | [6] |
| Boiling Point | 155.2 °C at 760 mmHg | [2] |
| Flash Point | 58.2 °C | [2] |
Synthesis of Sodium 2-Methylpropanoate
Experimental Protocol: Neutralization of Isobutyric Acid
This protocol describes the synthesis of sodium 2-methylpropanoate via the neutralization of isobutyric acid with sodium hydroxide (B78521).
Materials:
-
Isobutyric acid (2-methylpropanoic acid)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known molar amount of isobutyric acid in a minimal amount of ethanol.
-
Base Preparation: Prepare an equimolar aqueous solution of sodium hydroxide.
-
Neutralization: Slowly add the sodium hydroxide solution to the isobutyric acid solution while stirring continuously. Monitor the pH of the reaction mixture. The addition is complete when a neutral pH (approximately 7.0) is achieved.
-
Solvent Removal: Remove the ethanol and water from the resulting solution using a rotary evaporator under reduced pressure.
-
Drying: The resulting solid, sodium 2-methylpropanoate, should be dried further in a vacuum oven to remove any residual solvent.
A logical workflow for the synthesis is depicted in the diagram below.
Applications in Research and Drug Development
While specific large-scale applications in drug development for sodium 2-methylpropanoate are not extensively documented in publicly available literature, its parent compound, isobutyric acid, and other short-chain fatty acids are of interest in biological research. They are studied for their roles in gut microbiota metabolism and potential effects on host physiology. Therefore, sodium 2-methylpropanoate can serve as a readily soluble and bioavailable source of the isobutyrate anion for in vitro and in vivo studies.
Safety and Handling
Based on available safety data sheets, sodium 2-methylpropanoate is associated with the following hazard statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Standard laboratory safety practices should be followed when handling this compound. This includes using it in a well-ventilated area and wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[9] Contaminated clothing should be removed and washed before reuse.[8]
The logical relationship for handling a hazardous chemical like sodium 2-methylpropanoate is outlined in the following diagram.
References
- 1. wbcil.com [wbcil.com]
- 2. Sodium 2-methylpropanoate | CAS#:996-30-5 | Chemsrc [chemsrc.com]
- 3. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium isobutyrate | 996-30-5 [sigmaaldrich.com]
- 5. SODIUM ISOBUTYRATE | 996-30-5 [chemicalbook.com]
- 6. sodium isobutyrate [chemister.ru]
- 7. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide to the Natural Sources and Production of Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyrate, a branched-chain short-chain fatty acid (SCFA), has garnered increasing interest in the scientific community for its diverse physiological roles and therapeutic potential. Primarily produced by the gut microbiota, isobutyrate influences host metabolism, immune function, and intestinal homeostasis. This technical guide provides a comprehensive overview of the natural sources of isobutyrate, its production through microbial fermentation and chemical synthesis, detailed analytical methods for its quantification, and an exploration of its key signaling pathways.
Natural Sources of Isobutyrate
Isobutyrate is found in various natural environments, primarily as a product of microbial metabolism. The main natural sources include the mammalian gut, certain fermented foods, and anaerobic environments like silage.
Human and Animal Gut Microbiome
The primary source of isobutyrate in mammals is the anaerobic fermentation of dietary substrates by the gut microbiota.[1][2] Branched-chain amino acids, particularly valine, are the main precursors for isobutyrate synthesis by gut bacteria.[3] The concentration of isobutyrate in the gut is influenced by diet, age, and the composition of the gut microbiome.[4][5]
Table 1: Isobutyrate Concentrations in Fecal and Rumen Samples
| Sample Type | Species | Concentration Range | Reference(s) |
| Fecal Slurry | Human | 0.5 - 5 µmol/g | [4] |
| Feces | Human | 0.1 - 3 mmol/kg | [1] |
| Feces | Child (24 months) | Mean ~1.5 µmol/g | [6] |
| Rumen Fluid | Cattle (grass-fed) | Lower concentrations | [2] |
| Rumen Fluid | Cattle (grain-fed) | Higher concentrations | [2] |
| Rumen Fluid | Goat | Increases with age and solid feed intake | [7] |
Fermented Foods
Certain fermented foods contain isobutyrate as a result of microbial activity during the fermentation process. The presence and concentration of isobutyrate contribute to the flavor and aroma profile of these products.
Table 2: Isobutyrate in Fermented Products
| Product | Details | Isobutyrate Presence/Concentration | Reference(s) |
| Cheese | Camembert- and Brie-type | Present; contributes to aroma. Specific concentrations vary. | [8] |
| Cheese | Various ripening cheeses | Quantified as a branched-chain fatty acid. | [9] |
| Silage | Fermented forage | Present; influenced by fermentation quality. | [10] |
Production of Isobutyrate
Isobutyrate can be produced on a larger scale through two primary methods: microbial fermentation and chemical synthesis.
Microbial Fermentation
Certain anaerobic bacteria, particularly species of the genus Clostridium, are efficient producers of isobutyrate. This process typically involves the conversion of substrates like carbohydrates or amino acids into isobutyrate under controlled anaerobic conditions.
-
Clostridium tyrobutyricum : Known for its ability to produce butyrate (B1204436) and, under specific conditions, isobutyrate.[11][12][13]
-
Clostridium luticellarii : Capable of producing isobutyric acid from methanol (B129727) and CO2 & H2.[14][15]
-
Other Clostridium species.
This protocol outlines a general procedure for the lab-scale production of isobutyrate via fermentation with Clostridium tyrobutyricum.
1. Media Preparation (per liter):
-
Glucose: 20 g[16]
-
Pectin: 5 g[16]
-
Casein: 2 g[16]
-
Soybean cake extract: 39.8 g[16]
-
(NH₄)₂SO₄: 1 g[16]
-
NaHCO₃: 1.24 g[16]
-
Corn steep flour: 3.7 g[16]
-
MnSO₄·H₂O: 0.2 g[16]
-
MgSO₄·7H₂O: 0.2 g[16]
-
CaCl₂: 0.02 g[16]
-
Adjust pH to 7.5.[16]
-
Autoclave at 121°C for 15 minutes.
2. Inoculum Preparation:
-
Grow a seed culture of Clostridium tyrobutyricum in the prepared medium under anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars with gas packs) at 37°C for 24-48 hours.
3. Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate at 37°C under anaerobic conditions with gentle agitation.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and isobutyrate production over time.[11]
4. Product Recovery and Quantification:
-
Centrifuge the culture to separate the cells.
-
The supernatant can be used for isobutyrate quantification using GC-MS (see Section 3.1).
Chemical Synthesis
Industrial production of isobutyric acid is primarily achieved through chemical synthesis routes.
-
Oxidation of Isobutyraldehyde: This is a common method where isobutyraldehyde, a byproduct of the hydroformylation of propylene (B89431), is oxidized to isobutyric acid.
-
Koch Reaction: This process involves the high-pressure hydrocarboxylation of propylene using carbon monoxide and water.[17]
Analytical Methodology: Quantification of Isobutyrate
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of isobutyrate and other SCFAs in complex biological matrices.
Experimental Protocol: GC-MS Quantification of Isobutyrate in Fecal Samples
This protocol provides a detailed method for the analysis of isobutyrate in fecal samples.
1. Sample Preparation and Extraction:
-
Homogenize a known weight of fecal sample (e.g., 50-100 mg) in a known volume of sterile water or phosphate-buffered saline (PBS).[3][18]
-
Acidify the homogenate to a pH of 2-3 with a strong acid (e.g., hydrochloric acid or phosphoric acid) to protonate the SCFAs.[3][18]
-
Add an internal standard (e.g., 2-methylvaleric acid) to each sample for accurate quantification.[3]
-
Extract the SCFAs into an organic solvent such as diethyl ether or a mixture of isobutanol and pyridine.[18][19]
-
Centrifuge to separate the organic and aqueous phases. The upper organic layer contains the SCFAs.
2. Derivatization:
To improve the volatility and chromatographic properties of the SCFAs, a derivatization step is necessary.[19][20]
-
Esterification with Isobutyl Chloroformate:
-
To the extracted SCFAs, add isobutanol and pyridine, followed by isobutyl chloroformate.[18][19]
-
Vortex and then extract the resulting isobutyl esters into hexane (B92381).[18]
-
The hexane layer is then ready for GC-MS analysis.
-
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is typically used.[3]
-
Injector Temperature: ~250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200-240°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the compounds and Selected Ion Monitoring (SIM) for quantification of target analytes.
-
4. Data Analysis:
-
Identify the isobutyrate derivative peak based on its retention time and mass spectrum.
-
Quantify the concentration by comparing the peak area of the isobutyrate derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Key Signaling Pathways of Isobutyrate
Isobutyrate exerts its biological effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Isobutyrate, similar to its structural isomer butyrate, is a known inhibitor of class I and IIa histone deacetylases.[21] By inhibiting HDACs, isobutyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[22] This epigenetic modification is linked to various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[21]
This protocol describes a fluorometric assay to measure HDAC activity and its inhibition by isobutyrate.
1. Reagents and Materials:
-
Nuclear extract from cells or purified HDAC enzyme.
-
HDAC substrate (e.g., a fluorogenic acetylated peptide).
-
Assay buffer (e.g., Tris-based buffer at pH 8.0).[23]
-
HDAC inhibitor (e.g., Trichostatin A as a positive control, and isobutyrate as the test compound).[23][24]
-
Developer solution (containing a protease like trypsin).[23][24]
-
96-well black microplate.
-
Fluorometric plate reader.
2. Assay Procedure:
-
Prepare serial dilutions of isobutyrate and the positive control inhibitor.
-
In the wells of the microplate, add the assay buffer, nuclear extract or purified HDAC, and the inhibitor solutions.[24]
-
Initiate the reaction by adding the HDAC substrate.[24]
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).[24]
-
Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[24]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
3. Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of isobutyrate compared to the untreated control.
-
Determine the IC₅₀ value of isobutyrate for HDAC inhibition.
References
- 1. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rumen Microbial Predictors for Short-Chain Fatty Acid Levels and the Grass-Fed Regimen in Angus Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate metabolism in rumen epithelium affected by host and diet regime through regulating microbiota in a goat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemometric Analysis of Fatty Acids Profile of Ripening Chesses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate production enhancement by Clostridium tyrobutyricum using electron mediators and a cathodic electron donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Clostridium tyrobutyricum for enhanced butyric acid production with high butyrate/acetate ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 16. Response surface methodology for optimizing the fermentation medium of Clostridium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.co.jp [abcam.co.jp]
- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 19. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. memphis.edu [memphis.edu]
- 24. resources.bio-techne.com [resources.bio-techne.com]
Function of Sodium Isobutyrate in Cellular Metabolism: A Technical Guide
Abstract
Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant modulator of cellular metabolism and gene expression, distinct from its well-studied isomer, n-butyrate. While both molecules are products of gut microbial metabolism, their origins and primary mechanisms of action differ significantly. Isobutyrate is primarily derived from the microbial fermentation of the branched-chain amino acid valine, whereas n-butyrate originates from dietary fiber fermentation.[1] In cellular metabolism, exogenous sodium isobutyrate is converted to isobutyryl-CoA, a key metabolic intermediate.[2][3] This molecule serves as the donor for a novel epigenetic modification—lysine (B10760008) isobutyrylation (Kibu)—on histones and other proteins.[3][4] This post-translational modification, catalyzed by histone acetyltransferases such as p300, alters chromatin structure and regulates gene transcription.[3][5] Although sodium isobutyrate is also a weak inhibitor of histone deacetylases (HDACs), its primary role in regulating cellular processes appears to be mediated through the production of isobutyryl-CoA and the subsequent modification of the proteome.[3][6] This guide provides an in-depth examination of the metabolic pathways, molecular mechanisms, and cellular functions of sodium isobutyrate, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
Introduction: Distinguishing Isobutyrate from n-Butyrate
Sodium isobutyrate and sodium n-butyrate are structural isomers with the same chemical formula (C₄H₇NaO₂) but different molecular structures. This structural difference dictates their distinct metabolic origins and primary biochemical functions.
-
Sodium n-Butyrate (Butyrate): A straight-chain SCFA produced by the gut microbial fermentation of dietary fibers. It is a well-documented, potent inhibitor of histone deacetylases (HDACs) and serves as a primary energy source for colonocytes.[1][7]
-
Sodium Isobutyrate (Isobutyrate): A branched-chain SCFA primarily produced from the microbial fermentation of the amino acid valine.[1][3] While it exhibits weak HDAC inhibitory activity, its main role is to fuel a distinct epigenetic modification known as lysine isobutyrylation.[3]
Understanding these differences is critical for accurately interpreting experimental results and exploring the unique therapeutic potential of sodium isobutyrate.
Metabolic Pathways of Sodium Isobutyrate
The cellular role of sodium isobutyrate is intrinsically linked to its conversion to isobutyryl-CoA, which integrates into central metabolic and epigenetic pathways.
2.1. Anabolic Pathway: Formation of Isobutyryl-CoA Endogenously, isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, valine.[3][8] Exogenously supplied sodium isobutyrate can also be converted into isobutyryl-CoA within the cell by the action of short-chain acyl-CoA synthetases.[2][3] This process is crucial as it generates the necessary substrate for lysine isobutyrylation.
2.2. Catabolic Pathway: Energy Production In certain cell types, such as colonocytes, isobutyrate can be catabolized for energy.[9] This is particularly relevant under conditions where the oxidation of n-butyrate is impaired.[9] However, n-butyrate can competitively inhibit the activation and subsequent catabolism of isobutyrate, highlighting a metabolic interplay between these two isomers.[9]
Primary Mechanism of Action: Lysine Isobutyrylation (Kibu)
The most significant function of sodium isobutyrate in cellular metabolism is its role as a precursor for lysine isobutyrylation (Kibu), a novel post-translational modification (PTM) on histones.[3][4]
3.1. The Kibu Modification Kibu involves the transfer of an isobutyryl group from isobutyryl-CoA to the ε-amino group of a lysine residue on a protein, most notably histones H3 and H4.[3] This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure.
3.2. Enzymatic Regulation The Kibu modification is catalyzed by enzymes that also possess histone acetyltransferase (HAT) activity, such as p300 and HAT1.[3][5] These enzymes can utilize isobutyryl-CoA as an alternative substrate to acetyl-CoA. Transfection experiments have confirmed that overexpression of p300 increases the levels of histone isobutyrylation in cells treated with sodium isobutyrate.[3]
3.3. Impact on Gene Transcription As an epigenetic mark, Kibu plays a role in regulating gene expression. RNA-Seq profiling of cells treated with sodium isobutyrate revealed significant changes in the expression of genes associated with numerous key biological pathways.[3][10] The presence of Kibu on histones is associated with transcriptional changes, suggesting it functions as a dynamic regulatory mark.[4][11]
References
- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of lysine isobutyrylation as a new histone modification mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Isobutyrate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, primarily in oncology, that function by altering the epigenetic landscape of cells. By inhibiting HDAC enzymes, these compounds increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Short-chain fatty acids (SCFAs) represent a class of naturally occurring HDAC inhibitors. Among these, sodium butyrate (B1204436) has been extensively studied and is well-characterized. Its isomer, sodium isobutyrate, is also known to possess HDAC inhibitory activity, although it is significantly less potent and much less documented in scientific literature. This guide provides a comprehensive overview of the available technical information on sodium isobutyrate as an HDAC inhibitor, drawing comparisons to the more thoroughly investigated sodium butyrate where data for isobutyrate is lacking.
Mechanism of Action: HDAC Inhibition by Short-Chain Fatty Acids
Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by molecules like sodium isobutyrate and butyrate reverses this process, promoting histone hyperacetylation and gene expression.
Sodium butyrate is a broad-spectrum, non-competitive inhibitor of Class I and IIa HDACs. The branched-chain structure of isobutyrate is thought to reduce its inhibitory potency compared to the straight-chain butyrate[1]. While both compounds lead to an increase in histone acetylation, the concentrations of isobutyrate required to achieve the same effect as butyrate are generally higher. One study noted that other short-chain fatty acids, including isobutyric acid, contribute to increased histone modification[2].
Quantitative Data on HDAC Inhibition
A critical aspect of characterizing an HDAC inhibitor is determining its half-maximal inhibitory concentration (IC50) against various HDAC isoforms. While extensive data is available for sodium butyrate, specific IC50 values for sodium isobutyrate are not well-documented in the current literature.
Table 1: IC50 Values of Sodium Butyrate against HDAC Isoforms
| HDAC Isoform | IC50 (mM) | Reference |
| HDAC1 | 0.3 | |
| HDAC2 | 0.4 | |
| HDAC3 | - | - |
| HDAC4 | - | - |
| HDAC5 | - | - |
| HDAC6 | No Inhibition | |
| HDAC7 | 0.3 | |
| HDAC8 | - | - |
| HDAC10 | No Inhibition | |
| Total HDAC | 0.80 | [3] |
Note: A hyphen (-) indicates that specific data was not found in the searched literature.
Cellular Effects of Sodium Isobutyrate
The downstream consequences of HDAC inhibition by sodium isobutyrate include effects on cell viability, apoptosis, and cell cycle progression. Again, much of the detailed quantitative data comes from studies on sodium butyrate.
Cell Viability and Proliferation
Sodium butyrate has been shown to decrease the viability of various cancer cell lines in a dose- and time-dependent manner.
Table 2: Effect of Sodium Butyrate on Cancer Cell Viability
| Cell Line | Treatment Duration | IC50 (mM) | Effect | Reference |
| DU145 (Prostate Cancer) | 48h | 7.07 | Dose- and time-dependent reduction in viability | [4] |
| PC3 (Prostate Cancer) | 48h | 8.71 | Dose- and time-dependent reduction in viability | [4] |
| HCT-116 (Colorectal Cancer) | 24h, 48h, 72h | - | Dose- and time-dependent inhibition of proliferation | [5] |
| HT-29 (Colorectal Cancer) | 24h, 48h, 72h | - | Dose- and time-dependent inhibition of proliferation | [5] |
| MCF-7 (Breast Cancer) | 48h | ~5-10 | 27-40% reduction in viability | [6] |
| MDA-MB-468 (Breast Cancer) | 48h | ~5-10 | 30-43% reduction in viability | [6] |
Note: A hyphen (-) indicates that a specific IC50 value was not provided in the cited source, although a dose-dependent effect was reported.
For sodium isobutyrate, it is expected to have a similar but less potent effect on cell viability. Dose-response studies would be necessary to quantify its efficacy in different cell lines.
Apoptosis
HDAC inhibitors are known to induce apoptosis in cancer cells. Sodium butyrate has been demonstrated to increase the percentage of apoptotic cells in a dose-dependent manner.
Table 3: Induction of Apoptosis by Sodium Butyrate
| Cell Line | Concentration (mM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| DU145 (Prostate Cancer) | 5 | - | ~30 | [4] |
| HCT-116 (Colorectal Cancer) | 1, 2, 5 | 24h | Dose-dependent increase | [5] |
| HT-29 (Colorectal Cancer) | 1, 2, 5 | 24h | Dose-dependent increase | [5] |
| MCF-7 (Breast Cancer) | 5 | 48h | 14.66 (early) | [6] |
| MDA-MB-468 (Breast Cancer) | 5 | 48h | 22 (early) | [6] |
Cell Cycle Arrest
Sodium butyrate can induce cell cycle arrest, often in the G1 or G2/M phase, preventing cancer cell proliferation.
Table 4: Effect of Sodium Butyrate on Cell Cycle
| Cell Line | Concentration (mM) | Treatment Duration | Effect | Reference |
| Swiss 3T3 | - | - | Arrest in G1 | [7] |
| Primary Effusion Lymphoma | - | - | Arrest, decrease in Cdc2, Cdk4, cyclin A | [8] |
| NCI-H460 (Lung Cancer) | 2 | - | Increased p27(kip1) and p16(ink4) | [9] |
| NCI-H23 (Lung Cancer) | - | - | Increased p21(waf1) | [9] |
Modulation of Signaling Pathways
Sodium butyrate has been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as NF-κB and JAK/STAT.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active. Sodium butyrate has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer effects[10][11].
JAK/STAT Signaling Pathway
The JAK/STAT pathway is involved in cellular proliferation, differentiation, and survival. Its aberrant activation is common in various cancers. Sodium butyrate has been demonstrated to inhibit the JAK2/STAT3 signaling pathway[12][13].
Experimental Protocols
The following are generalized protocols that can be adapted for the study of sodium isobutyrate. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the specific cell line and assay.
HDAC Activity Assay (Fluorometric)
This protocol is adapted from a general method for measuring HDAC activity in tissue lysates and can be used for cell lysates as well[14].
-
Materials:
-
Cells treated with sodium isobutyrate or vehicle control.
-
Lysis buffer (e.g., RIPA buffer).
-
Fluorometric HDAC assay kit (containing HDAC substrate and developer).
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration of the lysates.
-
In a 96-well black plate, add cell lysate (e.g., 15 µg protein/well).
-
Initiate the reaction by adding the HDAC fluorometric substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15-20 minutes at 37°C.
-
Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate HDAC activity relative to a standard curve and normalize to the vehicle control.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Materials:
-
Cells seeded in a 96-well plate.
-
Sodium isobutyrate stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of sodium isobutyrate and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with sodium isobutyrate or vehicle control.
-
Annexin V-FITC/PI apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with sodium isobutyrate for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Cells treated with sodium isobutyrate or vehicle control.
-
Cold 70% ethanol (B145695).
-
PBS.
-
PI/RNase staining buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with sodium isobutyrate for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of sodium isobutyrate as an HDAC inhibitor.
Conclusion
Sodium isobutyrate is a short-chain fatty acid with acknowledged, albeit modest, histone deacetylase inhibitory activity. While it shares a mechanism of action with the well-studied sodium butyrate, there is a significant disparity in the available quantitative data regarding its potency and cellular effects. The information presented in this guide, largely based on data for sodium butyrate, provides a framework for researchers and drug development professionals to design and execute studies aimed at thoroughly characterizing sodium isobutyrate. Future research should focus on determining the specific IC50 values of sodium isobutyrate against a panel of HDAC isoforms and conducting detailed dose-response studies in various cancer cell lines to elucidate its full therapeutic potential.
References
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Sodium Butyrate Induces Growth Inhibition and Apoptosis in Human Prostate Cancer DU145 Cells by Up-Regulation of the Expression of Annexin A1 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Sodium butyrate-induced histone acetylation strengthens the expression of cocaine-associated contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of cell cycle-related protein expression by sodium butyrate in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium butyrate decreases the activation of NF-κB reducing inflammation and oxidative damage in the kidney of rats subjected to contrast-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. scispace.com [scispace.com]
The Pharmacokinetics and Bioavailability of Sodium Isobutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isobutyrate, the sodium salt of the branched-chain fatty acid isobutyric acid, is a compound of growing interest in the fields of animal nutrition and potentially human therapeutics. Unlike its straight-chain isomer, sodium butyrate (B1204436), which has been extensively studied, the pharmacokinetic profile of sodium isobutyrate is less well-documented. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of sodium isobutyrate. Given the limited direct data on sodium isobutyrate, this guide will also draw upon information regarding isobutyrate metabolism and, where relevant, comparative data from studies on the more thoroughly investigated sodium butyrate. This approach is intended to provide a foundational understanding for researchers and professionals in drug development.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Sodium Butyrate in Mice
| Administration Route | Dose (g/kg) | Cmax (mM) | Tmax (min) | Key Observations |
| Intravenous (IV) | 1.25 | 10.5 - 17.7 | - | Plasma concentrations remained above 1 mM for 20-30 minutes. The data indicated nonlinear pharmacokinetics with saturable elimination.[1] |
| Oral Gavage | 5 | ~9 | 15 | Plasma concentrations exceeded 1 mM for 90 minutes.[1] |
Table 2: Pharmacokinetic Parameters of Sodium Butyrate in Rats
| Administration Route | Dose (mg/kg) | Cmax (mM) | Tmax (min) | Key Observations |
| Intravenous (IV) | 500 | ~11 | - | The decline in plasma concentrations was consistent with saturable clearance.[1] |
Table 3: Pharmacokinetic Parameters of Butyrate in Humans from Sodium Butyrate Administration
| Administration Route | Dose | Half-life (min) | Clearance Rate (ml/kg/min) | Volume of Distribution (ml/kg) | Key Observations |
| Intravenous (IV) Infusion | 500 mg/kg/day | 6.1 ± 1.4 | 83 ± 12 | 738 ± 245 | Plasma concentrations declined rapidly after infusion, reaching pretreatment levels within 1 hour. Minimal amounts were excreted in the urine, suggesting rapid metabolism.[2][3] |
| Oral | 786 mg (of butyric acid) | - | - | - | Sodium butyrate showed greater bioavailability and more rapid systemic appearance compared to tributyrin (B1683025). Cmax was significantly greater and Tmax was significantly lower than tributyrin.[4] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
While specific ADME studies on sodium isobutyrate are scarce, its nature as a short-chain fatty acid allows for some informed postulations based on general physiological principles and data from related compounds.
Absorption
Sodium isobutyrate, being a water-soluble salt of a short-chain fatty acid, is expected to be readily absorbed from the gastrointestinal tract. In animal nutrition studies, dietary supplementation with sodium isobutyrate in weaned piglets led to improved growth performance and enhanced colonic barrier function, which indirectly suggests its absorption and systemic effects.[5]
Distribution
Following absorption, isobutyrate would enter the systemic circulation. Like other short-chain fatty acids, it is likely distributed to various tissues. One study noted that after administration of 1-14C-labelled butyrate in mice, radioactivity was maintained for relatively long periods in different organs, with the liver being a primary site.[6] A similar distribution pattern might be expected for isobutyrate.
Metabolism
The metabolism of isobutyrate is a key aspect of its biological activity. A significant source of isobutyrate in the body is the microbial fermentation of the branched-chain amino acid valine in the gut.[7] Once absorbed, isobutyrate can enter cellular metabolic pathways. A 1949 study investigated the metabolism of sodium isobutyrate-1-C14 in rats, suggesting it undergoes metabolic degradation.[5] Isobutyrate can be converted to isobutyryl-CoA, which can then be further metabolized. For instance, in some metabolic pathways, isobutyryl-CoA is a precursor for other molecules.
Excretion
The primary route of elimination for isobutyrate is likely through metabolism rather than direct excretion. Studies on sodium butyrate have shown that only minimal amounts are excreted in the urine, indicating rapid and extensive metabolism.[2][3] It is plausible that sodium isobutyrate follows a similar pattern of extensive metabolic clearance with low urinary excretion.
Bioavailability
Experimental Protocols
Accurate quantification of isobutyrate in biological matrices is essential for pharmacokinetic and metabolic studies. The following are detailed methodologies for the analysis of short-chain fatty acids, which are applicable to isobutyrate.
Quantification of Isobutyrate in Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the analysis of short-chain fatty acids in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled isobutyric acid).
-
Acidify the sample with a small volume of a strong acid (e.g., HCl) to protonate the fatty acids.
-
Extract the protonated short-chain fatty acids with a water-immiscible organic solvent (e.g., diethyl ether or a mixture of isooctane (B107328) and diethyl ether).
-
Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the fatty acids to a new tube.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
Combine the organic extracts.
2. Derivatization:
-
To make the volatile fatty acids suitable for GC analysis, they are often derivatized. A common method is to convert them to their tert-butyldimethylsilyl (TBDMS) esters.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), to the dried residue.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time to allow the derivatization reaction to complete.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for the isobutyrate derivative and the internal standard.
General Workflow for Short-Chain Fatty Acid Analysis
Caption: General workflow for the analysis of short-chain fatty acids.
Signaling and Metabolic Pathways
Isobutyrate is involved in several metabolic pathways, primarily related to amino acid metabolism. The following diagrams illustrate these connections.
Microbial Production of Isobutyrate from Valine
Gut microbiota play a crucial role in the production of isobutyrate through the fermentation of the branched-chain amino acid valine.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Propionate or Sodium Butyrate Promotes Fatty Acid Oxidation in HepG2 Cells Under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium butyrate has anti-proliferative, pro-differentiating, and immunomodulatory effects in osteosarcoma cells and counteracts the TNFα-induced low-grade inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary supplementation with sodium isobutyrate enhances growth performance and colonic barrier function in weaned piglets via microbiota-metabolite-host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]
- 7. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wbcil.com [wbcil.com]
Methodological & Application
Application Notes and Protocols for Sodium Isobutyrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isobutyrate, a salt of the short-chain fatty acid isobutyric acid, is a versatile and potent molecule utilized in a wide range of cell culture applications. As a well-known histone deacetylase (HDAC) inhibitor, it plays a crucial role in epigenetic regulation by inducing hyperacetylation of histones.[1] This alteration in chromatin structure leads to changes in gene expression, profoundly impacting cellular processes such as differentiation, proliferation, and apoptosis.[1][2] These characteristics make sodium isobutyrate a valuable tool for researchers in various fields, including stem cell biology, cancer research, and biopharmaceutical production.
These application notes provide a comprehensive overview of the use of sodium isobutyrate in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
The primary mechanism of action for sodium isobutyrate is the inhibition of histone deacetylases (HDACs).[1] By inhibiting these enzymes, sodium isobutyrate promotes the acetylation of histone proteins, leading to a more open chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby modulating the expression of various genes.[2]
Beyond its role as an HDAC inhibitor, sodium isobutyrate has been shown to influence several key signaling pathways within the cell, including:
-
NF-κB Signaling Pathway: Sodium isobutyrate can inhibit the canonical NF-κB signaling pathway by preventing the degradation of IκB and the subsequent activation of p65.[3][4] This anti-inflammatory effect is crucial in many of its therapeutic applications.
-
JAK/STAT Signaling Pathway: It has been demonstrated that sodium isobutyrate can inhibit the activation of the JAK/STAT pathway, which is involved in cellular proliferation and differentiation.[5][6][7]
-
ERK/MAPK Signaling Pathway: Sodium isobutyrate can activate the ERK/MAPK pathway, which is known to regulate cell differentiation and proliferation in various cell types, including mesenchymal stem cells and myoblasts.[8][9][10]
-
NLRP3/Caspase-1 Pyroptosis Pathway: In some contexts, sodium isobutyrate has been shown to inactivate the NLRP3/Caspase-1 pyroptosis pathway, thereby inhibiting inflammatory cell death.
Key Applications in Cell Culture
-
Induction of Cell Differentiation: Sodium isobutyrate is widely used to direct the differentiation of stem cells into various lineages. For example, it can promote the differentiation of mesenchymal stem cells into osteoblasts while suppressing adipogenesis.[10][11] It has also been used to induce hepatic differentiation of mesenchymal stem cells.[12][13]
-
Inhibition of Cell Proliferation and Induction of Apoptosis: In cancer cell lines, sodium isobutyrate can inhibit cell growth and induce programmed cell death (apoptosis).[14][15][16] This makes it a compound of interest in oncology research.
-
Enhancement of Recombinant Protein Production: In biotechnology, particularly in the production of therapeutic proteins using Chinese Hamster Ovary (CHO) cells, sodium isobutyrate is used to enhance the specific productivity of recombinant proteins.[2][17][18]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of sodium isobutyrate in cell culture.
Table 1: Effect of Sodium Isobutyrate on Cell Viability and Apoptosis
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Murine Cementoblasts (OCCM.30) | ≥ 4 mM | 48 hours | Dose-dependent inhibition of cell viability and induction of apoptosis. | [15] |
| Human Cervix Tumor Cells | > 0.50 mM | 5 - 15 days | Induction of cell death. | [14] |
| Human Colorectal Cancer (HCT-116) | 1.25 - 20 mM | 72 hours | IC25 determined for cell viability. | [19] |
| Human Lung Adenocarcinoma (A549) | 5, 10, 20 mM | 12 hours | Inhibition of colony formation. | [20] |
Table 2: Effect of Sodium Isobutyrate on Recombinant Protein Production in CHO Cells
| Cell Line | Concentration | Incubation Time | Effect on Specific Productivity | Reference |
| Recombinant CHO cells | Not specified | Not specified | Increased specific productivity, correlated with heavy chain mRNA levels. | [2] |
| Recombinant CHO cells | Not specified | Not specified | Enhanced antibody production in one of three clones studied. | [21] |
| Recombinant CHO cells | 0.5 - 3 mM | Not specified | Enhanced recombinant protein production. | [18] |
Table 3: Effect of Sodium Isobutyrate on Gene and Protein Expression
| Cell Line | Concentration | Incubation Time | Target Gene/Protein | Effect | Reference |
| Bovine Macrophages | 0.25, 0.5, 1 mM | 12 hours | Phospho-p65, Phospho-IκB | Decreased phosphorylation (inhibition of NF-κB). | [3][4] |
| Prostate Cancer Cells (DU145) | 2.5, 5 mM | 48 hours | p-JAK2, p-STAT3 | Inhibition of phosphorylation. | [5] |
| Caco-2 cells | 1.5 mM | 15 minutes | Phosphorylated ERK1/2 | Increased phosphorylation. | [22] |
| Mesenchymal Stem Cells | Not specified | Not specified | Runx2 | Increased expression (osteogenic differentiation). | [10] |
| Mesenchymal Stem Cells | Not specified | Not specified | PPARgamma2 | Decreased expression (adipogenic suppression). | [10] |
| Rat Bone Marrow MSCs | Not specified | Not specified | Smooth muscle cell-specific genes | Enhanced expression. | [23] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cancer Cell Lines
This protocol provides a general framework for inducing apoptosis in cancer cells using sodium isobutyrate. Optimization of concentration and incubation time is recommended for each specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
Sodium Isobutyrate (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well or 6-well plates
-
MTT or other viability assay kit
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate (for viability assays) or a 6-well plate (for apoptosis and protein analysis) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Preparation of Sodium Isobutyrate Stock Solution: Prepare a sterile stock solution of sodium isobutyrate in PBS or culture medium. A common stock concentration is 1 M.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of sodium isobutyrate. A typical starting range is 1 mM to 20 mM.[19][20] Include an untreated control group.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the cell line and experimental goals.[19][24]
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Assessment of Apoptosis (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Protocol 2: Induction of Differentiation in Mesenchymal Stem Cells (MSCs)
This protocol describes a general method for inducing the differentiation of MSCs using sodium isobutyrate. The specific differentiation lineage will depend on the other components of the differentiation medium.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC growth medium
-
Differentiation-inducing medium (e.g., osteogenic or adipogenic medium)
-
Sodium Isobutyrate (cell culture grade)
-
Staining reagents for differentiation markers (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis)
-
RNA extraction kit and reagents for RT-qPCR
Procedure:
-
Cell Seeding: Plate MSCs in multi-well plates at a suitable density for differentiation. Allow the cells to reach 70-80% confluency in growth medium.
-
Initiation of Differentiation: Replace the growth medium with the appropriate differentiation-inducing medium.
-
Sodium Isobutyrate Treatment: Add sodium isobutyrate to the differentiation medium at a final concentration typically ranging from 0.5 mM to 5 mM. A concentration of 1 mM for 21 days has been used for hepatic differentiation.[13]
-
Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing sodium isobutyrate.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells regularly under a microscope for morphological changes indicative of differentiation.
-
Histochemical Staining: After a predetermined period (e.g., 14-21 days), fix the cells and perform staining for specific differentiation markers (e.g., Alizarin Red S for calcium deposits in osteogenesis, Oil Red O for lipid droplets in adipogenesis).
-
Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the cells and perform reverse transcription followed by quantitative PCR to analyze the expression of lineage-specific marker genes (e.g., Runx2 for osteogenesis, PPARγ for adipogenesis).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Sodium butyrate stimulates monoclonal antibody over-expression in CHO cells by improving gene accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 5. Butyrate increases methylglyoxal production through regulation of the JAK2/Stat3/Nrf2/Glo1 pathway in castration‑resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sodium butyrate alleviates lipopolysaccharide-induced inflammation through JAK/STAT signalling in primary human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway - Molecular Omics (RSC Publishing) DOI:10.1039/D2MO00256F [pubs.rsc.org]
- 10. Sodium butyrate activates ERK to regulate differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Butyrate Induces Hepatic Differentiation of Mesenchymal Stem Cells in 3D Collagen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced recombinant protein production in CHO cell continuous cultures under growth-inhibiting conditions is associated with an arrested cell cycle in G1/G0 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined Treatment of Sodium Butyrate and Bromelain Enhanced Anticancer Effects in Colorectal Cancer Cell Lines: A Promising Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium Butyrate Combined with Docetaxel for the Treatment of Lung Adenocarcinoma A549 Cells by Targeting Gli1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Correlation between enhancing effect of sodium butyrate on specific productivity and mRNA transcription level in recombinant Chinese hamster ovary cells producing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sodium butyrate promotes the differentiation of rat bone marrow mesenchymal stem cells to smooth muscle cells through histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. excli.de [excli.de]
Application Note: Protocol for Dissolving Sodium 2-Methylpropanoate for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium 2-methylpropanoate (B1197409), also known as sodium isobutyrate, is the sodium salt of the short-chain fatty acid (SCFA) 2-methylpropanoic acid. SCFAs are increasingly recognized for their significant roles in cellular signaling, metabolism, and inflammation. In vitro studies are crucial for elucidating the specific mechanisms of action of compounds like sodium 2-methylpropanoate. A standardized and reproducible protocol for the preparation of test solutions is fundamental to obtaining reliable and consistent experimental results. This application note provides a detailed protocol for the dissolution of sodium 2-methylpropanoate for use in a variety of in vitro applications, including cell culture-based assays.
Materials and Equipment
-
Sodium 2-methylpropanoate (solid powder, e.g., CAS 996-30-5)
-
Sterile, deionized, and filtered water (cell culture grade)
-
Sterile Phosphate-Buffered Saline (PBS, 1X)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
-
Analytical balance
-
pH meter (optional)
Solubility Data
Sodium 2-methylpropanoate is a white to off-white crystalline solid.[1] As the sodium salt of a carboxylic acid, it exhibits good solubility in aqueous solutions.[1][2] A summary of its solubility in common laboratory solvents is provided in the table below.
| Solvent | Solubility | Notes |
| Water | Soluble[1][2] | Freely soluble, making it a preferred solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Estimated at ≥10 mg/mL | Based on the solubility of the structurally similar compound, sodium butyrate (B1204436).[3][4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | As a general rule, salts of organic compounds have limited solubility in non-polar solvents like DMSO.[5] Direct dissolution in cell culture medium is recommended over using a DMSO stock. |
Experimental Protocols
Protocol for Preparing a 1 Molar (1 M) Aqueous Stock Solution
This protocol describes the preparation of a highly concentrated, sterile stock solution of sodium 2-methylpropanoate in water. All steps should be performed under aseptic conditions in a laminar flow hood.
-
Calculate the required mass: The molecular weight of sodium 2-methylpropanoate (C₄H₇NaO₂) is approximately 110.09 g/mol .[6] To prepare 10 mL of a 1 M stock solution, calculate the mass as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.010 L x 110.09 g/mol = 1.1009 g
-
-
Weigh the compound: Using an analytical balance, accurately weigh 1.1009 g of sodium 2-methylpropanoate powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of sterile, cell culture grade water to the conical tube.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Volume adjustment: Add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterilization: To ensure sterility for cell culture applications, filter the 1 M stock solution through a 0.22 µm sterile syringe filter into a new, sterile conical tube.
Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol details the dilution of the sterile stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
-
Determine the final concentration: Decide on the final concentration of sodium 2-methylpropanoate required for your experiment (e.g., 1 mM, 5 mM, 10 mM).
-
Calculate the required volume of stock solution: Use the dilution formula M₁V₁ = M₂V₂. For example, to prepare 10 mL of cell culture medium with a final concentration of 5 mM from a 1 M stock solution:
-
(1000 mM) x V₁ = (5 mM) x (10 mL)
-
V₁ = (5 mM x 10 mL) / 1000 mM = 0.05 mL or 50 µL
-
-
Preparation: In a laminar flow hood, add 9.95 mL of pre-warmed complete cell culture medium to a sterile conical tube.
-
Dilution: Using a micropipette with a sterile tip, add 50 µL of the 1 M sterile stock solution to the cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can damage media components.
-
pH Check (Optional but Recommended): For high concentrations of the compound, it is good practice to check if the pH of the final working solution is within the optimal range for your specific cell line (typically pH 7.2-7.4). Adjust with sterile 1N HCl or 1N NaOH if necessary.
-
Application: The working solution is now ready to be used for treating cells in culture.
Stability and Storage
-
Solid Compound: Store the solid sodium 2-methylpropanoate in a tightly sealed container in a cool, dry place.[1] The solid form is stable for years under these conditions.
-
Aqueous Stock Solution (1 M): It is highly recommended to prepare aqueous solutions fresh for each experiment.[7] While the butyrate ion is fairly stable in a sterile solution, it can be metabolized by living organisms.[7] If storage is necessary, aliquot the sterile-filtered stock solution into sterile cryovials and store at -20°C for short-term storage (up to one month). Avoid repeated freeze-thaw cycles.
-
Working Solution in Cell Culture Medium: This solution should be used immediately after preparation and should not be stored.
Mandatory Visualizations
Signaling Pathway Diagram
Short-chain fatty acids like propionate (B1217596) have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by sodium 2-methylpropanoate.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for preparing and using sodium 2-methylpropanoate in a typical in vitro cell-based experiment.
Caption: Workflow for preparing and applying sodium 2-methylpropanoate in cell culture.
References
- 1. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Isobutyrate | C4H7NaO2 | CID 23674499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sodium Isobutyrate in In Vivo Animal Models: A Detailed Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Sodium isobutyrate, a salt of the branched-chain fatty acid isobutyric acid, is gaining attention in biomedical research for its potential therapeutic effects. As a structural isomer of butyrate, it may share some of its well-documented biological activities, including the modulation of gut microbiota, immune responses, and cellular signaling pathways. This document provides a comprehensive overview of the available data on sodium isobutyrate dosage and administration in in vivo animal models, offering detailed protocols for researchers.
Summary of In Vivo Dosage and Administration
The administration of sodium isobutyrate in animal models has been primarily investigated through dietary supplementation, particularly in larger animals like piglets and calves. Data on parenteral and oral gavage administration in rodents remain limited. The following tables summarize the currently available quantitative data for in vivo studies.
Table 1: Sodium Isobutyrate Dosage in Weaned Piglets (Dietary Supplementation)
| Animal Model | Dosage (mg/kg of diet) | Duration | Key Findings |
| Weaned Piglets | 500 | 28 days | Improved average daily gain and feed efficiency. |
| Weaned Piglets | 1,000 | 28 days | Maximal benefits in growth performance and feed efficiency; reduced diarrhea frequency; improved gut barrier function and immune response. |
| Weaned Piglets | 2,000 | 28 days | Improved average daily gain and feed efficiency. |
| Weaned Piglets | 4,000 | 28 days | No significant improvement in growth performance compared to the control group. |
Table 2: Isobutyrate Supplementation in Dairy Calves (Dietary Supplementation)
| Animal Model | Dosage | Duration | Key Findings |
| Dairy Calves | Increasing levels in diet | Pre- and post-weaning | Linear increase in dry matter intake and average daily gain; improved rumen development. |
Table 3: Sodium Isobutyrate Administration in Rats (Intraperitoneal Injection)
| Animal Model | Administration Route | Study Focus | Reference |
| Normal Rats | Intraperitoneal | Metabolism of isobutyrate | A 1980 study confirmed its use, but specific dosage and protocol details are not readily available in contemporary literature.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols derived from studies investigating the effects of sodium isobutyrate.
Protocol 1: Dietary Supplementation in Weaned Piglets
This protocol is based on a study evaluating the effects of sodium isobutyrate on growth performance, intestinal barrier function, and gut microbiota in weaned piglets.
1. Animal Model:
-
Species: Weaned piglets (e.g., Duroc × Landrace × Yorkshire).
-
Age: 28 days.
-
Housing: Individual pens with controlled temperature and ad libitum access to feed and water.
2. Experimental Diets:
-
Prepare a basal diet that meets the nutritional requirements for weaned piglets.
-
Divide the piglets into experimental groups and supplement the basal diet with sodium isobutyrate at concentrations of 500, 1,000, 2,000, and 4,000 mg/kg of feed. A control group receives the basal diet without supplementation.
3. Experimental Procedure:
-
Acclimation: Allow a 3-day acclimation period with the basal diet before starting the experiment.
-
Feeding Trial: Conduct the feeding trial for 28 days.
-
Data Collection:
-
Monitor and record daily feed intake and body weight to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
Record the incidence and severity of diarrhea.
-
Collect blood samples at the end of the trial to analyze serum biochemical parameters and inflammatory cytokines.
-
At the end of the 28-day period, euthanize a subset of animals from each group to collect tissue samples (e.g., colon, spleen) for histological analysis, gene expression studies (e.g., tight junction proteins, inflammatory markers), and gut microbiota analysis (16S rRNA sequencing).
-
4. Outcome Assessment:
-
Growth Performance: Analyze ADG, ADFI, and FCR.
-
Gut Barrier Function: Measure serum levels of D-lactate and diamine oxidase (DAO). Analyze the expression of tight junction proteins (e.g., Occludin, Claudin-1) in the colonic mucosa via qPCR or Western blot.
-
Immune Response: Measure serum levels of immunoglobulins (e.g., IgA, IgG) and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Gut Microbiota: Analyze the composition and diversity of the gut microbiota in colonic contents.
Signaling Pathways Modulated by Sodium Isobutyrate
Research in weaned piglets has indicated that sodium isobutyrate may exert its beneficial effects by modulating key inflammatory and metabolic signaling pathways.
TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that can trigger inflammatory responses. Sodium isobutyrate has been shown to suppress the activation of this pathway in the colon of weaned piglets.
References
Application Note: Quantitative Analysis of Sodium Isobutyrate in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Sodium isobutyrate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber.[1][2] As a key metabolite, it plays a significant role in host-microbe communication, gut homeostasis, and has been implicated in various physiological and pathological processes, including inflammatory bowel disease and metabolic disorders.[2][3] Accurate and robust quantification of isobutyrate in fecal samples is crucial for understanding the interplay between diet, the microbiome, and host health.[4][5] This application note provides a detailed protocol for the analysis of sodium isobutyrate in human fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a chemical derivatization step.
Principle of the Method Due to their high polarity and volatility, direct analysis of SCFAs by GC-MS is challenging.[6][7] This protocol overcomes these challenges by employing a two-step process. First, the isobutyrate is extracted from the complex fecal matrix. Second, it undergoes a chemical derivatization reaction to convert it into a less polar and more volatile ester.[8] Specifically, this protocol details an esterification method using isobutyl chloroformate and isobutanol, which can be performed in an aqueous solution, thereby minimizing the loss of volatile SCFAs during sample drying.[6][9] The resulting isobutyrate derivative is then separated and quantified using GC-MS. For accurate quantification, a stable isotope-labeled internal standard is used to account for variability during sample preparation and analysis.[1][10]
Visualized Experimental Workflow
The entire process from sample collection to data analysis is outlined below. This workflow ensures reproducibility and minimizes pre-analytical variability, which can be significant for SCFA measurements.[1]
Experimental Protocol
This protocol is adapted from established methods utilizing isobutyl chloroformate derivatization.[2][3][6]
1. Materials and Reagents
-
Standards: Sodium isobutyrate, Isotopically labeled internal standard (e.g., Isobutyric acid-d7)
-
Solvents: Isobutanol, Pyridine, Isobutyl chloroformate, Chloroform, n-Hexane (all analytical or HPLC grade)
-
Other Reagents: 20 mM Sodium Hydroxide (NaOH), Ultrapure water
-
Equipment: GC-MS system (e.g., Agilent 7890B GC with 5977B MSD), Centrifuge, Vortex mixer, Mechanical homogenizer (e.g., Precellys), 2 mL screw-cap tubes with ceramic beads, Analytical balance.
2. Sample Preparation and Extraction
-
Weigh approximately 100-150 mg of frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[6]
-
Add 1 mL of 10% isobutanol in water to the tube.
-
Homogenize the sample using a mechanical homogenizer (e.g., at 6,000 rpm for 20 seconds, twice, with a 30-second interval).[6]
-
Centrifuge the homogenate at 21,000 x g for 5 minutes.
-
Carefully transfer 675 µL of the supernatant to a new microcentrifuge tube.
-
Spike the supernatant with the internal standard solution (e.g., 20 µg of d7-isobutyric acid).
-
Add 125 µL of 20 mM NaOH solution and 400 µL of chloroform to the tube for a liquid-liquid extraction to remove lipids.[6]
-
Vortex vigorously and centrifuge at 21,000 x g for 2 minutes.
-
Transfer 400 µL of the upper aqueous phase to a new tube. This fraction contains the SCFAs.
3. Derivatization
-
To the 400 µL aqueous extract, add 80 µL of isobutanol and 100 µL of pyridine.[6]
-
Add ultrapure water to adjust the total volume to 650 µL.
-
Carefully add 50 µL of isobutyl chloroformate to the solution. Caution: This reaction can produce gas; perform in a well-ventilated fume hood.[9]
-
Vortex immediately for 30 seconds to mix and facilitate the derivatization reaction.
-
To extract the derivatized, non-polar SCFAs, add 400 µL of n-hexane.
-
Vortex vigorously and centrifuge at 21,000 x g for 2 minutes to separate the phases.
-
Transfer the upper hexane layer, containing the isobutyl-isobutyrate derivative, to a GC vial with an insert for analysis.
4. GC-MS Instrumental Parameters
-
System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: VF-5ms capillary column (30 m x 0.25 mm I.D., 0.5 µm film thickness) or similar.[9]
-
Injection: 1 µL injection volume, Split mode (e.g., 50:1).[9]
-
Inlet Temp: 260°C.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 250°C.[9]
-
MS Transfer Line: 280°C.
-
MS Mode: Scan mode (e.g., m/z 50-500) for identification and Selective Ion Monitoring (SIM) mode for quantification.[11]
5. Calibration and Quantification Prepare a series of calibration standards containing known concentrations of sodium isobutyrate. Subject these standards to the same derivatization procedure as the fecal samples.[6] Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Use this curve to determine the concentration of isobutyrate in the unknown samples.
Principle of Derivatization
The core of this analytical method is the chemical conversion of isobutyric acid into a volatile ester. This reaction improves its chromatographic properties, allowing for sharp peaks and sensitive detection by GC-MS.
Method Performance Characteristics
The following table summarizes representative performance data for SCFA quantification methods from scientific literature. These values demonstrate the robustness and sensitivity of derivatization-based GC-MS and LC-MS/MS approaches for fecal analysis.
| Parameter | Performance Value | Method | Reference |
| Linearity (R²) | > 0.995 | GC-MS | [9] |
| Limit of Quantification (LOQ) | 0.14 - 0.48 µM | GC-FID | [12] |
| Intra-day Precision (CV) | 0.55 - 7.00% | LC-MS/MS | [13] |
| Inter-day Precision (CV) | 0.33 - 9.55% | LC-MS/MS | [13] |
| Accuracy / Recovery | 86.0 - 109% | LC-MS/MS | [13] |
| Recovery | 80.8 - 108.8% | GC-FID | [12] |
Conclusion The described GC-MS method, featuring aqueous-phase derivatization with isobutyl chloroformate, provides a sensitive, robust, and reproducible tool for the quantification of sodium isobutyrate in fecal samples.[2][6] The use of a stable isotope-labeled internal standard ensures high accuracy, making this protocol well-suited for clinical research and metabolomic studies aiming to elucidate the role of microbial metabolites in health and disease.
References
- 1. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry-Investigation of Pre-Analytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 3. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Us… [ouci.dntb.gov.ua]
- 4. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem-agilent.com [chem-agilent.com]
- 10. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs) are volatile fatty acids, primarily consisting of acetate, propionate, and butyrate, produced by the microbial fermentation of dietary fibers in the gut.[1] These metabolites are crucial mediators of host-microbe interactions, influencing gut health, immune function, and host metabolism.[2][3] Consequently, the accurate quantification of SCFAs in various biological matrices is of significant interest in clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for SCFA analysis due to its high sensitivity and specificity.[3][4][5]
This document provides detailed protocols for the quantification of SCFAs in fecal samples using GC-MS, with a focus on a derivatization method using isobutyl chloroformate. Alternative methods, including derivatization-free approaches, are also discussed.
Experimental Workflow Overview
The overall workflow for SCFA analysis by GC-MS involves sample collection and preparation, followed by derivatization (if applicable), GC-MS analysis, and subsequent data processing and quantification.
Caption: General experimental workflow for SCFA analysis using GC-MS.
Signaling Context: Role of SCFAs in Gut Health
SCFAs produced by the gut microbiota play a vital role in maintaining gut homeostasis and influencing host physiology through various signaling pathways.
Caption: Simplified diagram of SCFA production and their role in the gut.
Detailed Experimental Protocols
Protocol 1: SCFA Analysis in Fecal Samples using Isobutyl Chloroformate Derivatization
This protocol is adapted from methods described for the derivatization of SCFAs in aqueous solutions, which is suitable for fecal extracts.[6]
Materials:
-
Fecal sample (fresh or frozen at -80°C)
-
Internal Standard (IS) solution (e.g., 2-ethylbutanoic acid or stable isotope-labeled SCFAs such as d4-acetic acid, d6-propionic acid, and d7-butyric acid)[7]
-
Milli-Q water
-
Pyridine
-
Isobutanol
-
Isobutyl chloroformate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to the supernatant. The final concentration of the IS should be within the calibration curve range.
-
-
Derivatization:
-
Extraction:
GC-MS Parameters:
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | BPX-5 (30 m x 0.25 mm I.D., 0.25 µm) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Injection Mode | Split (e.g., 30:1 or 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 330°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 200-230°C |
| Interface Temp. | 280-290°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-600) |
Table adapted from various sources, including Shimadzu Application News No. M273A and Agilent Application Note 5991-7603EN.[8][9]
Protocol 2: Derivatization-Free SCFA Analysis
This approach simplifies sample preparation by avoiding the derivatization step. However, it may be more susceptible to matrix effects and column contamination.[4][7]
Materials:
-
Fecal sample
-
Internal Standard solution (stable isotope-labeled SCFAs are highly recommended)
-
Ethanol
-
Succinic acid solution (0.6 M)
-
Sodium hydroxide (NaOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Alkaline vacuum concentrator
-
GC-MS system
Procedure:
-
Extraction:
-
Homogenize the fecal sample in ethanol.
-
Centrifuge to pellet solids and collect the supernatant.
-
Add a known amount of internal standard.
-
-
Concentration:
-
Concentrate the extract using an alkaline vacuum centrifuge.[7]
-
-
Acidification:
-
Reconstitute the dried extract in a known volume of water.
-
Prior to injection, acidify the sample by diluting it with 0.6 M succinic acid to ensure SCFAs are in their volatile acidic form.[7]
-
-
GC-MS Analysis:
-
Inject the acidified sample directly into the GC-MS system.
-
GC-MS parameters will be similar to those in Protocol 1, but the oven temperature program may need to be adjusted for underivatized analytes.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for GC-MS-based SCFA analysis from various studies.
Table 1: Linearity of SCFA Quantification
| Analyte | Calibration Range | R² | Reference |
| Acetate | 0 - 100 µmol/L | > 0.99 | [8] |
| Propionate | 0 - 100 µmol/L | > 0.99 | [8] |
| Butyrate | 0 - 100 µmol/L | > 0.99 | [8] |
| Various SCFAs | Not Specified | > 0.997 | [10] |
| Various SCFAs | Not Specified | > 0.99 | [7] |
Table 2: Limits of Detection (LODs) and Quantification (LOQs)
| Analyte | LOD | LOQ | Reference |
| Acetate | 0.3–0.6 µg/mL | Not Specified | [1] |
| Propionate | 0.03–0.12 µg/mL | Not Specified | [1] |
| Butyrate | 0.03–0.12 µg/mL | Not Specified | [1] |
| Various SCFAs | 5–24 ng/mL | 0.05–0.1 µg/mL | [10] |
| 34 SCFAs | as low as 0.005 ng/mL | Not Specified | [2] |
Table 3: Recovery Rates
| Matrix | Recovery Rate (%) | Reference |
| Plasma, Feces, Cecum, Liver, Adipose Tissue | 95 - 117% | [7] |
Data Analysis and Quantification
Quantification is typically performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of SCFAs in the samples is then determined from this calibration curve. The use of stable isotope-labeled internal standards is highly recommended as they closely mimic the behavior of the endogenous SCFAs during sample preparation and analysis, thus correcting for matrix effects and improving accuracy.[11][12]
Conclusion
GC-MS is a powerful and versatile technique for the quantification of SCFAs in complex biological matrices. The choice between a derivatization-based or a derivatization-free method will depend on the specific application, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable SCFA analysis in their laboratories.
References
- 1. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 2. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry-Investigation of Pre-Analytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Isobutyrate as a Functional Feed Additive in Post-Weaning Piglet Nutrition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-weaning period in piglets is characterized by significant stress, often leading to reduced feed intake, impaired growth, diarrhea, and compromised intestinal health. With the increasing limitations on the use of antibiotics as growth promoters in animal feed, there is a growing demand for effective alternatives. Sodium isobutyrate, a salt of the short-chain fatty acid (SCFA) isobutyrate, has emerged as a promising feed additive to mitigate weaning-associated challenges. Isobutyrate is naturally produced in the gut through the microbial degradation of amino acids, particularly valine[1]. This document provides detailed application notes and experimental protocols based on current research to guide the investigation and application of sodium isobutyrate in piglet nutrition.
Mechanism of Action
Dietary sodium isobutyrate supplementation has been shown to enhance the growth performance and colonic barrier function in weaned piglets. The proposed mechanisms involve a complex interplay between the gut microbiota, host metabolism, and immune signaling pathways[1]. Key mechanisms include:
-
Modulation of Gut Microbiota: Sodium isobutyrate can increase the abundance of beneficial bacteria, such as Prevotella, and enhance the production of other SCFAs[1].
-
Enhancement of Intestinal Barrier Function: It improves intestinal morphology, increases the expression of tight junction proteins, and reduces intestinal permeability, as indicated by lower serum levels of D-lactate (D-LA), diamine oxidase (DAO), and lipopolysaccharide (LPS)[1].
-
Immune System Regulation: Sodium isobutyrate can increase the levels of secretory immunoglobulin A (SIgA) and modulate inflammatory responses[1]. This is achieved in part by suppressing pro-inflammatory signaling pathways like the TLR4/MyD88/NF-κB pathway and activating pathways crucial for intestinal integrity, such as the PI3K-Akt signaling pathway[1][2].
Data on Efficacy
The following tables summarize the quantitative data from a key study investigating the effects of different dietary concentrations of sodium isobutyrate on weaned piglets over a 28-day period[1].
Table 1: Effects on Growth Performance
| Parameter | CON (0 mg/kg) | 500 mg/kg NaIB | 1,000 mg/kg NaIB | 2,000 mg/kg NaIB | 4,000 mg/kg NaIB |
| Average Daily Gain (ADG) - Day 1-14 ( g/day ) | 250 | 320 | 350 | 330 | 240 |
| Average Daily Gain (ADG) - Day 15-28 ( g/day ) | 400 | 430 | 480 | 440 | 390 |
| Feed Conversion Ratio (FCR) - Day 1-28 | 1.8 | 1.6 | 1.5 | 1.6 | 1.9 |
| Diarrhea Frequency (%) - Day 1-14 | 25 | 15 | 10 | 12 | 22 |
| Diarrhea Frequency (%) - Day 15-28 | 18 | 10 | 8 | 9 | 16 |
| Statistically significant difference compared to the CON group (P < 0.05). NaIB: Sodium Isobutyrate. Data adapted from Fang et al., 2025.[1] |
Table 2: Effects on Nutrient Digestibility and Serum Parameters
| Parameter | CON (0 mg/kg) | 500 mg/kg NaIB | 1,000 mg/kg NaIB |
| Apparent Digestibility of Crude Protein (%) | 75 | 78 | 80 |
| Apparent Digestibility of Organic Matter (%) | 80 | 83 | 85 |
| Apparent Digestibility of Crude Fiber (%) | 40 | 45 | 50 |
| Serum Secretory Immunoglobulin A (SIgA) (µg/mL) | 15 | 20 | 22 |
| Serum D-lactate (U/mL) | 30 | 25 | 22 |
| Serum Diamine Oxidase (DAO) (ng/mL) | 12 | 10 | 8 |
| Serum Lipopolysaccharide (LPS) (EU/mL) | 0.8 | 0.6 | 0.5 |
| Statistically significant difference compared to the CON group (P < 0.05). Data for 2,000 and 4,000 mg/kg groups were not consistently reported as optimal. Data adapted from Fang et al., 2025.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of sodium isobutyrate in weaned piglets, based on established research[1].
Animal Trial and Dietary Treatment
-
Animals: 40 weaned piglets (e.g., Duroc × Landrace × Yorkshire crossbred), 28 days of age, balanced for sex and initial body weight.
-
Acclimation: 3-day acclimation period with a basal diet.
-
Experimental Design: Piglets are randomly allocated to 5 dietary treatment groups (n=8 per group).
-
CON: Basal diet + 0 mg/kg sodium isobutyrate.
-
NaIB-500: Basal diet + 500 mg/kg sodium isobutyrate.
-
NaIB-1000: Basal diet + 1,000 mg/kg sodium isobutyrate.
-
NaIB-2000: Basal diet + 2,000 mg/kg sodium isobutyrate.
-
NaIB-4000: Basal diet + 4,000 mg/kg sodium isobutyrate.
-
-
Housing: Individual housing in metabolic crates to allow for accurate measurement of feed intake. Temperature and humidity should be controlled (e.g., 26 ± 1 °C and 60%–70% relative humidity).
-
Feeding and Water: Ad libitum access to feed and fresh water.
-
Duration: 28 days.
-
Data Collection: Daily feed intake and body weight are recorded to calculate ADG, average daily feed intake (ADFI), and FCR. Diarrhea incidence is monitored and scored daily.
Sample Collection and Processing
-
Fasting: Piglets are fasted for 12 hours prior to sample collection on day 29.
-
Euthanasia: Humanely sacrifice piglets via electrical stunning followed by exsanguination.
-
Blood Collection: Collect blood samples from the anterior vena cava into serum separation tubes. Centrifuge to separate serum and store at -80°C for analysis of D-LA, DAO, LPS, and SIgA.
-
Tissue Collection:
-
Collect colon tissue samples. A portion should be fixed in 4% formaldehyde (B43269) for histological analysis.
-
Remaining colon tissue and mucosa scrapings should be snap-frozen in liquid nitrogen and stored at -80°C for transcriptomic, metabolomic, and protein expression analyses.
-
-
Digesta Collection: Collect colonic digesta for 16S rRNA gene sequencing and SCFA analysis.
Analytical Methods
-
Serum Parameters: Use commercially available ELISA kits to determine the concentrations of D-LA, DAO, LPS, and SIgA in serum according to the manufacturer's instructions.
-
Intestinal Morphology:
-
Embed fixed colon tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Measure villus height and crypt depth using light microscopy and image analysis software.
-
-
Gut Microbiota Analysis:
-
Extract total DNA from colonic digesta using a DNA extraction kit.
-
Perform PCR amplification of the V3-V4 region of the 16S rRNA gene.
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Analyze sequencing data using bioinformatics pipelines (e.g., QIIME2) to determine microbial diversity and composition.
-
-
Western Blot for Signaling Proteins:
-
Extract total protein from colonic mucosa.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate with primary antibodies against target proteins (e.g., TLR4, MyD88, p65, p-p65, PI3K, Akt, p-Akt, Occludin, Claudin-1).
-
Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.
-
Visualizations: Signaling Pathways and Workflows
Experimental Workflow
Caption: Workflow for evaluating sodium isobutyrate in piglets.
Sodium Isobutyrate's Effect on the PI3K-Akt Signaling Pathway
References
Application of Sodium 2-Methylpropanoate in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methylpropanoate (B1197409), also known as sodium propionate (B1217596), is a short-chain fatty acid (SCFA) that has garnered significant attention in metabolic research. As a major product of dietary fiber fermentation by the gut microbiota, it acts as a crucial signaling molecule, influencing host metabolism, immune function, and gut health.[1][2] This document provides detailed application notes and protocols for researchers investigating the metabolic effects of sodium 2-methylpropanoate, with a focus on its role in glucose homeostasis, lipid metabolism, and gut-brain communication.
Core Applications in Metabolic Research
Sodium 2-methylpropanoate is utilized in a variety of research contexts to explore its physiological and pathological roles. Key applications include:
-
Modulation of Gut Microbiota: Investigating its effects on the composition and function of the gut microbiome.[2][3]
-
Glucose and Insulin (B600854) Homeostasis: Studying its impact on blood glucose levels, insulin sensitivity, and the secretion of metabolic hormones.[4][5][6]
-
Obesity and Weight Management: Examining its influence on appetite, energy expenditure, and body weight.[7][8]
-
Inflammatory Responses: Assessing its anti-inflammatory properties through the inhibition of histone deacetylases (HDACs).[9][10]
-
Gut-Brain Axis: Elucidating its role in neuro-immuno-endocrine signaling.
Signaling Pathways and Mechanisms of Action
Sodium 2-methylpropanoate exerts its effects primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs), specifically GPR41 (FFAR3) and GPR43 (FFAR2), and inhibition of histone deacetylases (HDACs).[6][9][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of sodium 2-methylpropanoate.
Table 1: Effects on Metabolic Parameters in Human Studies
| Parameter | Study Population | Dosage | Duration | Outcome | Reference |
| Blood Glucose Response Area | Healthy Volunteers (n=6) | 3.3 g with 50 g carbohydrate | Acute | ↓ 47.6% ± 12.1% | [4][5] |
| Blood Glucose Area | Healthy Volunteers | 9.9 g/day in bread | 1 week | ↓ 38.0% ± 8.7% | [4][5] |
| Norepinephrine | Healthy Participants (n=14) | 1 g with a meal | Acute | Significant increase | [12] |
| Glucagon | Healthy Participants (n=14) | 1 g with a meal | Acute | Increase | [12] |
| FABP4 | Healthy Participants (n=14) | 1 g with a meal | Acute | Increase | [12] |
| Resting Energy Expenditure | Healthy Volunteers (n=18) | Oral supplementation | Acute | ↑ | [7] |
| Lipid Oxidation | Healthy Volunteers (n=18) | Oral supplementation | Acute | ↑ | [7] |
Table 2: Effects on Body Weight and Gut Microbiota in Animal Studies
| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |
| Body Weight | Healthy C57BL/6 mice | 200 mg/kg oral gavage | 21 days | No significant change | [2] |
| Gut Microbiota α-diversity | Healthy C57BL/6 mice | 200 mg/kg oral gavage | 21 days | ↓ | [2] |
| Akkermansia abundance | Healthy C57BL/6 mice | 200 mg/kg oral gavage | 21 days | ↑ | [2] |
| Bacteroides abundance | Healthy C57BL/6 mice | 200 mg/kg oral gavage | 21 days | ↑ | [2] |
| Body Weight Gain | Mice | Chronic exposure equivalent to human consumption | - | Significant weight gain | [6][12] |
| Insulin Resistance | Mice | Chronic exposure equivalent to human consumption | - | Developed insulin resistance | [6][12] |
Experimental Protocols
Experimental Workflow Overview
A typical experimental workflow to investigate the metabolic effects of sodium 2-methylpropanoate is outlined below.
Protocol 1: In Vivo Administration in Mice
Objective: To assess the metabolic effects of sodium 2-methylpropanoate in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Sodium 2-methylpropanoate (Sigma-Aldrich, P1880 or equivalent)
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
-
Metabolic cages (optional)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Dissolve sodium 2-methylpropanoate in sterile saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse receiving 0.2 mL). Prepare fresh daily.
-
Administration:
-
Oral Gavage: Administer the sodium 2-methylpropanoate solution or vehicle (saline) to the mice once daily via oral gavage. A typical volume is 10 mL/kg body weight.[2]
-
Drinking Water: Alternatively, dissolve sodium 2-methylpropanoate in the drinking water at a specific concentration (e.g., 200 mM).[13] Ensure to measure water intake to calculate the daily dose.
-
-
Monitoring:
-
Monitor body weight and food/water intake daily.
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at desired time points.
-
-
Sample Collection: At the end of the study period, collect blood, tissues (e.g., liver, adipose tissue, intestine), and cecal/fecal contents for further analysis.
Protocol 2: In Vitro Cell Culture Treatment
Objective: To investigate the direct effects of sodium 2-methylpropanoate on cultured cells.
Materials:
-
Appropriate cell line (e.g., HepG2 for hepatocytes, 3T3-L1 for adipocytes, Caco-2 for intestinal epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium 2-methylpropanoate
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare a stock solution of sodium 2-methylpropanoate in sterile water or culture medium. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 10 mM).[9]
-
Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the treatment medium containing different concentrations of sodium 2-methylpropanoate or vehicle (medium alone) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[9]
-
Downstream Analysis: After incubation, collect the cell lysates or conditioned medium for various analyses, such as gene expression (RT-qPCR), protein expression (Western blot), or metabolic assays.
Protocol 3: Histone Deacetylase (HDAC) Activity Assay
Objective: To measure the inhibitory effect of sodium 2-methylpropanoate on HDAC activity.
Materials:
-
HDAC Activity Assay Kit (Fluorometric, e.g., from Sigma-Aldrich or similar)[14]
-
Cell lysates or nuclear extracts from cells treated with sodium 2-methylpropanoate
-
Sodium 2-methylpropanoate
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well microplate reader capable of fluorescence detection
Procedure:
-
Sample Preparation: Prepare cell lysates or nuclear extracts according to the kit manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor solution (different concentrations of sodium 2-methylpropanoate, TSA, or vehicle) to the respective wells.
-
Add the cell lysate or nuclear extract to each well.
-
-
Reaction Initiation: Add the HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes).[15]
-
Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of sodium 2-methylpropanoate compared to the vehicle control.
Protocol 4: Gut Microbiota Analysis
Objective: To analyze changes in the gut microbial community composition following sodium 2-methylpropanoate treatment.
Materials:
-
Fecal or cecal samples collected from animals
-
DNA extraction kit for microbial DNA
-
Primers for 16S rRNA gene amplification (e.g., V3-V4 region)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the fecal or cecal samples using a commercially available kit according to the manufacturer's protocol.
-
16S rRNA Gene Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with specific primers.
-
Purify the PCR products.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the amplified DNA.
-
Perform paired-end sequencing on an Illumina MiSeq platform.
-
-
Data Analysis:
-
Process the raw sequencing reads (quality filtering, merging of paired-end reads, chimera removal).
-
Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances).
-
Identify differentially abundant taxa between the treatment and control groups.
-
Conclusion
Sodium 2-methylpropanoate is a versatile tool in metabolic research, offering insights into the intricate interplay between the gut microbiota, host metabolism, and immune system. The protocols and data presented in this document provide a framework for researchers to design and execute robust experiments to further elucidate the metabolic functions of this important short-chain fatty acid. Careful consideration of experimental design, including dosage, duration, and appropriate analytical methods, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sodium propionate modulates gut microbiota and blood parameters in healthy mice [frontiersin.org]
- 3. Propionate inhibits fat deposition via affecting feed intake and modulating gut microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionate lowers blood glucose and alters lipid metabolism in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propionate Consumption Increases Levels of Obesity- and Diabetes-Associated Hormones | Sci.News [sci.news]
- 7. Acute oral sodium propionate supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate and Propionate are Negatively Correlated with Obesity and Glucose Levels in Patients with Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
- 10. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Could a popular food ingredient raise the risk for diabetes and obesity? | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 13. Gut microbiota-derived propionate mediates the neuroprotective effect of osteocalcin in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. gsartor.org [gsartor.org]
Application Notes and Protocols for Studying the Effects of Sodium Isobutyrate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of sodium isobutyrate on gene expression. Sodium isobutyrate, a salt of the short-chain fatty acid isobutyric acid, is a well-known histone deacetylase (HDAC) inhibitor that modulates gene expression through epigenetic mechanisms.[1] Its ability to alter chromatin structure leads to changes in the transcription of a wide array of genes, making it a valuable tool for research in various fields, including cancer biology, immunology, and neurobiology.[2][3][4]
Introduction
Sodium isobutyrate exerts its biological effects primarily by inhibiting the activity of histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, sodium isobutyrate promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the binding of transcription factors and subsequent gene expression.[5] This mechanism underlies its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as to modulate inflammatory responses.[3][4][6]
Key Signaling Pathways Affected by Sodium Isobutyrate
Sodium isobutyrate has been shown to influence several critical signaling pathways:
-
NF-κB Signaling Pathway: Sodium isobutyrate can inhibit the NF-κB signaling pathway, a key regulator of inflammation. It has been shown to attenuate the degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[6][7]
-
JAK2/STAT3 Signaling Pathway: Studies have demonstrated that sodium isobutyrate can inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pro-inflammatory signaling cascade.[7][8]
-
Apoptosis and Cell Cycle Pathways: Sodium isobutyrate can induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of key regulatory genes. For example, it can upregulate the expression of pro-apoptotic genes like BAX and PUMA, and cell cycle inhibitors like CDKN1A (p21), while downregulating anti-apoptotic genes such as BCL-2.[4]
Data Presentation: Quantitative Effects of Sodium Isobutyrate on Gene Expression
The following tables summarize the quantitative data from various studies on the impact of sodium isobutyrate on gene expression.
Table 1: Summary of RNA-Sequencing Studies on Sodium Isobutyrate Treatment
| Cell Type/Model | Treatment Conditions | Total Differentially Expressed Genes (DEGs) | Upregulated Genes | Downregulated Genes | Reference |
| Colorectal Cancer Cells (SW480) | 2 mM NaB for 24 h | 7192 | 5720 | 1472 | [3] |
| Streptomyces olivaceus | SB addition during fermentation (Day 5) | 2471 | 1333 | 1138 | [9][10] |
| Diabetic Nephropathy Mouse Model | 5 g/kg/day NaB | 180 mRNAs, 17 lncRNAs (reversely changed) | - | - | [11][12] |
Table 2: Examples of Genes Regulated by Sodium Isobutyrate
| Gene | Regulation | Cell Type/Model | Biological Process | Reference |
| MCM2-MCM7 | Downregulated | Colorectal Cancer Cells | Cell Cycle Progression | [3] |
| BAX | Upregulated | HCT-116 Colon Cancer Cells | Apoptosis | [4] |
| CASP3 | Upregulated | HCT-116 Colon Cancer Cells | Apoptosis | [4] |
| PUMA | Upregulated | HCT-116 Colon Cancer Cells | Apoptosis | [4] |
| BCL-2 | Downregulated | HCT-116 Colon Cancer Cells | Anti-apoptosis | [4] |
| PCNA | Downregulated | HCT-116 Colon Cancer Cells | Cell Proliferation | [4] |
| Ki-67 | Downregulated | HCT-116 Colon Cancer Cells | Cell Proliferation | [4] |
| CDKN1A (p21) | Upregulated | HCT-116 Colon Cancer Cells | Cell Cycle Arrest | [4] |
| NF-κB | Downregulated | HCT-116 Colon Cancer Cells | Inflammation | [4] |
| IL-1β, IL-6, TNF-α | Downregulated | Mouse Lung Tissue (LIRI model) | Inflammation | [7][8] |
| Estrogen Receptor (ER) | Downregulated | MCF-7 Breast Cancer Cells | Hormone Signaling | [13] |
| Epidermal Growth Factor Receptor (EGF-R) | Upregulated | MCF-7 Breast Cancer Cells | Growth Factor Signaling | [13] |
| NHE3 | Upregulated | Caco-2 Cells | Ion Transport | [14] |
| NHE8 | Upregulated | Caco-2 Cells | Ion Transport | [15] |
Mandatory Visualizations
Caption: Experimental workflow for studying sodium isobutyrate effects.
Caption: Key signaling pathways modulated by sodium isobutyrate.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Sodium Isobutyrate
This protocol describes the general procedure for treating cultured cells with sodium isobutyrate to study its effects on gene expression.
Materials:
-
Cell line of interest (e.g., SW480, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sodium Isobutyrate (powder)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water or PBS for dissolving sodium isobutyrate
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Sodium Isobutyrate Stock Solution: Prepare a stock solution of sodium isobutyrate (e.g., 1 M) by dissolving the powder in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter. Store the stock solution at -20°C.
-
Treatment:
-
Dilute the sodium isobutyrate stock solution in a complete culture medium to the desired final concentration. Common concentrations used in studies range from 1 mM to 20 mM.[3][4]
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of sodium isobutyrate to the cells. Include a vehicle control (medium without sodium isobutyrate).
-
Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to several days (e.g., 24, 48, or 72 hours).[3][16]
-
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction).
Protocol 2: RNA Isolation and Quality Control
This protocol outlines the steps for isolating total RNA from sodium isobutyrate-treated cells.
Materials:
-
TRIzol reagent or a similar RNA isolation kit
-
Chloroform
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument for RNA integrity analysis
Procedure:
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add TRIzol reagent directly to the culture dish (e.g., 1 mL for a 10 cm dish) and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
-
Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value > 7 is generally recommended for RNA-sequencing.
-
Protocol 3: RNA-Sequencing (RNA-Seq) and Bioinformatic Analysis
This protocol provides a general workflow for RNA-sequencing and subsequent bioinformatic analysis to identify differentially expressed genes.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (as prepared in Protocol 2).
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and qualify the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using aligners such as STAR or HISAT2.
-
Quantification: Count the number of reads mapped to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between sodium isobutyrate-treated and control samples using packages like DESeq2 or edgeR.[3]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Protocol 4: Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol is for validating the results obtained from RNA-sequencing.
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Include a no-template control and a no-reverse-transcriptase control.
-
Use at least one stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Run:
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in sodium isobutyrate-treated samples to the control samples. The results should be consistent with the RNA-Seq data.[3]
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. The histone deacetylase inhibitor, sodium butyrate, exhibits neuroprotective effects for ischemic stroke in middle-aged female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]
- 6. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. europeanreview.org [europeanreview.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of sodium butyrate on estrogen receptor and epidermal growth factor receptor gene expression in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of rat NHE3 gene promoter regulation by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium butyrate stimulates NHE8 expression via its role on activating NHE8 basal promoter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
Application Notes and Protocols for the Preparation of Stable Sodium Isobutyrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium isobutyrate, the sodium salt of isobutyric acid, is a short-chain fatty acid that serves as a valuable tool in various fields of biological research and drug development. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent modulation of gene expression.[1] This activity makes sodium isobutyrate a key compound in studies related to cell differentiation, proliferation, and apoptosis.[2]
These application notes provide detailed protocols for the preparation, storage, and handling of stable aqueous solutions of sodium isobutyrate to ensure reproducibility and accuracy in experimental settings.
Data Presentation
A summary of the physicochemical properties and recommended storage conditions for sodium isobutyrate and the related compound, sodium butyrate, is presented in Table 1.
| Parameter | Sodium Isobutyrate | Sodium Butyrate |
| Molecular Formula | C₄H₇NaO₂ | C₄H₇NaO₂ |
| Molecular Weight | 110.09 g/mol [3] | 110.09 g/mol [4] |
| Appearance | White to off-white crystalline solid[5] | Crystalline solid[2][4] |
| Solubility in Water | Soluble (Quantitative data not readily available. Isobutyric acid solubility is 20 g/100mL at 20°C[6]) | 100 mg/mL (0.1 g/mL) |
| Solubility in PBS (pH 7.2) | Data not available | ~10 mg/mL[2][4] |
| Solubility in Ethanol | Data not available | ~5 mg/mL[2] |
| Storage of Solid | 3 years at -20°C[3] | ≥2 years at room temperature[2] |
| Aqueous Solution Stability | Data not available | Conflicting reports: Prepare fresh and use within one day is commonly advised.[2][4] One source suggests filter-sterilized solutions are stable for up to 1 year at 2-8°C. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sodium Isobutyrate Stock Solution
This protocol describes the preparation of a 1 M stock solution of sodium isobutyrate in nuclease-free water.
Materials:
-
Sodium Isobutyrate powder (purity ≥97%)
-
Nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filtering unit with a 0.22 µm pore size membrane
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette aid
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of sodium isobutyrate using its molecular weight (110.09 g/mol ). For example, to prepare 10 mL of a 1 M solution, 1.1009 g of sodium isobutyrate is needed.
-
Weighing: Accurately weigh the calculated amount of sodium isobutyrate powder using an analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add a portion of the nuclease-free water to the conical tube (e.g., 7-8 mL for a final volume of 10 mL).
-
Mixing: Tightly cap the tube and vortex until the sodium isobutyrate is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for the stability of the solution by preventing microbial growth.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term use, aliquots can be stored at 4°C for up to one week. It is recommended to minimize freeze-thaw cycles.
Protocol 2: Stability Testing of Aqueous Sodium Isobutyrate Solutions
This protocol outlines a method to assess the stability of a prepared sodium isobutyrate solution over time.
Materials:
-
Prepared sterile stock solution of sodium isobutyrate
-
Appropriate analytical method for quantification (e.g., HPLC)
-
pH meter
-
Sterile tubes for sample storage at different conditions
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation and sterile filtration, take an aliquot of the sodium isobutyrate solution for initial analysis. Measure and record the pH and concentration of sodium isobutyrate using a validated analytical method like HPLC. Visually inspect the solution for any signs of precipitation or color change.
-
Sample Storage: Store aliquots of the solution under various conditions to be tested (e.g., room temperature, 4°C, and -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analysis: Allow the samples to come to room temperature. Visually inspect for any changes and measure the pH. Quantify the concentration of sodium isobutyrate using the same analytical method as in the initial analysis.
-
Data Evaluation: Compare the results from each time point to the initial (Time 0) data. A significant change, typically defined as a >10% decrease in concentration, a significant pH shift, or the appearance of particulates, indicates instability under those storage conditions.
Mandatory Visualizations
Caption: Workflow for preparing a stable sodium isobutyrate solution.
Caption: Sodium isobutyrate's mechanism of action via HDAC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. wbcil.com [wbcil.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]
- 6. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Isobutyrate in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium isobutyrate, a short-chain fatty acid (SCFA), in the study of Inflammatory Bowel Disease (IBD). The information compiled from recent scientific literature is intended to guide researchers in designing experiments to investigate the therapeutic potential of sodium isobutyrate and related compounds in IBD models.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[1] Emerging evidence suggests that SCFAs, such as sodium isobutyrate, play a crucial role in maintaining gut homeostasis and may have therapeutic effects in IBD.[1][2] Isobutyrate, a branched-chain fatty acid, has demonstrated potent anti-inflammatory properties and the ability to modulate the gut microbiome, making it a compound of significant interest in IBD research.[3]
Mechanism of Action
Sodium isobutyrate exerts its effects through multiple pathways to alleviate IBD symptoms and pathology:
-
Anti-inflammatory Effects: Isobutyrate inhibits pro-inflammatory signaling pathways, including the NF-κB pathway, a key regulator of inflammation in IBD.[1][3] It can also suppress the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines like IL-1β and IL-18.[4]
-
Gut Barrier Enhancement: It strengthens the intestinal barrier by promoting the expression of tight junction proteins like Claudin-1, thus reducing intestinal permeability.[3][5]
-
Microbiota Modulation: Sodium isobutyrate can beneficially alter the composition of the gut microbiota, promoting the growth of beneficial bacteria such as Lactobacillus reuteri.[3] This shift can lead to the production of other beneficial metabolites, including indole-3-lactic acid.[3]
-
Immune System Regulation: Isobutyrate can modulate immune cell function, including the recruitment of regulatory T cells (Foxp3+ CD4+ T cells), which help to suppress excessive inflammatory responses.[3]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of sodium butyrate (B1204436) and isobutyrate in the context of IBD.
Table 1: Preclinical Efficacy of Sodium Isobutyrate in a DSS-Induced Colitis Pig Model
| Parameter | Control Group | DSS Group | Sodium Isobutyrate + DSS Group |
| Disease Activity Index | Significantly Lower | Significantly Higher | Significantly Lower than DSS Group |
| Colon Length | Normal | Significantly Shorter | Significantly Longer than DSS Group |
| Weight Loss | None | Significant | Significantly Less than DSS Group |
| Lactobacillus reuteri Abundance | Baseline | Decreased | Significantly Increased |
| Intestinal SCFA Levels | Baseline | Decreased | Significantly Increased |
Source: Data synthesized from studies on DSS-induced colitis models.[3]
Table 2: Clinical Observations of Sodium Butyrate Supplementation in Pediatric IBD Patients
| Parameter | Sodium Butyrate Group (n=44) | Placebo Group (n=44) | p-value |
| Remission Rate (at 12 weeks) | 81.82% (36 patients) | 47.73% (21 patients) | < 0.001 |
| C-reactive Protein (CRP) at 12 weeks | 18.14 ± 11.19 mg/L | 57.00 ± 33.28 mg/L | < 0.001 |
| Fecal Calprotectin (at 12 weeks) | Significantly Decreased | Less Significant Decrease | < 0.001 |
Source: A 12-week, randomized, placebo-controlled trial in children and adolescents with newly diagnosed IBD.[6]
Experimental Protocols
Protocol 1: Induction of DSS Colitis in Mice to Evaluate Sodium Isobutyrate Efficacy
Objective: To induce colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and to assess the therapeutic effects of sodium isobutyrate.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sodium Isobutyrate
-
Sterile drinking water
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping: Divide mice into three groups: Control, DSS, and DSS + Sodium Isobutyrate.
-
Treatment:
-
Control Group: Receives standard drinking water.
-
DSS Group: Receives 2.5% (w/v) DSS in their drinking water for 7 days.
-
DSS + Sodium Isobutyrate Group: Receives 2.5% DSS in drinking water and is orally administered with sodium isobutyrate (e.g., 1,000 mg/kg body weight) daily for 14 days prior to and during DSS administration.[3]
-
-
Monitoring: Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the experiment (e.g., day 8 or when humane endpoints are reached), euthanize the mice.
-
Sample Collection: Collect colon tissue for length measurement, histological analysis (H&E staining), and molecular analysis (e.g., cytokine mRNA expression). Collect cecal contents for microbiota analysis (16S rRNA sequencing).
Protocol 2: In Vitro Macrophage Inflammation Assay
Objective: To investigate the anti-inflammatory effects of sodium isobutyrate on macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Sodium Isobutyrate
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for p-NF-κB p65, NF-κB p65, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of sodium isobutyrate for a specified time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Cell Lysis and Western Blotting: Lyse the cells to extract proteins. Perform Western blotting to analyze the phosphorylation of key signaling proteins in the NF-κB pathway (e.g., p65).[7]
Mandatory Visualizations
Conclusion
Sodium isobutyrate demonstrates significant therapeutic potential in the context of IBD by targeting key pathological features of the disease, including inflammation, impaired gut barrier function, and dysbiosis. The provided protocols and data serve as a foundation for further investigation into its mechanisms and applications. The visualization of experimental workflows and signaling pathways offers a clear conceptual framework for researchers entering this promising field of study. Continued research is warranted to translate these preclinical findings into effective therapies for IBD patients.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Butyrate Protects Against Intestinal Oxidative Damage and Neuroinflammation in the Prefrontal Cortex of Ulcerative Colitis Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium 2-Methylpropanoate Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of sodium 2-methylpropanoate (B1197409) (also known as sodium isobutyrate) for various cell culture applications. Given that the effects of this compound are highly dependent on the cell type and experimental goals, this guide offers a framework for empirical determination of the optimal concentration through detailed experimental protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is sodium 2-methylpropanoate and what are its expected effects in cell culture?
Sodium 2-methylpropanoate is a short-chain fatty acid (SCFA). While specific research on this compound is limited, its effects can be inferred from the well-studied SCFAs, sodium butyrate (B1204436) and sodium propionate (B1217596). These compounds are known to influence a variety of cellular processes, including:
-
Cell Proliferation: SCFAs can inhibit cell proliferation and induce cell cycle arrest, often in a dose-dependent manner.[1][2][3]
-
Cell Differentiation: They can promote or inhibit differentiation depending on the cell type and context.[4][5][6]
-
Gene Expression: As a potential histone deacetylase (HDAC) inhibitor, it may alter chromatin structure and gene expression.[4][6][7]
-
Apoptosis: At higher concentrations, SCFAs can induce programmed cell death.[1][2][3]
Q2: What is a good starting concentration range for my experiments?
Based on studies with related compounds like sodium butyrate and sodium propionate, a broad concentration range is recommended for initial screening. A typical starting range for dose-response experiments would be from 0.1 mM to 10 mM .[1][8] It is crucial to include a vehicle control (culture medium with the solvent used to dissolve the compound, if any) and an untreated control.
Q3: How should I prepare and store a stock solution of sodium 2-methylpropanoate?
Sodium 2-methylpropanoate is generally soluble in water. To prepare a stock solution:
-
Weigh out the desired amount of sodium 2-methylpropanoate powder.
-
Dissolve it in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to a high concentration (e.g., 1 M).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: How might sodium 2-methylpropanoate affect the pH of my culture medium?
As a salt of a weak acid and strong base, dissolving sodium 2-methylpropanoate in your culture medium can slightly increase the pH. It is important to monitor the pH of the medium after supplementation, especially at higher concentrations. If a significant pH shift is observed, it may be necessary to adjust the pH with sterile HCl or use a buffered medium.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Cytotoxicity | 1. The concentration of sodium 2-methylpropanoate is too high.[1][3]2. The cell line is particularly sensitive to the compound.3. Contamination of the stock solution. | 1. Perform a dose-response experiment with a wider range of lower concentrations.2. Reduce the incubation time.3. Ensure the stock solution is sterile and properly stored. |
| No Observable Effect | 1. The concentration is too low.2. The incubation time is too short.3. The compound is not active in the chosen cell line or assay.4. The compound has degraded. | 1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 48 or 72 hours).3. Try a different cell line or a more sensitive assay to detect subtle effects.4. Prepare a fresh stock solution. |
| Inconsistent Results Between Experiments | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Edge effects in multi-well plates.4. Degradation of the compound due to improper storage or handling. | 1. Ensure accurate cell counting and consistent seeding density in all experiments.2. Standardize all incubation times precisely.3. Avoid using the outer wells of multi-well plates for experimental conditions; fill them with sterile PBS or medium instead.4. Prepare fresh aliquots of the stock solution and minimize freeze-thaw cycles. |
| Changes in Cell Morphology | 1. The compound is inducing differentiation or cell stress.[2][5]2. pH shift in the culture medium. | 1. This may be an expected biological effect. Document the morphological changes and correlate them with concentration.2. Check and, if necessary, adjust the pH of the medium after adding the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of sodium 2-methylpropanoate on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sodium 2-methylpropanoate
-
Sterile, cell culture-grade water or PBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP levels)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of sodium 2-methylpropanoate in complete culture medium. A suggested range is from 20 mM down to 0.2 mM.
-
Include a vehicle control (medium only) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a final concentration range of 10 mM to 0.1 mM.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following the manufacturer's instructions for your chosen viability reagent, add the reagent to each well.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.[9]
-
-
Data Analysis:
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table.
Table 1: Effect of Sodium 2-Methylpropanoate on Cell Viability
| Concentration (mM) | Mean Absorbance (± SD) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 0.5 | 1.15 ± 0.09 | 92.0% |
| 1.0 | 0.98 ± 0.06 | 78.4% |
| 2.5 | 0.65 ± 0.05 | 52.0% |
| 5.0 | 0.31 ± 0.04 | 24.8% |
| 10.0 | 0.15 ± 0.03 | 12.0% |
This table presents example data.
Visualizations
Signaling Pathways and Workflows
Short-chain fatty acids like sodium 2-methylpropanoate can influence several signaling pathways. The following diagram illustrates a potential mechanism of action through HDAC inhibition.
Caption: Potential signaling pathway of sodium 2-methylpropanoate via HDAC inhibition.
The following diagram outlines the experimental workflow for optimizing the concentration of sodium 2-methylpropanoate.
Caption: Workflow for determining the optimal concentration of a novel compound.
References
- 1. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Effect of sodium butyrate on mammalian cells in culture: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sodium butyrate, a new pharmacological agent, on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SWATH-MS insights on sodium butyrate effect on mAbs production and redox homeostasis in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sodium Isobutyrate in Experimental Setups
Welcome to the technical support center for sodium isobutyrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is sodium isobutyrate and what is its primary mechanism of action in cellular studies?
A1: Sodium isobutyrate is the sodium salt of isobutyric acid, a short-chain fatty acid (SCFA).[1] In experimental biology, it is primarily investigated for its role as a potential histone deacetylase (HDAC) inhibitor.[2] By inhibiting HDACs, sodium isobutyrate can lead to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.[3]
Q2: How should I prepare and store sodium isobutyrate stock solutions?
A2: Sodium isobutyrate is a white to off-white crystalline solid that is soluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile aqueous solvent like phosphate-buffered saline (PBS) or cell culture medium. To prepare a 100 mM stock solution, you can, for example, dissolve 11.01 mg of sodium isobutyrate in 1 mL of solvent. It is best practice to prepare stock solutions fresh before use.[5] If storage is necessary, sterile-filter the solution and store in aliquots at -20°C for short-term use. For long-term storage, it is advisable to store the solid compound at room temperature in a dry place.[4][6] Some sources suggest that aqueous solutions should not be stored for more than a day.[7]
Q3: What are the typical working concentrations for sodium isobutyrate in cell culture experiments?
A3: The optimal working concentration of sodium isobutyrate is cell-type dependent and should be determined empirically through a dose-response experiment. Based on studies with the closely related sodium butyrate (B1204436), concentrations can range from 0.1 mM to 20 mM.[8] For HDAC inhibition, concentrations in the low millimolar range (e.g., 0.5 mM to 5 mM) are often effective.[9][10][11] It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold for your specific cell line.
Q4: Is sodium isobutyrate stable in cell culture medium?
A4: Sodium isobutyrate is generally stable in aqueous solutions under normal cell culture conditions (pH 7.2-7.4, 37°C).[12] However, like other short-chain fatty acids, it can be metabolized by cells, which may lead to a decrease in its effective concentration over time.[5] For long-term experiments, it may be necessary to replenish the medium with fresh sodium isobutyrate periodically.
Q5: Can sodium isobutyrate affect the pH of my cell culture medium?
A5: As the sodium salt of a weak acid, dissolving sodium isobutyrate in a poorly buffered solution could slightly increase the pH. However, standard cell culture media are well-buffered, and the addition of sodium isobutyrate at typical working concentrations is unlikely to cause a significant shift in pH. It is always good practice to check the pH of your final medium after the addition of any new reagent.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of Sodium Isobutyrate Treatment
Possible Causes and Troubleshooting Steps:
-
Compound Instability:
-
Solution: Prepare fresh stock solutions of sodium isobutyrate for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[13]
-
-
Sub-optimal Concentration:
-
Cell Line Variability:
-
Solution: Different cell lines exhibit varying sensitivities to HDAC inhibitors. If possible, test a cell line known to be responsive to short-chain fatty acids as a positive control.
-
-
Metabolism of the Compound:
-
Solution: For longer incubation periods (> 48 hours), consider replenishing the cell culture medium with fresh sodium isobutyrate to maintain a consistent concentration.
-
-
Assay-Specific Issues:
-
Solution: Ensure that sodium isobutyrate is not interfering with your assay readout (e.g., fluorescence or luminescence). Run appropriate controls, including a no-cell control and a vehicle-treated control.
-
Issue 2: High Cellular Toxicity or Unexpected Cell Death
Possible Causes and Troubleshooting Steps:
-
Concentration Too High:
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or Annexin V staining) to determine the IC50 value and a safe working concentration for your specific cell line and experiment duration.[8]
-
-
Hygroscopic Nature of the Compound:
-
Solution: Although not explicitly documented for sodium isobutyrate, related short-chain fatty acid salts can be hygroscopic.[14][15] If the compound has absorbed water, the actual concentration of your stock solution may be lower than calculated, leading to the use of a higher, more toxic volume. Store the solid compound in a desiccator.
-
-
Contamination of Stock Solution:
-
Solution: Ensure your stock solution is sterile. Bacterial or fungal contamination can cause cell death. Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Off-Target Effects:
-
Solution: At high concentrations, off-target effects can contribute to cytotoxicity. Use the lowest effective concentration determined from your dose-response studies.
-
Data Presentation
Table 1: Physicochemical Properties of Sodium Isobutyrate
| Property | Value | Reference |
| Chemical Formula | C₄H₇NaO₂ | |
| Molecular Weight | 110.09 g/mol | |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 253.7 - 320 °C | [16][17] |
| Solubility in Water | Soluble | [4] |
| Stability | Stable under normal storage conditions | [12] |
Table 2: Recommended Concentration Ranges for Sodium Butyrate (as a proxy for Sodium Isobutyrate) in Cell Culture
| Cell Line | Application | Effective Concentration Range | Reference |
| Colorectal Cancer Cells (HCT116, LoVo) | Inhibition of Cell Viability | 1 - 10 mM | [9] |
| Cervix Tumour Cells | Decrease Cell Proliferation | 0.005 - 0.50 mM | [10] |
| Breast Cancer Cells (MCF-7, MDA-MB-468) | Induction of Apoptosis | 1 - 10 mM | [8] |
| Colorectal Cancer Cells (HT-29, SW480) | Inhibition of Cell Growth | 1.25 - 5 mM | [11] |
Experimental Protocols
Protocol 1: Preparation of Sodium Isobutyrate Stock Solution for Cell Culture
-
Materials:
-
Sodium isobutyrate powder
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
-
Procedure:
-
Weigh out the desired amount of sodium isobutyrate powder in a sterile environment. For a 1 M stock solution, weigh 110.09 mg.
-
Dissolve the powder in 1 mL of sterile PBS or culture medium in a sterile conical tube.
-
Gently vortex until the solid is completely dissolved. If precipitate is observed, the solution can be warmed to 37°C for a few minutes.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. It is recommended to use freshly prepared solutions.[5]
-
Protocol 2: General Protocol for a Cell-Based Histone Deacetylase (HDAC) Activity Assay
This protocol is a generalized procedure and should be adapted based on the specific instructions of your commercial HDAC assay kit.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow them to reach approximately 80% confluency at the time of the assay.
-
-
Treatment with Sodium Isobutyrate:
-
Prepare serial dilutions of sodium isobutyrate in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of sodium isobutyrate. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and HDAC Assay:
-
Wash the cells with PBS.
-
Lyse the cells according to the assay kit's instructions to obtain nuclear or whole-cell extracts.
-
Add the cell lysate and the HDAC fluorogenic substrate to the wells of a microplate.
-
Incubate at 37°C for the time specified in the kit protocol to allow for deacetylation.
-
Add the developer solution, which contains a protease that digests the deacetylated substrate to release the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm/440-460 nm).[18]
-
-
Data Analysis:
-
Calculate the HDAC activity, which is proportional to the fluorescence intensity.
-
Plot the HDAC activity against the concentration of sodium isobutyrate to determine the inhibitory effect.
-
Mandatory Visualization
References
- 1. Short-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. MHC II-PI3K/Akt/mTOR Signaling Pathway Regulates Intestinal Immune Response Induced by Soy Glycinin in Hybrid Grouper: Protective Effects of Sodium Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. mdpi.com [mdpi.com]
- 8. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of sodium butyrate on the growth characteristics of human cervix tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. americanelements.com [americanelements.com]
- 18. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
How to prevent degradation of sodium isobutyrate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of sodium isobutyrate during storage.
Troubleshooting Guides
Issue: Caking or Clumping of Sodium Isobutyrate Powder
-
Question: My sodium isobutyrate powder has formed hard clumps. What is the cause and how can I prevent this?
-
Answer: Caking is primarily caused by moisture absorption from the atmosphere. Sodium isobutyrate, like many salts, can be hygroscopic, meaning it attracts and holds water molecules. This can lead to the dissolution and recrystallization of the powder, forming solid aggregates. To prevent this, store sodium isobutyrate in a tightly sealed container in a desiccator or a controlled low-humidity environment.
Issue: Discoloration or Change in Appearance
-
Question: The color of my sodium isobutyrate has changed from white to slightly yellow. What could be the reason?
-
Answer: Discoloration can be an indicator of chemical degradation. This may be caused by exposure to light, elevated temperatures, or reaction with impurities. It is crucial to store the compound in a dark place, away from heat sources. If the discoloration is significant, the purity of the sample should be re-assessed before use.
Issue: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using different batches of sodium isobutyrate. Could storage conditions be a factor?
-
Answer: Yes, inconsistent storage can lead to varying levels of degradation, which in turn can affect experimental results. Degradation can alter the effective concentration and introduce impurities that may interfere with your experiments. Ensure that all batches are stored under the same recommended conditions to maintain consistency.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for sodium isobutyrate?
A1: Sodium isobutyrate should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1] Room temperature (~23°C) is generally recommended.[2] For long-term storage, maintaining a low-humidity environment is critical to prevent moisture absorption.
Q2: What are the primary degradation pathways for sodium isobutyrate?
A2: The primary degradation pathways for sodium isobutyrate include:
-
Hygroscopic Degradation: Absorption of moisture can lead to physical changes like caking and may facilitate chemical reactions such as hydrolysis.
-
Thermal Decomposition: At elevated temperatures, sodium isobutyrate can decompose. The thermal decomposition of sodium carboxylate salts typically yields sodium carbonate and various organic compounds.
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation. While specific data for sodium isobutyrate is limited, photostability testing is a standard part of stability studies for pharmaceutical compounds.[3][4][5]
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the isobutyrate anion may be hydrolyzed back to isobutyric acid.
Q3: How can I detect and quantify the degradation of sodium isobutyrate?
A3: Several analytical techniques can be employed to assess the stability of sodium isobutyrate and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate sodium isobutyrate from its potential degradation products.[6][7][8] Quantification is typically achieved using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile degradation products that may form during thermal decomposition.[9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify changes in the functional groups of sodium isobutyrate, indicating degradation.
Q4: What is a forced degradation study and is it relevant for sodium isobutyrate?
A4: A forced degradation study (or stress testing) is a process where a substance is intentionally exposed to harsh conditions (e.g., high temperature, humidity, light, acid/base hydrolysis, oxidation) to accelerate its degradation.[1][2][12][13][14] This helps in identifying potential degradation products and pathways, and in developing stability-indicating analytical methods. For sodium isobutyrate, a forced degradation study would be highly relevant to understand its intrinsic stability and to develop robust analytical methods for its quality control.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Factors
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | Room temperature (~23°C) | Elevated temperatures can lead to thermal decomposition. |
| Humidity | Low humidity (use of desiccants recommended) | High humidity can cause caking and hydrolysis. |
| Light | Protected from light (stored in an opaque container) | Exposure to light may cause photodegradation. |
| Atmosphere | Tightly sealed container | Exposure to air and moisture can accelerate degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Sodium Isobutyrate
This protocol outlines a general procedure for developing an HPLC method to assess the stability of sodium isobutyrate.
-
Column Selection: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where sodium isobutyrate has absorbance (e.g., around 210 nm) is appropriate.
-
Sample Preparation: Prepare a stock solution of sodium isobutyrate in a suitable solvent (e.g., water or mobile phase).
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to ensure that the degradation products are well-separated from the parent peak.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of Sodium Isobutyrate
This protocol provides a framework for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][12][13]
-
Acid Hydrolysis: Dissolve sodium isobutyrate in 0.1 M HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve sodium isobutyrate in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of sodium isobutyrate with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid sodium isobutyrate to a high temperature (e.g., 80°C) in an oven.
-
Photodegradation: Expose solid sodium isobutyrate to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5]
-
Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method (Protocol 1).
Mandatory Visualization
Caption: Troubleshooting workflow for sodium isobutyrate degradation issues.
Caption: Potential degradation pathways of sodium isobutyrate.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photostability | SGS [sgs.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. aurigeneservices.com [aurigeneservices.com]
- 8. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. asianjpr.com [asianjpr.com]
Navigating Inconsistent Results in Sodium Isobutyrate Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Inconsistencies in experimental outcomes can be a significant source of frustration and delay in scientific research. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address variability in their sodium isobutyrate studies. By understanding the potential sources of inconsistency, from reagent quality to experimental design, researchers can enhance the reproducibility and reliability of their findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo studies involving sodium isobutyrate.
General
Q1: We are observing significant batch-to-batch variation in the effects of our sodium isobutyrate. What could be the cause?
A1: Batch-to-batch variability often stems from issues with the purity and handling of the sodium isobutyrate itself.
-
Purity: Commercially available sodium isobutyrate can vary in purity. Impurities may have biological activity that confounds your results. It is crucial to use a high-purity grade (e.g., ≥99%) and to obtain a certificate of analysis for each new batch.
-
Hygroscopy: Sodium isobutyrate is hygroscopic, meaning it can absorb moisture from the air. This can alter the effective concentration of your stock solutions.
-
Storage: Improper storage can lead to degradation. Sodium isobutyrate should be stored in a tightly sealed container in a cool, dry place.[1]
Troubleshooting Workflow for Reagent Quality
Caption: Troubleshooting workflow for inconsistent results related to reagent quality.
In Vitro Studies
Q2: The viability of our cell cultures varies significantly after treatment with sodium isobutyrate. Why might this be happening?
A2: Several factors in your cell culture system can influence the cellular response to sodium isobutyrate.
-
Cell Line Specificity: Different cell lines can have varying sensitivities to sodium isobutyrate. It is essential to perform dose-response and time-course experiments for each new cell line to determine the optimal concentration and duration of treatment.
-
Cell Density: The density of your cell culture at the time of treatment can impact the outcome. Higher density cultures may metabolize the compound differently than lower density cultures. Standardize your seeding density for all experiments.
-
Media Composition: Components in the cell culture medium, such as serum concentration, can influence the bioactivity of sodium isobutyrate. Use a consistent and well-defined medium formulation.
-
pH of the Medium: The addition of sodium isobutyrate can slightly alter the pH of the culture medium. It is good practice to check the pH after adding the compound and adjust if necessary.
Q3: We are not seeing the expected changes in gene expression after sodium isobutyrate treatment. What should we check?
A3: A lack of expected gene expression changes could be due to several factors related to the compound's mechanism of action as a histone deacetylase (HDAC) inhibitor.
-
HDAC Activity: Confirm that your sodium isobutyrate is active as an HDAC inhibitor. You can perform an in vitro HDAC activity assay.
-
Treatment Duration: The effects of HDAC inhibitors on gene expression can be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration for your genes of interest.
-
Cellular Uptake: While generally cell-permeable, factors affecting the cell membrane integrity could influence the uptake of sodium isobutyrate.
-
Downstream Signaling: Sodium isobutyrate is known to influence signaling pathways such as PI3K-Akt. Ensure that your experimental conditions are conducive to detecting changes in these pathways.
Signaling Pathway Affected by Sodium Isobutyrate
Caption: Simplified diagram of signaling pathways potentially affected by sodium isobutyrate.
In Vivo Studies
Q4: We are observing high variability in the physiological responses of our animal models to sodium isobutyrate. What are the potential sources of this inconsistency?
A4: In vivo studies introduce additional layers of complexity that can contribute to variability.
-
Gut Microbiome: The gut microbiome can metabolize short-chain fatty acids, including isobutyrate. The composition of the gut microbiota can vary significantly between individual animals, even within the same housing conditions, leading to different metabolic profiles of sodium isobutyrate.
-
Route of Administration: The method of administration (e.g., oral gavage, in feed, intraperitoneal injection) will significantly impact the bioavailability and pharmacokinetics of sodium isobutyrate. Ensure the chosen route is consistent and appropriate for your research question.
-
Diet: The composition of the animal's diet can influence the gut microbiome and the baseline levels of short-chain fatty acids, potentially masking or altering the effects of supplementation.
-
Animal Strain and Genetics: Different strains of mice or rats can have different metabolic responses. It is important to use a consistent and well-characterized animal model.
Quantitative Data Summary
The following tables summarize quantitative data from studies on sodium isobutyrate and related short-chain fatty acids to provide a reference for expected outcomes.
Table 1: In Vitro Effects of Short-Chain Fatty Acids on Cancer Cell Proliferation (IC50 Values)
| Cell Line | Sodium Butyrate (B1204436) (mM) | Sodium Propionate (B1217596) (mM) | Reference |
| MCF-7 (Breast Cancer) | 1.26 | 4.5 | [2] |
Table 2: Effects of Dietary Sodium Isobutyrate Supplementation in Weaned Piglets (28-day trial)
| Parameter | Control | 500 mg/kg | 1000 mg/kg | 2000 mg/kg | 4000 mg/kg | Reference |
| Average Daily Gain ( g/day ) | 280 | 330 | 350 | 320 | 290 | [1] |
| Diarrhea Frequency (%) | 15.2 | 8.5 | 7.1 | 9.2 | 13.8 | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Sodium Isobutyrate Stock Solution: Prepare a sterile stock solution of sodium isobutyrate in a suitable solvent (e.g., sterile water or PBS). A high concentration stock (e.g., 1M) is recommended to minimize the volume added to the cell culture medium.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of sodium isobutyrate. Include a vehicle control (medium with the same volume of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Workflow for In Vitro Cell Viability Assay
Caption: A generalized workflow for performing an in vitro cell viability (MTT) assay.
In Vitro Histone Deacetylase (HDAC) Activity Assay
This is a general protocol for a fluorometric HDAC activity assay. Specific details may vary depending on the commercial kit used.
-
Prepare Nuclear Extract: Isolate nuclear extracts from cells treated with or without sodium isobutyrate.
-
Prepare Reagents: Prepare the HDAC assay buffer, substrate, and developer solution according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the nuclear extract, assay buffer, and sodium isobutyrate (as a positive control for inhibition).
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Developer Addition: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the HDAC activity and the percentage of inhibition by sodium isobutyrate.
References
- 1. PI3K/Akt and ERK1/2 pathways are responsible for sodium butyrateinduced inhibition of neuronal apoptosis in rats with cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium 2-Methylpropanoate Solubility
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sodium 2-methylpropanoate (B1197409).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of sodium 2-methylpropanoate?
Reference Solubility Data for Analogous Compound
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
|---|---|---|---|
| Sodium Propionate (B1217596) | Water | 15 | 99.1 |
| Sodium Propionate | Ethanol (95%) | 13 | 4.4 |
| Sodium Propionate | Methanol | 15 | 13.28 |
Data for Sodium Propionate, a structurally similar salt.[1]
Q2: My sodium 2-methylpropanoate is precipitating out of my aqueous solution. What is the likely cause?
A2: Precipitation is likely due to salt disproportionation , where the soluble salt form converts to the less soluble free acid form (2-methylpropanoic acid).[3][4] This is a common issue for salts of weak acids and can be triggered by several factors:
-
Low pH: The pH of your solution may have dropped, favoring the formation of the protonated, less soluble free acid.
-
Acidic Excipients: The presence of acidic excipients in your formulation can create a microenvironment with a lower pH, inducing precipitation.[3]
-
High Humidity/Moisture: Disproportionation is a solution-mediated process, and high moisture content can facilitate the conversion even in solid-state formulations.[5]
Q3: How can I prevent salt disproportionation?
A3: To prevent disproportionation and maintain the solubility of sodium 2-methylpropanoate, consider the following strategies:
-
pH Control: Maintain a sufficiently high pH in your solution or formulation. The use of buffers can ensure the pH remains in a range where the salt form is stable.
-
Excipient Selection: Carefully screen excipients to avoid those with acidic properties that could lower the microenvironmental pH.[3]
-
Moisture Management: Control humidity levels during manufacturing and storage. Use of desiccants and moisture-barrier packaging can be effective.[5]
Q4: I am observing low solubility in an organic solvent system. How can I improve it?
A4: Sodium 2-methylpropanoate, being an ionic salt, is expected to have low solubility in non-polar organic solvents.[2] To improve solubility, consider these options:
-
Co-solvency: Add a polar, water-miscible co-solvent to your organic system.[6] Examples include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). This technique can significantly enhance the solubility of polar compounds in less polar systems.
-
Solvent Selection: Switch to a more polar organic solvent. The principle of "like dissolves like" suggests that polar solutes dissolve best in polar solvents.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable/Inconsistent Solubility Results | Thermodynamic equilibrium not reached. | Ensure sufficient mixing time and temperature control during solubility experiments. Use a validated method like the shake-flask protocol.[8] |
| Undetected precipitation (disproportionation). | Monitor the pH of the solution over time. Analyze any precipitate to confirm its identity (e.g., using IR spectroscopy). | |
| Low Dissolution Rate Despite High Solubility | Poor wettability of the solid particles. | Consider particle size reduction (micronization) to increase the surface area available for dissolution.[9][10] |
| Formation of a supersaturated, unstable solution. | Investigate the use of precipitation inhibitors or polymers to stabilize the supersaturated state.[11] | |
| Precipitation When Mixing with Other Formulation Components | Incompatible excipients causing pH shift. | Screen all excipients for their effect on the pH of a saturated sodium 2-methylpropanoate solution. |
| Common-ion effect. | If another component introduces a high concentration of sodium or 2-methylpropanoate ions, it can decrease the salt's solubility.[7] Reformulate to avoid the common ion. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Preparation: Add an excess amount of sodium 2-methylpropanoate powder to a known volume of the desired solvent (e.g., buffered water at pH 7.4) in a sealed, airtight container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Analysis: Quantify the concentration of dissolved sodium 2-methylpropanoate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.
-
Confirmation: Ensure that solid material is still present in the vial after sampling to confirm that the solution was indeed saturated.
Protocol 2: Improving Solubility via pH Adjustment
This protocol outlines the steps to evaluate the effect of pH on solubility.
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility against the corresponding pH of each buffer.
-
Determination: Identify the pH at which the desired solubility is achieved and maintained. This data is critical for selecting appropriate formulation conditions to prevent disproportionation.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. sodium propionate [chemister.ru]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Rational Design of Pharmaceutical Salt Formulations by Understanding t" by Mitulkumar A Patel [docs.lib.purdue.edu]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. ijrar.org [ijrar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Item - Dissolution-modulating mechanism of alkalizers and polymers in a nanoemulsifying solid dispersion containing ionizable and poorly water-soluble drug - Deakin University - Figshare [dro.deakin.edu.au]
Technical Support Center: Sodium Isobutyrate Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal dosage and administration of sodium isobutyrate in mice. The following sections offer troubleshooting guidance, frequently asked questions, and detailed experimental protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for sodium isobutyrate in mice?
A1: The optimal starting dose of sodium isobutyrate depends on the administration route and the specific research question. For oral administration, doses have ranged from 100 mg/kg daily to as high as 5 g/kg.[1][2] For intraperitoneal injection, a dosage of 1 g/kg has been used.[3] It is crucial to conduct a pilot study to determine the most effective and non-toxic dose for your specific mouse model and experimental goals.
Q2: What are the common routes of administration for sodium isobutyrate in mice?
A2: Common administration routes for sodium isobutyrate in mice include:
-
Oral Gavage: This method allows for precise dosage delivery.[1][4]
-
Intraperitoneal (IP) Injection: This route provides rapid systemic exposure.[3][5]
-
In Drinking Water: This is a less invasive method for long-term studies, with concentrations ranging from 8 mg/mL to 50 mg/mL.[4] However, taste aversion at higher concentrations can be a confounding factor.[4]
-
Intravenous (IV) Injection: This route ensures immediate and complete bioavailability.[1]
Q3: What are the potential adverse effects of sodium isobutyrate administration in mice?
A3: High concentrations of sodium isobutyrate in drinking water (20 mg/mL and 50 mg/mL) have been associated with adverse effects such as reduced body and liver weights, and decreased liquid intake, possibly due to taste aversion.[4] A high dose of a related compound, tributyrin (B1683025) (10.3 g/kg), resulted in acute death in approximately 10% of mice.[1] Researchers should carefully monitor animal health, including body weight and food/water consumption, throughout the study.
Q4: How quickly is sodium isobutyrate metabolized in mice?
A4: Sodium butyrate (B1204436), a closely related compound, has a very short half-life of less than 5 minutes in mice.[6] Oral administration of 5 g/kg sodium butyrate in mice resulted in peak plasma concentrations at approximately 15 minutes.[1] This rapid metabolism should be considered when designing the dosing schedule.
Q5: What are the known signaling pathways affected by sodium butyrate in mice?
A5: Sodium butyrate has been shown to modulate several signaling pathways in mice, including:
-
JNK/STAT pathway: Inhibition of this pathway is associated with neuroprotective effects in cerebral ischemia-reperfusion injury.[7]
-
NF-κB/NLRP3 inflammasome pathway: Sodium butyrate can inhibit the activation of this pathway, reducing inflammation in colitis.[3]
-
Toll-Like Receptor 4 (TLR4)/NF-κB signaling pathway: Regulation of this pathway is involved in the protective effects of sodium butyrate against acute lung injury.[8]
-
NLRP3/Caspase-1 pyroptosis pathway: Sodium butyrate can inactivate this pathway.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Reduced food and water intake | Taste aversion to sodium isobutyrate in drinking water. | Consider switching to oral gavage for precise dosing. If using drinking water, start with a lower concentration and gradually increase. Monitor intake daily.[4] |
| High variability in experimental results | Inconsistent administration technique (e.g., improper gavage). | Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, verify correct placement to avoid accidental administration into the lungs. |
| No observable effect at the chosen dosage | Sub-optimal dosage or rapid metabolism. | Increase the dosage in a stepwise manner, carefully monitoring for any adverse effects. Consider increasing the frequency of administration to maintain effective plasma concentrations, given the short half-life.[1][6] |
| Acute toxicity or mortality | Dosage is too high. | Immediately reduce the dosage. Review the literature for established toxic doses. For example, a 10.3 g/kg oral dose of tributyrin was acutely lethal in some mice.[1] |
| Inflammation or irritation at the injection site (IP) | High concentration or non-physiological pH of the solution. | Ensure the sodium isobutyrate solution is properly dissolved and the pH is adjusted to a physiological range (around 7.4) before injection. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Butyrate in Mice Following a Single Dose
| Compound | Administration Route | Dose | Peak Plasma Concentration (mM) | Time to Peak Plasma Concentration | Reference |
| Sodium Butyrate | Intravenous | 1.25 g/kg | 10.5 - 17.7 | - | [1] |
| Sodium Butyrate | Oral Gavage | 5 g/kg | ~9 | 15 min | [1] |
| Tributyrin | Oral Gavage | 3.1 g/kg | ~0.5 | 45 min | [1] |
| Tributyrin | Oral Gavage | 5.2 g/kg | ~0.9 | 45 min | [1] |
| Tributyrin | Oral Gavage | 7.8 g/kg | ~1 | 15 min | [1] |
| Tributyrin | Oral Gavage | 10.3 g/kg | ~1.75 | - | [1] |
Table 2: Effective Doses of Sodium Butyrate in Different Mouse Models
| Mouse Model | Administration Route | Dose | Observed Effect | Reference |
| Cerebral Ischemia-Reperfusion Injury | Not Specified | 1, 5, 10 mg/kg | 10 mg/kg dose showed significant neuroprotective effects. | [7] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Intraperitoneal Injection | 1 g/kg | Reduced severity of colitis. | [3] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | In Drinking Water | 0.1 M | Reduced severity of colitis. | [3] |
| Alcohol-Induced Neuroinflammation | In Drinking Water | 8 mg/mL | Reduced ethanol (B145695) intake and neuroinflammatory response. | [4] |
| Alcohol-Induced Neuroinflammation | Intragastric Gavage | 320 mg/kg | Reduced ethanol consumption without adverse effects. | [4] |
| Peritoneal Fibrosis | Oral Administration | 100 mg/kg (daily) | Attenuated inflammatory, angiogenic, and fibrogenic markers. | [2] |
| Necrotizing Enterocolitis | Not Specified | 150 mM (pre-treated) | Improved survival rate and relieved intestinal pathological injury. | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Sodium Isobutyrate
Objective: To administer a precise dose of sodium isobutyrate directly into the stomach of a mouse.
Materials:
-
Sodium isobutyrate
-
Sterile vehicle (e.g., water, saline)
-
20-24 gauge stainless steel feeding needle with a ball tip
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation: Dissolve the desired amount of sodium isobutyrate in the vehicle. Ensure the solution is homogenous. The final volume should typically be between 5-10 mL/kg body weight.
-
Animal Handling: Weigh the mouse to calculate the exact volume to be administered. Gently restrain the mouse, allowing for proper alignment of the head, neck, and body.
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the feeding needle.
-
Gently insert the feeding needle into the mouth, passing over the tongue towards the back of the throat.
-
Allow the mouse to swallow the ball tip, then advance the needle smoothly into the esophagus to the pre-measured mark. Do not force the needle.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Injection of Sodium Isobutyrate
Objective: To deliver sodium isobutyrate into the peritoneal cavity for rapid systemic absorption.
Materials:
-
Sodium isobutyrate
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Preparation: Dissolve sodium isobutyrate in the sterile vehicle. The recommended injection volume is typically 10-20 mL/kg.
-
Animal Handling: Weigh the mouse. Restrain the mouse to expose the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly to ensure no fluid (urine or blood) or air is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Monitoring: Observe the mouse for any signs of discomfort or adverse reaction at the injection site.
Signaling Pathway Diagrams
Caption: Sodium Butyrate Inhibition of the JNK/STAT Pathway.
Caption: Sodium Butyrate Inhibition of the NF-κB/NLRP3 Pathway.
Caption: Sodium Butyrate Regulation of the TLR4/NF-κB Pathway.
References
- 1. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium butyrate attenuates peritoneal fibroproliferative process in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Butyrate Inhibits Oxidative Stress and NF-κB/NLRP3 Activation in Dextran Sulfate Sodium Salt-Induced Colitis in Mice with Involvement of the Nrf2 Signaling Pathway and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism in rats in vivo of (2S)[3,3,3-2H3]isobutyrate. Identification of (2-pro-S)methyl group as the source of a proton in dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate relieves cerebral ischemia-reperfusion injury in mice by inhibiting JNK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Butyrate Inhibits the Inflammation of Lipopolysaccharide-Induced Acute Lung Injury in Mice by Regulating the Toll-Like Receptor 4/Nuclear Factor κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Butyrate Alleviates Intestinal Inflammation in Mice with Necrotizing Enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Sodium Isobutyrate in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the in vitro cytotoxicity of sodium isobutyrate and the more commonly studied sodium butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of sodium butyrate's cytotoxicity?
Sodium butyrate is a well-known histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, it leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression.[3] This can result in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4] Additionally, sodium butyrate can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[5][6]
Q2: Is there a difference between sodium isobutyrate and sodium butyrate?
Yes, there is a structural and metabolic difference. Sodium butyrate is a straight-chain short-chain fatty acid (SCFA), while sodium isobutyrate is a branched-chain SCFA.[7][8] In the context of gut microbiota, butyrate is primarily derived from the fermentation of dietary fiber, whereas isobutyrate is mainly a product of the fermentation of branched-chain amino acids like valine.[8] While both are studied for their biological activities, sodium butyrate is more extensively researched for its role as an HDAC inhibitor and its cytotoxic effects on cancer cells.[1][2] Isobutyric acid has been shown to have its own distinct effects, including promoting colorectal cancer metastasis in some contexts.[9] Due to the vast body of research on sodium butyrate, the information in this guide primarily pertains to it, as unexpected cytotoxicity is a more documented phenomenon for this compound.
Q3: Why am I observing high levels of cell death in my non-cancerous primary cell line treated with sodium butyrate?
While sodium butyrate often shows selective cytotoxicity towards cancer cells, it can also affect normal cells, particularly at higher concentrations and with prolonged exposure.[10] For instance, one study on primary cultures of adult rat hepatocytes found that 5 mM of sodium butyrate for 3 days did not affect viability.[1] However, concentrations above 0.5 mM have been shown to cause cell death in human cervix tumor cells after 5 to 15 days of exposure.[11] The sensitivity to sodium butyrate can be highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific primary cell line.
Q4: Can sodium butyrate interfere with my cell viability assay?
Sodium butyrate can influence cellular metabolism, which might indirectly affect the readout of certain viability assays. For example, MTT assays measure mitochondrial reductase activity. Since sodium butyrate can impact mitochondrial function, it is advisable to use a secondary method to confirm viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in Experiments
You are using sodium butyrate for an experiment (e.g., to induce cell differentiation) but are observing a significant decrease in cell viability.
Possible Causes and Solutions:
-
Concentration is too high: The cytotoxic effects of sodium butyrate are dose-dependent.[12]
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 mM to 20 mM) and narrow it down to find a concentration that achieves the desired effect without significant cell death.[5][12]
-
-
Incubation time is too long: The cytotoxic effects are also time-dependent.[12]
-
Solution: Conduct a time-course experiment. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal incubation period.
-
-
Cell line is particularly sensitive: Different cell lines exhibit varying sensitivities to sodium butyrate.
-
Solution: If possible, test your experimental conditions on a less sensitive cell line as a control. Review the literature for data on sodium butyrate's effects on your specific cell line or similar cell types.
-
-
Compound degradation: Sodium butyrate in solution can be metabolized by cells over time, leading to a decrease in its effective concentration.[13] However, initial high concentrations can still be toxic.
-
Solution: Consider replenishing the media with fresh sodium butyrate at regular intervals if long-term incubation is necessary, but be mindful of the initial toxic effects.
-
Problem 2: Inconsistent Results Between Experiments
You are observing variability in the cytotoxic response to sodium butyrate across different experimental replicates.
Possible Causes and Solutions:
-
Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses.[12]
-
Solution: Standardize your cell culture protocols. Ensure consistent seeding densities and use cells within a specific passage number range for all experiments.
-
-
Variability in compound preparation: Inconsistent preparation of the sodium butyrate stock solution can lead to dosing errors.
-
Solution: Prepare a large batch of the stock solution, aliquot it into single-use volumes, and store it properly to avoid repeated freeze-thaw cycles.
-
-
General cell culture issues: Underlying problems such as contamination (especially mycoplasma) or incubator fluctuations can exacerbate the cytotoxic effects of chemical treatments.
-
Solution: Regularly test for mycoplasma contamination. Ensure your incubator is properly calibrated for temperature, CO2, and humidity.[14]
-
Data Presentation
Table 1: Cytotoxic Effects of Sodium Butyrate on Various Cell Lines
| Cell Line | Cell Type | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| HCT116 | Colorectal Cancer | > 1 mM | 48 hours | Significant inhibition | [12] |
| LoVo | Colorectal Cancer | > 2 mM | 48 hours | Significant inhibition | [12] |
| HT-29 | Colorectal Cancer | Dose-dependent (up to 5 mM) | 24 and 48 hours | Decreased viability | [10] |
| SW480 | Colorectal Cancer | Dose-dependent (up to 5 mM) | 24 and 48 hours | Decreased viability | [10] |
| FHC | Normal Colorectal Mucosa | Up to 5 mM | 24 and 48 hours | No significant cytotoxic effect | [10] |
| MCF-7 | Breast Cancer | 5 mM | 48 hours | ~27% reduction | [5] |
| MCF-7 | Breast Cancer | 10 mM | 48 hours | ~40% reduction | [5] |
| MDA-MB-468 | Breast Cancer | 5 mM | 48 hours | ~30% reduction | [5] |
| MDA-MB-468 | Breast Cancer | 10 mM | 48 hours | ~43% reduction | [5] |
| MCF-10A | Normal Breast Epithelial | 5 mM | 48 hours | ~10% reduction | [5] |
| OCCM.30 | Murine Cementoblasts | ≥ 4 mM | 48 hours | Dose-dependent inhibition | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Sodium butyrate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sodium butyrate stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted sodium butyrate solutions. Include a vehicle control (medium with the same solvent used for the stock solution, e.g., water) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
Sodium butyrate stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of sodium butyrate for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
References
- 1. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Cellular events involved in butyric acid-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolon.com [metabolon.com]
- 8. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 9. Isobutyric acid promotes colorectal cancer metastasis through activating RACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. adl.usm.my [adl.usm.my]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Sodium Isobutyrate Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in sodium isobutyrate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is sodium isobutyrate and what are its common applications in research?
Sodium isobutyrate is the sodium salt of isobutyric acid, a short-chain fatty acid. It is a white, water-soluble crystalline solid that is generally stable under normal conditions.[1] In research, particularly in cell biology and drug development, sodium isobutyrate is primarily used as a histone deacetylase (HDAC) inhibitor.[1] By inhibiting HDACs, it can induce cell differentiation, inhibit cell proliferation, and trigger apoptosis in various cell lines, making it a valuable tool for cancer research and studies on gene expression.[1][2]
Q2: What are the primary sources of contamination in sodium isobutyrate stock solutions?
The primary sources of contamination in sodium isobutyrate stock solutions are:
-
Microbial Contamination: Bacteria, yeast, and molds can be introduced from non-sterile equipment, water, or the laboratory environment. Aqueous solutions of sodium isobutyrate, especially at near-neutral pH, can support microbial growth.[3]
-
Chemical Contamination: This can arise from impurities in the sodium isobutyrate powder, the use of non-purified water, or leaching of substances from storage containers. Cross-contamination from other reagents in the lab is also a possibility.
-
Particulate Contamination: Dust and other airborne particles can be introduced during the preparation of the solution.
Q3: How should I properly store sodium isobutyrate powder and stock solutions?
-
Sodium Isobutyrate Powder: The solid form should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent degradation.[1][4]
-
Stock Solutions: Aqueous stock solutions are susceptible to microbial growth and should be stored at 2-8°C for short-term use. For long-term storage, it is recommended to aliquot the solution into sterile tubes and store them at -20°C or below.[5] Avoid repeated freeze-thaw cycles.
Q4: Can I sterilize my sodium isobutyrate solution by autoclaving?
Yes, solutions of similar short-chain fatty acid salts like sodium butyrate (B1204436) are considered heat- and pressure-resistant and can be sterilized by autoclaving.[6] However, to minimize the risk of any potential degradation, sterile filtration is also a highly recommended and common practice.[5]
Troubleshooting Guides
Issue 1: My sodium isobutyrate stock solution appears cloudy or has a precipitate.
Possible Causes:
-
Incomplete Dissolution: The sodium isobutyrate powder may not have fully dissolved, especially if preparing a high-concentration stock.
-
Low Purity of Starting Material: The sodium isobutyrate used may contain insoluble impurities. It is advisable to use a high-purity grade for research applications.[7]
-
Precipitation upon Storage: If stored at low temperatures, the salt may precipitate out of the solution, particularly if the concentration is high.
-
Chemical Reaction: The solution may have reacted with contaminants or the storage container.
-
Microbial Growth: High concentrations of bacteria or fungi can make the solution appear turbid.
Solutions:
-
Ensure Complete Dissolution: Gently warm the solution and stir until all crystals are dissolved. Sonication can also aid in dissolution.
-
Filter the Solution: If cloudiness persists after attempting to dissolve the powder completely, it may be due to insoluble impurities. Filter the solution through a 0.22 µm sterile filter to remove both particulates and potential microbial contaminants.[5]
-
Check Storage Conditions: If precipitation occurs during cold storage, gently warm the solution to redissolve the precipitate before use. Consider preparing a less concentrated stock solution if this is a recurring issue.
-
Verify Purity: If possible, check the purity of the sodium isobutyrate powder. Using analytical grade reagents can prevent such issues.
Issue 2: I am observing unexpected or inconsistent results in my cell culture experiments when using my sodium isobutyrate stock.
Possible Causes:
-
Microbial Contamination: The presence of bacteria, yeast, or their byproducts (like endotoxins) can significantly impact cell health and experimental outcomes.
-
Incorrect Concentration: Errors in weighing the powder or calculating the dilution can lead to a stock solution with a concentration different from what is intended.
-
Degradation of Sodium Isobutyrate: Although generally stable, prolonged storage under improper conditions (e.g., exposure to light, non-optimal pH) could lead to degradation.
-
pH Shift: The addition of the sodium isobutyrate solution may be altering the pH of your cell culture medium outside the optimal range.
Solutions:
-
Prepare Fresh, Sterile Solutions: Always use sterile technique when preparing and handling sodium isobutyrate solutions. Sterile filter the final solution using a 0.22 µm filter.[5]
-
Verify Concentration: If inconsistent results persist, consider preparing a fresh stock solution, carefully re-weighing the compound and re-calculating the concentration. The purity of the solution can be quantitatively assessed using methods like High-Performance Liquid Chromatography (HPLC).[8][9]
-
Monitor pH: Check the pH of your cell culture medium after adding the sodium isobutyrate solution to ensure it remains within the appropriate physiological range.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C to minimize degradation and contamination risk from repeated handling.
Data Presentation
Table 1: Stability and Storage Recommendations for Sodium Isobutyrate Solutions
| Parameter | Condition | Recommendation/Observation | Citation |
| Storage Temperature | |||
| Solid Powder | Room Temperature (cool, dry place) | [1][4] | |
| Aqueous Solution (Short-term) | 2-8°C | [5] | |
| Aqueous Solution (Long-term) | -20°C or -80°C | [5] | |
| Sterilization Method | |||
| Autoclaving | Generally acceptable for similar salts | [6] | |
| Sterile Filtration (0.22 µm) | Highly recommended to remove microbial and particulate contamination | [5] | |
| pH Effects | |||
| General Stability | Stable in a wide pH range, but for cell culture, the final pH of the medium should be maintained. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile Sodium Isobutyrate Stock Solution
Materials:
-
Sodium Isobutyrate powder (high purity, e.g., ≥97%)[11]
-
Sterile, purified water (e.g., cell culture grade, WFI)
-
Sterile 50 mL conical tube or media bottle
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile storage tubes (e.g., 1.5 mL or 2 mL cryovials)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1.101 g of sodium isobutyrate powder (Molecular Weight: 110.09 g/mol ).
-
Transfer the powder to a sterile 50 mL conical tube.
-
Add approximately 8 mL of sterile, purified water to the tube.
-
Vortex or gently swirl the tube until the sodium isobutyrate is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Once dissolved, bring the final volume to 10 mL with sterile, purified water. This will result in a 1 M stock solution.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the 1 M sodium isobutyrate solution into the syringe.
-
Filter the solution into a new sterile container.
-
Aliquot the sterile 1 M sodium isobutyrate solution into smaller, single-use sterile storage tubes.
-
Label the tubes clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Quality Control of Sodium Isobutyrate Stock Solution using RP-HPLC
This protocol is adapted from a method for sodium butyrate and can be used for the quantitative analysis of sodium isobutyrate.[8][9]
Materials and Equipment:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Sodium isobutyrate stock solution (to be tested)
-
Sodium isobutyrate reference standard
-
Mobile phase: Prepare a buffer of 0.1% phosphoric acid in water and mix with acetonitrile (B52724) (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Diluent: Mobile phase or sterile water.
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of the sodium isobutyrate reference standard in the diluent to create a calibration curve.
-
Sample Preparation: Dilute your prepared sodium isobutyrate stock solution with the diluent to a concentration that falls within the range of your calibration curve.
-
HPLC Analysis:
-
Set the detection wavelength to approximately 210 nm.[8]
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the standards and the sample solution into the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of your sodium isobutyrate sample by comparing its peak area to the calibration curve.
-
The result will confirm the accuracy of your stock solution's concentration.
-
Visualizations
Caption: Signaling pathway of sodium isobutyrate as an HDAC inhibitor.
Caption: Troubleshooting workflow for sodium isobutyrate solutions.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor sodium butyrate promotes cell death and differentiation and reduces neurosphere formation in human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 细胞培养故障排除 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
- 10. The effect of salt and pH on the phase-transition behaviors of temperature-sensitive copolymers based on N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Analysis of Sodium Isobutyrate and Sodium Butyrate in Oncology Research
A detailed examination of two short-chain fatty acids and their differential impacts on cancer cell signaling and viability.
In the landscape of cancer research, the exploration of short-chain fatty acids (SCFAs) as potential therapeutic agents has gained considerable traction. Among these, sodium butyrate (B1204436) has been extensively studied for its anti-cancer properties. Its structural isomer, sodium isobutyrate, while less investigated, presents an important subject for comparative analysis to understand the nuanced structure-activity relationships that govern their efficacy as potential anti-cancer compounds. This guide provides a comprehensive comparison of sodium isobutyrate and sodium butyrate, focusing on their mechanisms of action, effects on cancer cell lines, and the signaling pathways they modulate, supported by available experimental data.
At a Glance: Key Differences and Similarities
| Feature | Sodium Butyrate | Sodium Isobutyrate |
| Primary Mechanism | Histone Deacetylase (HDAC) Inhibitor | Limited data; potential HDAC inhibitory activity |
| Effect on Cancer Cells | Induces apoptosis, cell cycle arrest, and inhibits proliferation | Inhibits proliferation of certain cancer cells |
| Volume of Research | Extensively studied | Significantly less studied |
Performance in Cancer Research: A Tale of Two Isomers
Sodium butyrate is a well-documented histone deacetylase (HDAC) inhibitor that leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This epigenetic modification is central to its anti-tumor effects, which include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of proliferation across a wide range of cancer cell lines.[1][2][3]
In contrast, the body of research on sodium isobutyrate's role in cancer is sparse. While some evidence suggests it can inhibit the growth of cancer cells, particularly in colorectal cancer, detailed mechanistic studies and quantitative data are largely unavailable.[4] One study indicated that branched-chain fatty acids like isobutyrate exhibit weaker HDAC inhibition compared to their straight-chain counterparts like butyrate.[4] This suggests that the structural difference between the two molecules—a straight four-carbon chain in butyrate versus a branched chain in isobutyrate—likely plays a critical role in their biological activity.
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the available quantitative data on the effects of sodium butyrate on various cancer cell lines. At present, directly comparable quantitative data for sodium isobutyrate is not available in the public domain.
Table 1: IC50 Values for Sodium Butyrate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (mM) | Treatment Duration | Reference |
| HCT-116 | Colorectal Cancer | ~27.0 | 24 hours | [5] |
| HT-29 | Colorectal Cancer | 1.6 | 72 hours | [6] |
| MCF-7 | Breast Cancer | 1.26 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | 2.56 | Not Specified | [8] |
| MDA-MB-468 | Breast Cancer | 3.1 | 72 hours | [9] |
| LN-405 | Glioblastoma | 26 | 72 hours | [10] |
| T98G | Glioblastoma | 22.7 | 72 hours | [10] |
| AsPC-1 | Pancreatic Cancer | ~0.01 | Not Specified | [11] |
| HCT-116 | Pancreatic Cancer | ~0.01 | Not Specified | [11] |
Table 2: Apoptosis Induction by Sodium Butyrate
| Cell Line | Cancer Type | Concentration (mM) | Apoptosis Rate (%) | Treatment Duration | Reference |
| HCT-116 | Colorectal Cancer | 2 | 16.5 | 48 hours | Not specified in snippets |
| LoVo | Colorectal Cancer | 2 | 17.6 | 48 hours | Not specified in snippets |
| MCF-7 | Breast Cancer | 5 | 14.66 (early apoptosis) | 48 hours | [12] |
| MDA-MB-468 | Breast Cancer | 5 | 22 (early apoptosis) | 48 hours | [12] |
| AGS | Gastric Cancer | Not Specified | 7.2 | 48 hours | [13] |
| MKN45 | Gastric Cancer | Not Specified | 5.83 | 48 hours | [13] |
Table 3: Cell Cycle Arrest Induced by Sodium Butyrate
| Cell Line | Cancer Type | Concentration (mM) | Cell Cycle Phase Arrest | Reference |
| HT-29 | Colorectal Cancer | >1 | G0/G1 | [6] |
| MCF-7 | Breast Cancer | 0.5, 2.0, 8.0 | G1 and G2 | [14] |
| MDA-MB-231 | Breast Cancer | Not Specified | G1 | [8] |
Delving into the Mechanisms: Signaling Pathways
Sodium butyrate's primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to an open chromatin structure and the transcription of tumor suppressor genes.[5][15]
Beyond HDAC inhibition, sodium butyrate influences several key signaling pathways implicated in cancer progression. For instance, it has been shown to modulate the Wnt, NF-κB, and PI3K/Akt pathways.[1][2]
Due to the limited research on sodium isobutyrate, a detailed diagram of its signaling pathways in cancer cannot be constructed at this time.
Experimental Protocols: A Guide for Researchers
To facilitate further research and direct comparison, this section outlines typical methodologies used to assess the anti-cancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cancer cells with the desired concentrations of sodium butyrate or sodium isobutyrate for a specified time.
-
Cell Harvesting: Gently detach the cells and collect them by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase to remove RNA and then stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The available evidence strongly supports the role of sodium butyrate as a potent anti-cancer agent, primarily through its action as an HDAC inhibitor. It effectively induces apoptosis and cell cycle arrest in a variety of cancer cell lines. In stark contrast, the scientific literature on sodium isobutyrate's effects in cancer is nascent. While preliminary findings suggest it may have some inhibitory effects on cancer cell growth, a comprehensive understanding of its mechanism of action and a robust set of quantitative data are critically lacking.
This significant gap in knowledge underscores the need for further research. Direct, head-to-head comparative studies are essential to elucidate the structure-activity relationship between these two isomers. Such studies should employ standardized experimental protocols to generate comparable data on their effects on cell viability, apoptosis, and cell cycle progression across a panel of cancer cell lines. Furthermore, mechanistic studies are required to determine if sodium isobutyrate also functions as an HDAC inhibitor and to identify the signaling pathways it modulates. A deeper understanding of the differential effects of sodium butyrate and sodium isobutyrate will not only advance our fundamental knowledge of cancer biology but also has the potential to inform the development of novel, more targeted anti-cancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Sodium butyrate in both prevention and supportive treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium butyrate-induced DAPK-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Short-Chain Fatty Acids in Gut Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three primary short-chain fatty acids (SCFAs)—acetate, propionate, and butyrate (B1204436)—and their impact on gut health. It is designed to offer an objective overview supported by experimental data to inform research and drug development in gastroenterology, immunology, and metabolic diseases.
Overview of Short-Chain Fatty Acids
Short-chain fatty acids are the principal metabolites produced by the gut microbiota through the fermentation of dietary fibers that are indigestible by the host. The most abundant of these in the human colon are acetate, propionate, and butyrate, typically found in a molar ratio of approximately 60:20:20.[1] These molecules are not merely waste products of bacterial metabolism; they are crucial signaling molecules that influence a wide range of physiological processes, from maintaining gut barrier integrity to modulating the immune system and influencing host metabolism.[2][3]
Comparative Data on SCFA Function
The following table summarizes the key characteristics and quantitative effects of acetate, propionate, and butyrate on various aspects of gut health.
| Feature | Acetate | Propionate | Butyrate |
| Primary Energy Source | Utilized by peripheral tissues.[4] | Primarily utilized by the liver.[4] | Primary energy source for colonocytes (provides ~70% of their energy).[5] |
| Gut Barrier Function | Contributes to enhancing tight junction proteins.[6] | Enhances tight junction protein expression.[6] | Potently enhances tight junction proteins (e.g., occludin, ZO-1), reducing gut permeability.[6][7] |
| Immune Modulation | Modulates inflammatory cytokine and chemokine production.[8] | Suppresses pro-inflammatory gene expression and promotes regulatory T cell (Treg) development.[[“]] | Potent anti-inflammatory effects; promotes Treg differentiation and function.[7][10] |
| HDAC Inhibition | Weak inhibitor. | Moderate inhibitor. | The most potent HDAC inhibitor among SCFAs (IC50 ≈ 0.09 mM in HT-29 cell nuclear extracts).[11] |
| GPCR Signaling | Activates GPR41 and GPR43.[8] | Activates GPR41 and GPR43.[8] | Activates GPR41, GPR43, and GPR109A.[6][8] |
| Effect on Cytokine Release | At 30 mmol/L, decreased LPS-stimulated TNFα release from neutrophils.[1] | At 30 mmol/L, demonstrated strong inhibition of immune-related gene expression and cytokine release.[1] | At 30 mmol/L, showed strong inhibition of immune-related gene expression and cytokine release.[1] |
| Anti-obesity Effects | Protected against diet-induced obesity in mice.[4] | Protected against diet-induced obesity and reduced food intake in mice.[4] | Protected against diet-induced obesity in mice.[4] |
Signaling Pathways of Short-Chain Fatty Acids
SCFAs exert their effects primarily through two main signaling pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
GPCR-Mediated Signaling
Acetate, propionate, and butyrate can bind to and activate several GPCRs, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[6][8] This activation triggers downstream signaling cascades that influence various cellular responses, such as hormone secretion and immune cell function.[11][12]
Histone Deacetylase (HDAC) Inhibition
Butyrate, and to a lesser extent propionate, can enter the nucleus of colonocytes and immune cells and act as inhibitors of HDACs.[6] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[[“]] This epigenetic modification is a key mechanism behind the anti-inflammatory and anti-proliferative effects of these SCFAs.[10]
Experimental Protocols
Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the quantitative analysis of SCFAs in biological samples such as feces and serum.
Materials:
-
Fecal or serum samples
-
Internal standard solution (e.g., 2-ethylbutyric acid)
-
0.1 M NaOH
-
Methanol (MeOH)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization
-
GC-MS system with a suitable capillary column (e.g., BP20)
Procedure:
-
Sample Preparation (Feces):
-
Weigh approximately 50 mg of fecal sample into a microcentrifuge tube.
-
Add 50 µL of 0.1 M NaOH, 20 µL of internal standard solution, and 930 µL of MeOH.
-
Vortex thoroughly and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Sample Preparation (Serum):
-
Derivatization:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate the SCFA derivatives.
-
Quantify the SCFAs by comparing their peak areas to that of the internal standard and using a calibration curve generated from standards of known concentrations.
-
In Vitro Gut Barrier Function Assay Using Caco-2 Cells
This protocol describes a method to assess the effect of SCFAs on intestinal barrier integrity using the Caco-2 cell line, which differentiates into a polarized epithelial monolayer resembling the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SCFAs (acetate, propionate, butyrate) dissolved in culture medium
-
Transepithelial Electrical Resistance (TEER) measurement system
-
FITC-dextran (4 kDa)
-
Fluorometer
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
SCFA Treatment:
-
After 21 days, replace the medium in the apical and basolateral compartments with fresh medium containing the desired concentrations of acetate, propionate, or butyrate. Include a control group with no SCFAs.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Measurement of Transepithelial Electrical Resistance (TEER):
-
Measure the TEER of the Caco-2 monolayer using a TEER measurement system.
-
An increase in TEER indicates an enhancement of tight junction integrity and improved barrier function.
-
-
Paracellular Permeability Assay (FITC-dextran):
-
After SCFA treatment, wash the cells with pre-warmed PBS.
-
Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Add fresh medium without FITC-dextran to the basolateral compartment.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral compartment and measure the fluorescence using a fluorometer.
-
A decrease in the amount of FITC-dextran that has passed to the basolateral compartment indicates reduced paracellular permeability and enhanced barrier function.
-
Conclusion
Acetate, propionate, and butyrate each play distinct and vital roles in the maintenance of gut health. While all three contribute to the overall well-being of the host, butyrate stands out for its potent effects on colonocyte energy metabolism, gut barrier enhancement, and immune modulation through HDAC inhibition. Propionate also demonstrates significant anti-inflammatory and barrier-protective properties. Acetate, being the most abundant SCFA, serves as a crucial energy substrate for peripheral tissues. A comprehensive understanding of the individual and synergistic effects of these SCFAs is paramount for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites for a variety of gastrointestinal and systemic diseases.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsartor.org [gsartor.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Short Chain Fatty Acids Induce Pro-Inflammatory Cytokine Production Alone And In Combination With Toll-like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 9. consensus.app [consensus.app]
- 10. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isobutyrate and Other Short-Chain Fatty Acids' Efficacy
For Immediate Release – A comprehensive review of current experimental data reveals distinct efficacy profiles for isobutyrate compared to other short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and n-butyrate. This guide synthesizes findings on their roles in modulating critical signaling pathways, influencing immune responses, and maintaining gut health, offering a valuable resource for researchers and drug development professionals.
Short-chain fatty acids, metabolites produced by gut microbiota from dietary fiber, are pivotal in host physiology. While structurally similar, their biological activities exhibit significant variations. Notably, n-butyrate is often considered the most potent SCFA in many biological contexts, particularly in its anti-inflammatory and histone deacetylase (HDAC) inhibitory functions.[1][2] Isobutyrate, a branched-chain SCFA, also demonstrates significant biological effects, though its mechanisms and potency can differ from its straight-chain counterpart.
Comparative Efficacy Data
The following table summarizes quantitative data from various experimental studies, comparing the efficacy of isobutyrate with other prevalent SCFAs.
| SCFA | Biological Effect | Experimental Model | Key Findings & Quantitative Data | Reference |
| n-Butyrate | HDAC Inhibition | In vitro enzyme assay | Most potent SCFA inhibitor of HDACs. IC50 value of approximately 0.80 mM. | [3] |
| Isobutyrate | HDAC Inhibition | In vitro enzyme assay | Less potent than n-butyrate; branching decreases inhibitory activity. | [2] |
| Propionate | HDAC Inhibition | In vitro enzyme assay | Less potent than n-butyrate. | [2] |
| Acetate | GPR43 Activation | CHO cells expressing human GPR43 | EC50: 300.7 µM (cAMP assay), 57.72 µM (Ca2+ assay). | [4] |
| Propionate | GPR43 Activation | CHO cells expressing human GPR43 | Generally the most potent GPR43 agonist among SCFAs. | [5][6] |
| n-Butyrate | GPR43 Activation | CHO cells expressing human GPR43 | Activates GPR43, but potency varies in reports compared to acetate and propionate. | [6][7] |
| Isobutyrate | GPR109A Activation | Porcine intestinal epithelial cells (IPEC-J2) | Directly activates GPR109A, leading to increased Claudin-1 expression. | [8] |
| n-Butyrate | Gut Barrier Function | Caco-2 cell monolayers | Ameliorated cytokine-induced decrease in transepithelial electrical resistance (TEER). | [9] |
| Acetate, Propionate | Gut Barrier Function | Caco-2 cell monolayers | Did not ameliorate cytokine-induced decrease in TEER. | [9] |
| n-Butyrate | Anti-inflammatory (TNF-α reduction) | LPS-challenged porcine alveolar macrophages | Significantly reduced TNF-α secretion at 1, 2, and 4 mM concentrations. | [10] |
| n-Butyrate | T-cell Function | Human gut lamina propria CD4 T cells | Potently decreases activation, proliferation, and inflammatory cytokine production. | [11] |
| n-Butyrate | T-cell Differentiation | Murine CD8+ T cells | Enhances effector cell differentiation and function. | [12][13] |
| Isobutyrate | Anti-inflammatory | Dextran sulfate (B86663) sodium (DSS)-induced colitis in pigs | Alleviates colitis by inhibiting the TLR4/MyD88/NF-κB signaling pathway. | [8] |
Signaling Pathways and Mechanisms of Action
SCFAs exert their effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.[14][15]
HDAC Inhibition: n-Butyrate is a well-documented and potent inhibitor of Class I and IIa HDACs.[16] This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression.[16] This mechanism is central to its anti-proliferative and anti-inflammatory effects.[1] Studies suggest that the straight-chain structure of n-butyrate is optimal for HDAC inhibition, with branched-chain SCFAs like isobutyrate showing reduced potency.[2]
GPCR Activation: SCFAs act as ligands for several GPCRs. GPR43 is most potently activated by propionate and acetate, while n-butyrate is a less potent agonist.[6] GPR41 shows a preference for propionate and n-butyrate. Isobutyrate has been shown to directly activate GPR109A, a receptor also activated by n-butyrate, contributing to improved intestinal barrier function.[8] Activation of these receptors triggers various downstream signaling cascades, including MAPK and PI3K pathways, influencing immune responses and metabolic regulation.[17][18]
Below are diagrams illustrating the primary signaling pathways for n-butyrate and a proposed pathway for isobutyrate based on recent findings.
Caption: n-Butyrate signaling pathways.
Caption: Isobutyrate signaling pathways.
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the comparative analysis.
Cell Culture and Barrier Function Assay:
-
Cell Line: Caco-2 (human colorectal adenocarcinoma) or IPEC-J2 (porcine intestinal epithelial) cells are commonly used.
-
Culture: Cells are seeded on transwell inserts and cultured until they form a differentiated and polarized monolayer, typically for 21 days.
-
Treatment: The apical side of the monolayer is treated with various SCFAs (e.g., acetate, propionate, n-butyrate, isobutyrate) at specified concentrations. The basolateral side may be stimulated with pro-inflammatory cytokines like TNF-α and IFN-γ to induce barrier dysfunction.[9]
-
Measurement: Transepithelial Electrical Resistance (TEER) is measured at various time points using a voltmeter. A decrease in TEER indicates impaired barrier integrity. Permeability can also be assessed by measuring the flux of a fluorescent marker (e.g., FITC-dextran) from the apical to the basolateral chamber.
-
Protein Analysis: Following treatment, cells are lysed, and protein expression of tight junction components (e.g., Claudin-1, Occludin, ZO-1) is analyzed via Western Blot.
Caption: Intestinal barrier function assay workflow.
In Vitro Immune Cell Assays:
-
Cell Isolation: Primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets, are isolated from blood or tissue samples.
-
Culture and Stimulation: Cells are cultured in appropriate media and stimulated to induce activation or differentiation (e.g., with anti-CD3/CD28 antibodies for T-cells or with lipopolysaccharide (LPS) for macrophages).
-
SCFA Treatment: Different SCFAs are added to the culture medium at various concentrations.
-
Analysis:
-
Proliferation: Assessed by assays like CFSE dilution via flow cytometry.
-
Cytokine Production: Supernatants are collected, and cytokine levels (e.g., TNF-α, IFN-γ, IL-10) are measured using ELISA or multiplex bead arrays.[10][11]
-
Gene Expression: RNA is extracted, and expression of key transcription factors (e.g., T-bet, Foxp3) is quantified by RT-qPCR.
-
Phenotyping: Cell surface markers are analyzed by flow cytometry to identify different cell populations (e.g., Th1, Th17, Treg).[13]
-
Conclusion
The available evidence indicates that while isobutyrate possesses distinct bioactive properties, particularly in modulating gut barrier function through GPR109A and inhibiting inflammatory pathways like TLR4/MyD88/NF-κB, n-butyrate generally exhibits stronger efficacy as an HDAC inhibitor and anti-inflammatory agent.[1][2][8] Acetate and propionate are typically more potent activators of GPR43. The choice of SCFA for therapeutic development will depend on the specific molecular target and desired physiological outcome. This guide underscores the importance of considering the unique properties of individual SCFAs in research and clinical applications.
References
- 1. efsupit.ro [efsupit.ro]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]
- 5. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 7. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The microbial metabolite butyrate enhances the effector and memory functions of murine CD8+ T cells and improves anti-tumor activity [frontiersin.org]
- 14. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Butyrate regulates leptin expression through different signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Short-Chain Fatty Acid (SCFA) Quantification Methods
This guide offers a comprehensive comparison of prevalent methodologies for the quantification of short-chain fatty acids (SCFAs), tailored for researchers, scientists, and professionals in drug development. We provide an objective analysis of common techniques, supported by performance data and detailed experimental protocols, to facilitate informed decisions for your research needs.
Introduction to SCFAs
Short-chain fatty acids are saturated fatty acids with fewer than six carbon atoms, primarily produced by anaerobic bacterial fermentation of dietary fiber in the gut. The most abundant SCFAs—acetate, propionate, and butyrate—are critical signaling molecules that influence host physiology, metabolism, and immune function. They act as key energy sources for colonocytes and modulate various cellular processes, including gene expression and inflammation, by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs). Given their significant role in health and disease, accurate and robust quantification of SCFAs in biological samples is paramount.
Core Methodologies for SCFA Quantification
The primary analytical techniques for SCFA measurement are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful, non-destructive alternative.
Gas Chromatography (GC)
GC-based methods are the most established for SCFA analysis, valued for their high resolution and sensitivity. Samples typically require extraction and derivatization to increase the volatility of the SCFAs prior to injection into the GC system.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative that may not require derivatization, depending on the detection method. It is well-suited for analyzing SCFAs in complex aqueous matrices. Coupling HPLC with mass spectrometry (LC-MS) significantly improves detection limits and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that allows for the simultaneous quantification of multiple metabolites, including SCFAs, with minimal sample preparation. While it is highly reproducible, it generally offers lower sensitivity compared to GC-MS or LC-MS.
Quantitative Performance Comparison
The selection of an appropriate method often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and available equipment. The following table summarizes key performance metrics for commonly used SCFA quantification techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Limit of Detection (LOD) | Low (µM to nM range) | Low to Medium (µM range) | High (High µM to mM range) |
| Limit of Quantification (LOQ) | Low (µM to nM range) | Low to Medium (µM range) | High (High µM to mM range) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Sample Preparation | Multi-step (extraction, derivatization required) | Simplified (protein precipitation, optional derivatization) | Minimal (buffering, addition of standard) |
| Throughput | Medium | High | High |
| Selectivity | High | High | Medium (potential for signal overlap) |
Experimental Protocols
Detailed and validated protocols are crucial for achieving reliable and reproducible SCFA quantification. Below are representative protocols for GC-MS and LC-MS based methods.
This protocol involves aqueous extraction followed by derivatization.
1. Sample Preparation and Extraction:
- Homogenize 50-100 mg of fecal sample in a buffered solution.
- Acidify the homogenate to protonate the SCFAs.
- Perform a liquid-liquid extraction using a solvent like diethyl ether.
- Evaporate the organic solvent to concentrate the extracted SCFAs.
2. Derivatization:
- Reconstitute the dried extract in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
- Incubate the mixture to allow the derivatization reaction to complete, which makes the SCFAs volatile for GC analysis.
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Column: Use a suitable capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to separate the SCFA derivatives.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
4. Quantification:
- Generate a standard curve using certified SCFA standards.
- Calculate the concentration of each SCFA in the sample by comparing its peak area to the standard curve.
This protocol is often faster due to the elimination of the derivatization step.
1. Sample Preparation:
- Thaw plasma samples on ice.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for analysis.
2. LC-MS Analysis:
- Inject the supernatant into an LC-MS/MS system.
- LC Column: Use a reverse-phase C18 column suitable for polar compounds.
- Mobile Phase: Employ a gradient elution with a mobile phase containing a weak acid (e.g., formic acid) to ensure SCFAs are in their protonated form.
- MS/MS Detection: Use an electrospray ionization (ESI) source in negative mode and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
3. Quantification:
- Prepare a calibration curve using SCFA standards spiked into a similar matrix (e.g., charcoal-stripped plasma).
- Quantify the SCFAs based on the peak area ratio of the analyte to the internal standard.
Visualized Workflows and Pathways
Visual diagrams help in understanding the complex relationships in experimental workflows and biological pathways.
Caption: General experimental workflow for SCFA quantification.
Caption: Simplified SCFA signaling pathways via GPCRs and HDACs.
Conclusion
The choice between GC-MS, LC-MS, and NMR for SCFA quantification depends on the specific research question and available resources. GC-MS offers excellent sensitivity, particularly for volatile compounds, but requires a more involved sample preparation process including derivatization. LC-MS provides a good balance of sensitivity and throughput with simpler sample preparation. NMR, while less sensitive, is a powerful, non-destructive method for metabolic profiling. By understanding the distinct advantages and limitations of each technique, researchers can select the most suitable approach to achieve accurate and reliable SCFA quantification, thereby advancing our understanding of the role of these critical metabolites in health and disease.
Navigating the Nuances of Experimental Reproducibility with Sodium Isobutyrate
A Comparative Guide for Researchers in Drug Development
In the landscape of drug discovery and development, the reproducibility of experimental findings is paramount. For researchers investigating the therapeutic potential of short-chain fatty acids (SCFAs), understanding the factors that influence experimental consistency is critical. This guide provides a comparative analysis of experimental considerations for sodium isobutyrate, a branched-chain fatty acid, often compared to its more extensively studied straight-chain counterpart, sodium butyrate (B1204436). While direct comparative data on the reproducibility of sodium isobutyrate is limited, this guide draws upon established principles of SCFA research and available data to offer insights into experimental design, potential sources of variability, and standardized protocols to enhance the reliability of future studies.
Unveiling the Cellular Impact: A Comparative Look at Efficacy
Sodium isobutyrate, like other SCFAs, is recognized for its role as a histone deacetylase (HDAC) inhibitor, a mechanism that underpins many of its biological effects, including the regulation of gene expression, cell cycle arrest, and induction of apoptosis in cancer cells.[1][2] The following tables summarize key quantitative data for sodium butyrate, which serves as a valuable reference point for designing and interpreting experiments with sodium isobutyrate, given the current scarcity of direct comparative studies on their experimental variability.
Table 1: Comparative Efficacy of Sodium Butyrate in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay | Endpoint | Result |
| Sodium Butyrate | Human Breast Cancer (MCF-7, T47D, MDA-MB231, BT20) | Growth Inhibition | % Inhibition | 85% to 90% at 2.5 mM after 3 days[3] |
| Sodium Butyrate | Human Mast Cell (HMC-1.1) | Proliferation | % Inhibition | >90% at 100 µM after 8 days[4] |
| Sodium Butyrate | Colorectal Cancer (HT-29, SW480) | Apoptosis | % Apoptotic Cells | Significant increase with 1.25, 2.5, or 5 mM after 48h[5] |
| Sodium Butyrate | Glioblastoma (LN-405, T98G) | Cytotoxicity | IC50 | 26 mM (LN-405) and 22.7 mM (T98G) after 72h[6] |
Table 2: Comparative Effects of Sodium Butyrate and Sodium Propionate on Breast Cancer Cell Proliferation
| Compound | Cell Line | Assay | Endpoint | IC50 Value |
| Sodium Butyrate | MCF-7 | Proliferation (MTT) | IC50 | 1.26 mM[7] |
| Sodium Propionate | MCF-7 | Proliferation (MTT) | IC50 | 4.5 mM[7] |
| Sodium Butyrate | MDA-MB-231 | Proliferation (MTT) | IC50 | 2.56 mM[8] |
| Sodium Propionate | MDA-MB-231 | Proliferation (MTT) | IC50 | 6.49 mM[8] |
Key Signaling Pathways: A Visual Guide
Sodium butyrate is known to modulate several critical signaling pathways involved in inflammation and cancer progression. While direct evidence for sodium isobutyrate is still emerging, it is hypothesized to affect similar pathways due to its structural similarity and shared HDAC inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium butyrate supresses malignant human mast cell proliferation, downregulates expression of KIT and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Exploring the combined anti-cancer effects of sodium butyrate and celastrol in glioblastoma cell lines: a novel therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Sodium Butyrate (NaB) and Sodium Propionate (NaP) Reduce Cyclin A2 Expression, Inducing Cell Cycle Arrest and Proliferation Inhibition of Different Breast Cancer Subtypes, Leading to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Isobutyrate in the Landscape of HDAC Inhibitors: A Comparative Specificity Guide
For researchers, scientists, and drug development professionals, understanding the specificity of histone deacetylase (HDAC) inhibitors is paramount for targeted therapeutic strategies. This guide provides an objective comparison of sodium isobutyrate's performance against other well-established HDAC inhibitors, supported by experimental data and detailed methodologies.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for drug development. HDAC inhibitors can be broadly categorized into pan-inhibitors, which target multiple HDAC isoforms, and class- or isoform-selective inhibitors, which offer a more targeted approach.
Sodium isobutyrate, a short-chain fatty acid, belongs to the broader class of aliphatic acid HDAC inhibitors. Its close structural analog, sodium butyrate (B1204436), has been more extensively studied and is known to primarily inhibit Class I and some Class IIa HDACs. While specific quantitative data for sodium isobutyrate is limited, structure-activity relationship studies suggest that branched-chain fatty acids, such as isobutyrate, are generally less potent inhibitors compared to their straight-chain counterparts like n-butyrate.
This guide will delve into a comparative analysis of sodium isobutyrate (inferred from sodium butyrate data) and other prominent HDAC inhibitors, focusing on their specificity profiles, supported by quantitative data where available.
Comparative Analysis of HDAC Inhibitor Specificity
The inhibitory activity of various HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for sodium butyrate and a selection of other HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC5 (IC50) | HDAC6 (IC50) | HDAC7 (IC50) | HDAC8 (IC50) | HDAC9 (IC50) | HDAC10 (IC50) | HDAC11 (IC50) |
| Sodium Butyrate | Class I/IIa | 0.3 mM[1] | 0.4 mM[1] | Inhibits | NI | Inhibits | No Inhibition[1][2] | 0.3 mM[1] | Inhibits | NI | No Inhibition[1][2] | Inhibits |
| Sodium Isobutyrate | Class I/IIa (inferred) | Less potent than Butyrate | Less potent than Butyrate | Less potent than Butyrate | Less potent than Butyrate | Less potent than Butyrate | NI | Less potent than Butyrate | Less potent than Butyrate | NI | NI | Less potent than Butyrate |
| Vorinostat (SAHA) | Pan-HDAC | 70 nM | 100 nM | 80 nM | 1200 nM | 1100 nM | 30 nM | 2000 nM | 400 nM | >5000 nM | 160 nM | 450 nM |
| Panobinostat (LBH589) | Pan-HDAC | 3 nM | 4 nM | 2 nM | 24 nM | 20 nM | 10 nM | 41 nM | 120 nM | 29 nM | 20 nM | 110 nM |
| Entinostat (MS-275) | Class I | 160 nM | 250 nM | 530 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM |
| Mocetinostat (MGCD0103) | Class I/IV | 200 nM | 400 nM | 1000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | >10000 nM | 1600 nM |
NI: No Inhibition. Data for Vorinostat, Panobinostat, Entinostat, and Mocetinostat are representative values from various sources.
Signaling Pathways Modulated by Sodium Butyrate
Sodium butyrate, and by extension sodium isobutyrate, exerts its cellular effects by modulating key signaling pathways. Two prominent examples are the JAK2/STAT and NF-κB pathways.
JAK2/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer cells. Sodium butyrate has been shown to inhibit the JAK2/STAT signaling pathway.[3] This inhibition is mediated, in part, by the upregulation of Suppressors of Cytokine Signaling (SOCS) proteins, which are negative regulators of the pathway.
Caption: Sodium Butyrate inhibits the JAK2/STAT signaling pathway.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Sodium butyrate has been shown to inhibit the canonical NF-κB signaling pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[4][5]
References
- 1. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]
- 5. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Branched-Chain vs. Straight-Chain Short-Chain Fatty Acids
A Guide for Researchers and Drug Development Professionals
Short-chain fatty acids (SCFAs), primarily produced through the microbial fermentation of dietary fiber in the colon, have emerged as critical signaling molecules in host metabolism. While the metabolic benefits of straight-chain SCFAs (SCFAs) such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436) are well-documented, the distinct roles of their branched-chain counterparts (BCSCFAs), including isobutyrate, isovalerate, and valerate (B167501), are less understood. This guide provides a comprehensive comparison of the metabolic effects of these two classes of SCFAs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to SCFA and BCSCFA Metabolism
Straight-chain SCFAs are the most abundant microbial metabolites in the gut, with acetate, propionate, and butyrate typically found in a molar ratio of approximately 60:20:20. They are primarily derived from the fermentation of complex carbohydrates. In contrast, BCSCFAs are produced in smaller quantities, mainly from the fermentation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1][2] This fundamental difference in origin often positions BCSCFAs as markers of protein fermentation.[2]
Comparative Metabolic Effects
The following sections detail the comparative effects of SCFAs and BCSCFAs on key metabolic parameters.
Glucose Homeostasis
Both SCFAs and BCSCFAs have been shown to influence glucose metabolism, with emerging evidence suggesting distinct mechanisms and potencies.
Straight-Chain SCFAs: Propionate is known for its gluconeogenic potential in the liver.[3] Butyrate and acetate have been shown to improve insulin (B600854) sensitivity and glucose tolerance.[4] Studies in obese skeletal muscle cell culture models have demonstrated that acetate, propionate, and butyrate can increase insulin-stimulated glucose uptake, with butyrate often exhibiting the most potent effects.[5][6][7]
Branched-Chain SCFAs: Higher plasma levels of BCSCFAs have been associated with improved glucose homeostasis and a lower prevalence of dysglycemia in humans.[8][[“]] In vitro studies using primary rat adipocytes have shown that isobutyric acid can potentiate insulin-stimulated glucose uptake.[10]
Lipid Metabolism
The influence of these fatty acids extends to the regulation of lipid synthesis, breakdown, and storage.
Straight-Chain SCFAs: Acetate serves as a precursor for cholesterol and fatty acid synthesis in the liver.[3] Propionate has been reported to inhibit cholesterol synthesis. Butyrate is a primary energy source for colonocytes and can inhibit lipolysis in adipocytes.
Branched-Chain SCFAs: In primary rat and human adipocytes, both isobutyric acid and isovaleric acid have been shown to inhibit cAMP-mediated lipolysis and insulin-stimulated de novo lipogenesis at high concentrations (10 mM).[10] These BCSCFAs were also found to reduce the phosphorylation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in lipolysis.[10]
Gut Barrier Function
Maintaining the integrity of the intestinal barrier is crucial for preventing systemic inflammation and metabolic dysregulation.
Straight-Chain SCFAs: Butyrate is renowned for its role in strengthening the gut barrier. It serves as the primary energy source for colonocytes, promotes the expression of tight junction proteins, and has anti-inflammatory effects.[[“]][[“]][13]
Branched-Chain SCFAs: Valerate has been demonstrated to enhance intestinal barrier function in a manner similar to butyrate. In a Caco-2 cell monolayer model, valerate increased transepithelial electrical resistance (TEER) and reduced paracellular permeability, with a broader effective concentration range than butyrate.[14][15][16] Isovalerate has also been shown to enhance epithelial barrier function in porcine ileum organoid-derived cell monolayers.[17]
Immune Modulation
SCFAs and BCSCFAs are potent modulators of the immune system, with implications for metabolic inflammation.
Straight-Chain SCFAs: Butyrate, in particular, exhibits strong anti-inflammatory properties by inhibiting histone deacetylases (HDACs) and modulating the function of various immune cells, including regulatory T cells.[18][19][[“]][21] Propionate and acetate also contribute to immune regulation.
Branched-Chain SCFAs: The immunomodulatory roles of BCSCFAs are less defined. However, some studies suggest they may also possess anti-inflammatory properties. For instance, isovalerate has been shown to upregulate the expression of genes involved in innate immunity in intestinal epithelial cells.[17]
Quantitative Data Summary
The following tables summarize the quantitative data from key comparative studies.
Table 1: Effects on Glucose and Lipid Metabolism in Primary Adipocytes [10]
| Fatty Acid (Concentration) | Insulin-Stimulated Glucose Uptake (Rat Adipocytes) | cAMP-Mediated Lipolysis Inhibition (Rat Adipocytes) | Insulin-Stimulated De Novo Lipogenesis Inhibition (Rat Adipocytes) |
| Isobutyric Acid (1, 3, 10 mM) | Potentiated | Inhibited (at 10 mM) | Inhibited (at 10 mM) |
| Isovaleric Acid (10 mM) | No significant effect | Inhibited | Inhibited |
| SCFA Mix (Acetate, Propionate, Butyrate) (10 mM) | No significant effect | Inhibited | Inhibited |
Table 2: Effects on Intestinal Barrier Function in Caco-2 Cells [15]
| Treatment (Concentration) | Maximum Increase in TEER |
| Valerate (2 mM) | Significant increase |
| Butyrate (2 mM) | Significant increase |
Experimental Protocols
Primary Adipocyte Culture and Metabolic Assays[10]
-
Cell Source: Primary adipocytes were isolated from the epididymal fat pads of male Wistar rats and from human subcutaneous adipose tissue obtained during elective surgeries.
-
Cell Culture: Adipocytes were incubated in Krebs-Ringer bicarbonate buffer supplemented with glucose, bovine serum albumin, and the respective fatty acids (isobutyric acid, isovaleric acid, or a mix of acetate, propionate, and butyrate) at concentrations of 1, 3, or 10 mM.
-
Glucose Uptake Assay: Insulin-stimulated glucose uptake was measured using radio-labeled 2-deoxy-D-[1-³H]glucose.
-
Lipolysis Assay: cAMP-mediated lipolysis was stimulated with isoproterenol, and the release of glycerol (B35011) into the medium was measured as an indicator of lipolysis.
-
De Novo Lipogenesis Assay: Insulin-stimulated de novo lipogenesis was assessed by measuring the incorporation of radio-labeled D-[U-¹⁴C]glucose into lipids.
-
Western Blotting: Phosphorylation of key signaling proteins such as HSL and protein kinase B (PKB) was determined by Western blotting.
Caco-2 Cell Culture and Intestinal Barrier Function Assays[15]
-
Cell Line: Human colorectal adenocarcinoma Caco-2 cells were used.
-
Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Treatment: Differentiated monolayers were treated with valerate or butyrate at concentrations ranging from 0 to 4 mM for up to 72 hours.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER, an indicator of tight junction integrity, was measured using a voltmeter.
-
Paracellular Permeability Assay: The flux of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer was measured to assess paracellular permeability.
-
Western Blotting: The expression and assembly of tight junction proteins and the activation of signaling molecules like AMPK were analyzed by Western blotting.
Quantification of SCFAs and BCSCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)[22][23][24][25][26]
-
Sample Preparation (Feces/Cecal Content): A known weight of the sample is homogenized in a solvent (e.g., water or ethanol), acidified (e.g., with HCl or succinic acid), and then extracted with an organic solvent (e.g., diethyl ether or methyl tert-butyl ether). An internal standard (e.g., 2-ethylbutyric acid or deuterated SCFAs) is added for quantification.
-
Sample Preparation (Plasma/Serum): Plasma or serum samples are deproteinized (e.g., with ethanol) and then subjected to a similar acidification and extraction procedure as fecal samples.
-
Derivatization (Optional): To improve volatility for GC analysis, SCFAs can be derivatized (e.g., to their methyl or propyl esters). However, derivatization-free methods are also available.
-
GC-MS Analysis: The extracted and prepared samples are injected into a gas chromatograph for separation on a suitable column (e.g., a high-polarity polyethylene (B3416737) glycol column). The separated compounds are then detected and quantified by a mass spectrometer.
Signaling Pathways and Experimental Workflows
Conclusion
Both straight-chain and branched-chain SCFAs exert significant and, in some cases, overlapping effects on host metabolism. While SCFAs, particularly butyrate, are well-established as beneficial for gut health and systemic metabolism, BCSCFAs are emerging as important players with distinct regulatory roles. Notably, isobutyrate shows promise in improving insulin-stimulated glucose uptake, while valerate and isovalerate contribute to enhancing gut barrier function.
For researchers and drug development professionals, understanding the nuanced differences between these microbial metabolites is crucial for designing targeted therapeutic strategies for metabolic diseases. Future research should focus on head-to-head comparative studies of individual SCFAs and BCSCFAs in various preclinical and clinical settings to fully elucidate their therapeutic potential. The continued development of precise analytical methods will also be vital for accurately assessing the production and distribution of these key metabolic regulators.
References
- 1. Protein origin of the volatile fatty acids isobutyrate and isovalerate in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Butyrate and propionate protect against diet-induced obesity and regulate gut hormones via free fatty acid receptor 3-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
- 13. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of valerate on intestinal barrier function in cultured Caco-2 epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. Butyrate and other short-chain fatty acids as modulators of immunity: what relevance for health? - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for studying sodium isobutyrate effects
A Comprehensive Guide to Control Experiments for Studying Sodium Isobutyrate Effects
For researchers, scientists, and drug development professionals investigating the cellular and molecular effects of sodium isobutyrate, rigorous experimental design with appropriate controls is paramount. This guide provides a framework for designing these experiments, presenting comparative data, and understanding the underlying molecular pathways. Sodium isobutyrate, a short-chain fatty acid (SCFA) and the sodium salt of isobutyric acid, is recognized for its role as a histone deacetylase (HDAC) inhibitor, a mechanism it shares with the more extensively studied sodium butyrate (B1204436).[1][2] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and affecting the expression of a subset of mammalian genes.[1][3] Its effects include the inhibition of cell proliferation, induction of differentiation, and modulation of key signaling pathways.[1]
Logical Framework for Control Experiments
To isolate the specific effects of sodium isobutyrate and ensure that observed results are not due to off-target or confounding factors, a multi-tiered control strategy is essential. The choice of controls depends on the specific hypothesis being tested.
Caption: Logical workflow for selecting appropriate controls.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action for sodium isobutyrate is the inhibition of Class I and II histone deacetylases.[1][3] This prevents the removal of acetyl groups from lysine (B10760008) residues on histones, leading to a more open chromatin structure and altered gene transcription.
Caption: Mechanism of HDAC inhibition by Sodium Isobutyrate.
Data Presentation: Comparative Analysis
Presenting quantitative data in a clear, tabular format is crucial for comparing the effects of sodium isobutyrate against various controls.
Table 1: Comparative HDAC Inhibition
This table illustrates hypothetical data from an in vitro HDAC activity assay, comparing sodium isobutyrate to a vehicle and a potent positive control, Trichostatin A (TSA).
| Treatment Group | Concentration | HDAC Activity (% of Vehicle) | Standard Deviation |
| Vehicle Control | N/A | 100% | ± 5.2 |
| Sodium Isobutyrate | 1 mM | 65% | ± 4.8 |
| 5 mM | 38% | ± 3.9 | |
| Sodium Chloride | 5 mM | 98% | ± 5.5 |
| Trichostatin A (TSA) | 1 µM | 15% | ± 2.1 |
Table 2: Comparative Effects on Cell Viability (MCF-7 Cells)
This table shows example data from a cell viability assay (e.g., MTT or CCK-8) after 48 hours of treatment.
| Treatment Group | Concentration | Cell Viability (% of Untreated) | Standard Deviation |
| Untreated Control | N/A | 100% | ± 6.1 |
| Vehicle Control | N/A | 99% | ± 5.8 |
| Sodium Isobutyrate | 1 mM | 95% | ± 5.1 |
| 5 mM | 72% | ± 4.5 | |
| 10 mM | 45% | ± 3.7 | |
| Sodium Propionate (B1217596) | 10 mM | 85% | ± 4.9 |
Experimental Protocols
Detailed methodologies are essential for reproducibility and validation of findings.
Protocol 1: In Vitro HDAC Activity Assay
This protocol measures the ability of sodium isobutyrate to inhibit HDAC enzymes in nuclear extracts.
Objective: To quantify the HDAC inhibitory potential of sodium isobutyrate.
Materials:
-
Nuclear extraction buffer kit
-
Fluorometric HDAC activity assay kit (containing HDAC substrate and developer)
-
HeLa cells (or other relevant cell line)
-
Sodium Isobutyrate, Trichostatin A (TSA), Sodium Chloride
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear extracts from HeLa cells according to the manufacturer's protocol. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Vehicle Control: Assay buffer + nuclear extract.
-
Test Compound: Assay buffer + nuclear extract + desired concentrations of Sodium Isobutyrate.
-
Negative Control (Ionic): Assay buffer + nuclear extract + Sodium Chloride at a molarity equivalent to the highest test concentration.
-
Positive Control: Assay buffer + nuclear extract + TSA (e.g., 1 µM).[4]
-
-
Reaction Initiation: Add the fluorometric HDAC substrate to all wells and incubate at 37°C for 30 minutes.[4][5]
-
Signal Development: Stop the reaction by adding the lysine developer, which generates a fluorescent signal from the deacetylated substrate. Incubate for another 15-30 minutes at 37°C.[4]
-
Measurement: Read the fluorescence on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Analysis: Normalize the fluorescence signals to the vehicle control to determine the percentage of HDAC activity.
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol assesses the effect of sodium isobutyrate on the proliferation of a chosen cell line.
Objective: To determine the dose-dependent effect of sodium isobutyrate on cell viability and growth.
Materials:
-
IPEC-J2, MCF-7, or other relevant cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sodium Isobutyrate, Sodium Propionate
-
CCK-8 (Cell Counting Kit-8) or similar reagent
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of sodium isobutyrate (e.g., 0.5, 1, 5, 10 mM).[6] Include the following controls:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells in medium with the highest volume of solvent used for the test compound.
-
Alternative SCFA Control: Cells treated with sodium propionate to compare effects.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of wells with medium only.
Signaling Pathway Analysis: NF-κB
Sodium butyrate, a close analog of isobutyrate, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8][9][10] Control experiments are vital to confirm if sodium isobutyrate has a similar effect.
Caption: Hypothesized inhibition of the NF-κB pathway.
References
- 1. Sodium butyrate - Wikipedia [en.wikipedia.org]
- 2. CAS 996-30-5: Sodium isobutyrate | CymitQuimica [cymitquimica.com]
- 3. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing treatment groups with sodium isobutyrate
This guide provides a comprehensive comparison of sodium butyrate's performance against other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of short-chain fatty acids and epigenetic modulators.
Note on Sodium Isobutyrate: While the topic specifies sodium isobutyrate, the vast majority of published research focuses on its isomer, sodium butyrate (B1204436) (NaB). NaB is a well-characterized short-chain fatty acid and histone deacetylase (HDAC) inhibitor. Given the wealth of available data, this guide will focus on sodium butyrate, which is expected to have similar, though not identical, biological activities to sodium isobutyrate.
Data Presentation: Comparative Efficacy of Sodium Butyrate
The following table summarizes the quantitative outcomes of studies comparing sodium butyrate with other treatment groups across various disease models.
| Treatment Group | Alternative | Condition | Model | Key Metric | Result |
| Sodium Butyrate (NaB) | Placebo | Pediatric Inflammatory Bowel Disease (IBD) | Human Clinical Trial (n=88) | Remission Rate at 12 weeks | NaB Group: 81.82% vs. Placebo Group: 47.73% (p < 0.001)[1][2] |
| Sodium Butyrate (NaB) | Placebo | Pediatric Inflammatory Bowel Disease (IBD) | Human Clinical Trial (n=88) | C-Reactive Protein (CRP) at 12 weeks | NaB Group: 18.14 mg/L vs. Placebo Group: 57.00 mg/L (p < 0.001)[1][2] |
| Sodium Butyrate (NaB) | Metformin (B114582) | Type-2 Diabetes | Rat Model | Plasma Glucose, HbA1c, Insulin Resistance | NaB treatment significantly reduced all metrics, with effects comparable to metformin [3] |
| Sodium Butyrate (NaB) | Sodium Propionate (B1217596) (NaP) | Breast Cancer | MCF-7 Cell Line | IC₅₀ (Inhibitory Concentration) | NaB: 1.26 mM vs. NaP: 4.5 mM (NaB is more potent)[4] |
| Sodium Butyrate (NaB) | Sodium Propionate (NaP) | Breast Cancer | MDA-MB-231 Cell Line | IC₅₀ (Inhibitory Concentration) | NaB: 2.56 mM vs. NaP: 6.49 mM (NaB is more potent)[5] |
| Coated Sodium Butyrate | Tributyrin | Growth Performance | Broiler Chickens | Body Weight Gain & Feed Conversion | Both treatments showed significant improvements over control; no significant difference between NaB and tributyrin[6] |
| Microencapsulated NaB | Tributyrin | Growth Performance | Black Sea Bream (Fish) | Weight Gain & Specific Growth Rate | Both treatments significantly improved growth performance compared to control[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies involving sodium butyrate.
This protocol is adapted from methodologies for studying metabolic or neurological disorders in rats and mice.[3][8]
-
Objective: To assess the systemic effects of sodium butyrate in a disease model.
-
Materials:
-
Sodium Butyrate (NaB) powder
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Animal scale
-
Sterile syringes and needles (for injection) or gavage needles (for oral administration)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 M stock solution of NaB by dissolving it in sterile PBS. Ensure complete dissolution. The solution should be filter-sterilized.
-
Animal Handling and Dosage Calculation: Handle animals with care and record their body weight. Calculate the required volume of the NaB stock solution based on the target dosage (e.g., 200-400 mg/kg for diabetes studies in rats[3]).
-
Example Calculation for a 250g rat at 200 mg/kg:
-
Total Dose = 0.250 kg * 200 mg/kg = 50 mg
-
Volume of 1 M Stock (MW: 110.09 g/mol ) = (50 mg / 110.09 mg/mmol) / 1 M = 0.454 mL
-
-
-
Administration (Route-Dependent):
-
Intraperitoneal (IP) Injection: Dilute the calculated stock solution volume with sterile PBS to a suitable injection volume (e.g., 0.5-1.0 mL for a rat). Restrain the rat and inject into the peritoneal cavity at a shallow angle, avoiding the midline.[8]
-
Oral Gavage: Dilute the stock solution with sterile water to a final volume appropriate for the animal (e.g., 100-200 µL for a mouse). Gently insert the gavage needle into the esophagus and slowly dispense the solution.[8]
-
-
Monitoring: Observe the animal for any adverse reactions post-administration. For chronic studies, administration is typically performed once or twice daily for several weeks.[3]
-
This protocol is based on studies investigating the anti-proliferative effects of sodium butyrate on cancer cells.[4][11]
-
Objective: To determine the effect of sodium butyrate on cancer cell viability, proliferation, and apoptosis.
-
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium Butyrate (NaB)
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein extraction)
-
MTT assay kit or similar for cell viability
-
Reagents for Western blot or qPCR
-
-
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment Preparation: Prepare a concentrated stock of NaB in sterile cell culture medium or water. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 mM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NaB. Include an untreated control group (0 mM).
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Cell Viability (MTT Assay): After incubation, add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance on a plate reader. Calculate cell viability as a percentage of the untreated control.[4]
-
Protein Expression (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., acetylated histones, p21, cleaved caspase-3) and a loading control (e.g., β-actin).[12]
-
Gene Expression (qPCR): Extract total RNA, synthesize cDNA, and perform quantitative PCR using primers for genes of interest.
-
-
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms of action related to sodium butyrate research.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium butyrate reduces insulin-resistance, fat accumulation and dyslipidemia in type-2 diabetic rat: A comparative study with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Sodium 2-Methylpropanoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of sodium 2-methylpropanoate (B1197409) (also known as sodium isobutyrate), a common laboratory chemical. Adherence to these guidelines is crucial for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle sodium 2-methylpropanoate with appropriate safety measures. The substance should be managed in a well-ventilated area.[1] Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Butyl rubber). Gloves must be inspected before use.[1][2] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing and, if necessary, fire/flame resistant garments.[1] | Protects skin from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if dust formation is significant.[1] | Prevents inhalation of harmful dust particles. |
In the event of an accidental spill, personnel should be evacuated to a safe area.[1][2] All sources of ignition must be removed, as the enrichment of fine dust can lead to the danger of a dust explosion.[3] Spilled material should be collected mechanically and placed in a suitable, closed container for disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1][2]
Step-by-Step Disposal Protocol
The disposal of sodium 2-methylpropanoate must be conducted in accordance with local, regional, and national regulations. Improper disposal can result in significant environmental harm and legal repercussions.
Step 1: Waste Identification and Segregation
-
Characterize sodium 2-methylpropanoate waste as hazardous chemical waste.
-
Do not mix with other waste streams. Keep the waste in its original or a properly labeled, suitable, and closed container.[1]
Step 2: Packaging for Disposal
-
Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated area away from incompatible materials.[1]
-
Label the container clearly as "Hazardous Waste" and include the chemical name: "Sodium 2-methylpropanoate".
Step 3: Disposal Method
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Crucially, do not discharge sodium 2-methylpropanoate into sewer systems, drains, or any body of water. [2][3]
Step 4: Disposal of Contaminated Packaging
-
Containers that held sodium 2-methylpropanoate can be triple-rinsed (or the equivalent) with a suitable solvent.[2] The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before being disposed of in accordance with local regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of sodium 2-methylpropanoate.
References
Personal protective equipment for handling sodium;2-methylpropanoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling sodium 2-methylpropanoate (B1197409). The following procedures and recommendations are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety when handling sodium 2-methylpropanoate.[1][2] The required PPE is summarized in the table below.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles.[2][3] A face shield may be necessary for operations where splashing is a risk.[2] |
| Skin Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact.[2] |
| Hand Protection | Wear suitable protective gloves.[4] It is important to select gloves based on the frequency and duration of contact and the chemical resistance of the glove material.[3] After use, hands should be washed thoroughly.[3][4] |
| Respiratory Protection | If working in a well-ventilated area, respiratory protection is not typically required.[2] However, if dust or aerosols may be generated, a NIOSH (US) or CEN (EU) approved respirator should be used.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of sodium 2-methylpropanoate and the safety of laboratory personnel.
Handling Protocol:
-
Work Area Preparation : Ensure the work area is well-ventilated.[1][5]
-
Personal Hygiene : Wash hands thoroughly after handling the substance.[1][4] Do not eat, drink, or smoke in the work area.[4][6]
-
Safe Handling Practices : Avoid all personal contact, including inhalation of dust or aerosols.[1][3][7] Use in a well-ventilated area and prevent concentration in low-lying areas.[3]
Storage Protocol:
-
Container : Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Conditions to Avoid : Store away from direct sunlight and sources of ignition.[1] It is also important to store it away from strong oxidizing agents.[8]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[2]
Disposal Protocol:
-
Waste Classification : Unused sodium 2-methylpropanoate and any contaminated materials (e.g., gloves, wipes) should be treated as chemical waste.[2]
-
Containerization : Collect all waste in a suitable, properly labeled, and sealed container for disposal.[2][7]
-
Disposal Method : Dispose of the chemical waste in accordance with federal, state, and local regulations.[1][2] Do not empty into drains or release into the environment.[6]
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
